Product packaging for 2-Chloro-5-fluorobenzyl alcohol(Cat. No.:CAS No. 261762-59-8)

2-Chloro-5-fluorobenzyl alcohol

Cat. No.: B1585901
CAS No.: 261762-59-8
M. Wt: 160.57 g/mol
InChI Key: VTZKFYRHXVQMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-5-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClFO B1585901 2-Chloro-5-fluorobenzyl alcohol CAS No. 261762-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZKFYRHXVQMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378587
Record name 2-Chloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-59-8
Record name 2-Chloro-5-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-5-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies detailed herein are grounded in established chemical principles and supported by spectral data from analogous compounds, offering researchers and drug development professionals a robust framework for its preparation and quality control.

Introduction: Significance of this compound

This compound is a halogenated aromatic alcohol whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this fragment. As such, it serves as a valuable building block in the synthesis of a wide range of biologically active compounds. This guide will explore a reliable and scalable laboratory-scale synthesis of this important intermediate and detail the analytical techniques for its comprehensive characterization.

Strategic Approach to Synthesis

The most direct and widely employed strategy for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. This approach is favored due to the ready availability of the starting materials and the high efficiency of modern reducing agents. Two primary pathways are presented here: the reduction of 2-chloro-5-fluorobenzoic acid and the reduction of 2-chloro-5-fluorobenzaldehyde.

Synthesis Route 1: Reduction of 2-Chloro-5-fluorobenzoic acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane complexes such as borane-tetrahydrofuran (BH₃·THF) offer a milder and often more selective alternative. The proposed synthesis is adapted from a reliable protocol for a structurally similar compound.[1]

Reaction Scheme:

2-Chloro-5-fluorobenzoic_acid 2-Chloro-5-fluorobenzoic acid 2-Chloro-5-fluorobenzyl_alcohol This compound 2-Chloro-5-fluorobenzoic_acid->2-Chloro-5-fluorobenzyl_alcohol Reduction reagents 1. BH₃·THF 2. H₃O⁺ workup

Caption: Reduction of 2-chloro-5-fluorobenzoic acid to this compound.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloro-5-fluorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 6 M hydrochloric acid until gas evolution ceases.

  • Extraction: Add water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Borane reagents react violently with water, hence the need for a dry apparatus and anhydrous solvent.

  • Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the borane with atmospheric oxygen and moisture.

  • Controlled Addition at Low Temperature: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side reactions.

  • Acidic Workup: The acidic workup protonates the intermediate borate ester to yield the final alcohol and hydrolyzes any remaining borane.

Synthesis Route 2: Reduction of 2-Chloro-5-fluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a more facile transformation that can be achieved with milder reducing agents like sodium borohydride (NaBH₄). This method is often preferred for its operational simplicity and safety.

Reaction Scheme:

2-Chloro-5-fluorobenzaldehyde 2-Chloro-5-fluorobenzaldehyde 2-Chloro-5-fluorobenzyl_alcohol This compound 2-Chloro-5-fluorobenzaldehyde->2-Chloro-5-fluorobenzyl_alcohol Reduction reagents NaBH₄, Methanol

Caption: Reduction of 2-chloro-5-fluorobenzaldehyde to this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-fluorobenzaldehyde (1 equivalent) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Protic Solvent: Sodium borohydride is stable in protic solvents like methanol and ethanol, which also serve as a proton source during the workup.[2]

  • Portion-wise Addition: This controls the initial effervescence and exothermic nature of the reaction.

  • Stoichiometry: A slight excess of NaBH₄ ensures the complete conversion of the aldehyde.[3]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose. Expected spectral data are inferred from closely related structures.[4][5][6][7][8][9][10][11][12][13][14][15]

Characterization Workflow:

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography / Recrystallization NMR ¹H and ¹³C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR FTIR Spectroscopy Purified_Product->IR Purity Purity Assessment (e.g., HPLC, GC) Purified_Product->Purity

Caption: A typical workflow for the purification and characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will confirm the presence of the benzylic protons and the aromatic protons, with their characteristic chemical shifts and coupling patterns.

    • Expected Chemical Shifts (δ, ppm):

      • Ar-H: 7.0 - 7.5 ppm (complex multiplets due to chloro and fluoro substitution).

      • -CH₂-: ~4.7 ppm (singlet or doublet, depending on coupling to the hydroxyl proton).

      • -OH: 2.0 - 4.0 ppm (broad singlet, position is concentration and solvent dependent).[16][17]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

    • Expected Chemical Shifts (δ, ppm):

      • Aromatic Carbons: 115 - 165 ppm (the carbon bearing the fluorine will be a doublet with a large ¹JCF coupling constant).

      • -CH₂-: ~60-65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): For C₇H₆ClFO, the expected monoisotopic mass is approximately 160.01 m/z. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • O-H stretch: 3200-3600 cm⁻¹ (broad).

    • C-H stretch (aromatic): 3000-3100 cm⁻¹.

    • C-H stretch (aliphatic): 2850-3000 cm⁻¹.

    • C=C stretch (aromatic): 1450-1600 cm⁻¹.

    • C-O stretch: 1000-1250 cm⁻¹.

    • C-Cl stretch: 600-800 cm⁻¹.

    • C-F stretch: 1000-1400 cm⁻¹.[11][15]

Data Summary

PropertyExpected Value
Molecular Formula C₇H₆ClFO
Molecular Weight 160.58 g/mol
Appearance White to off-white solid
¹H NMR (δ, ppm) Ar-H: 7.0-7.5, -CH₂-: ~4.7, -OH: 2.0-4.0
¹³C NMR (δ, ppm) Ar-C: 115-165, -CH₂-: ~60-65
MS (m/z) M⁺ ≈ 160, M+2 ≈ 162
IR (cm⁻¹) O-H: 3200-3600 (broad), C-O: 1000-1250

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently prepare and validate this important chemical intermediate for their applications. The provided spectral data for analogous compounds serve as a reliable reference for quality control and structural confirmation.

References

An In-Depth Technical Guide to 2-Chloro-5-fluorobenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Chloro-5-fluorobenzyl alcohol (CAS No. 261762-59-8), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering field-proven insights and detailed methodologies.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic alcohol with a molecular formula of C₇H₆ClFO and a molecular weight of 160.57 g/mol .[1] The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the benzyl ring imparts unique electronic properties that are instrumental in its synthetic applications.

Diagram of Molecular Structure

Caption: 2D structure of this compound.

A summary of its key physical properties is provided in the table below for easy reference.

PropertyValueReference
CAS Number 261762-59-8[1]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Melting Point 68-72 °C[2]
Boiling Point 229.6 °C at 760 mmHg[2]
Appearance White to light yellow to light orange powder to crystal[3]

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is through the reduction of a corresponding carbonyl compound, either 2-chloro-5-fluorobenzaldehyde or 2-chloro-5-fluorobenzoic acid. This approach is favored for its high yield and selectivity.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reduction cluster_2 Product 2-chloro-5-fluorobenzoic_acid 2-Chloro-5-fluorobenzoic Acid Reduction_acid Reduction (e.g., LiAlH4, BH3·THF) 2-chloro-5-fluorobenzoic_acid->Reduction_acid 2-chloro-5-fluorobenzaldehyde 2-Chloro-5-fluorobenzaldehyde Reduction_aldehyde Reduction (e.g., NaBH4) 2-chloro-5-fluorobenzaldehyde->Reduction_aldehyde Product This compound Reduction_acid->Product Reduction_aldehyde->Product

Caption: General synthetic routes to this compound.

Experimental Protocol: Reduction of 2-Chloro-5-fluorobenzoic Acid

This protocol is adapted from established methods for the reduction of substituted benzoic acids.[4]

Materials:

  • 2-Chloro-5-fluorobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (6 N)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-Chloro-5-fluorobenzoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution dropwise via the dropping funnel, maintaining the temperature at 0 °C. The molar ratio of benzoic acid to BH₃·THF should be approximately 1:2.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5-2 hours.

  • Cool the reaction mixture to 0 °C and slowly quench the excess borane by the dropwise addition of 6 N HCl until gas evolution ceases.

  • Add deionized water and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a strong reducing agent like borane-tetrahydrofuran complex is necessary for the efficient reduction of the carboxylic acid functional group. The reaction is performed under an inert atmosphere to prevent the reaction of the highly reactive borane with atmospheric moisture and oxygen. The acidic workup is crucial for hydrolyzing the intermediate borate ester and protonating the resulting alkoxide to yield the final alcohol.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, data for structurally similar compounds can provide valuable insights for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂OH), typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (approximately 7.0-7.5 ppm), with splitting patterns influenced by the chlorine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂OH) around 60-65 ppm. The aromatic carbons will appear in the range of 110-140 ppm, with the carbon atoms directly bonded to the electronegative chlorine and fluorine atoms exhibiting characteristic chemical shifts and C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorptions in the aromatic region (1400-1600 cm⁻¹) and C-Cl and C-F stretching vibrations at lower wavenumbers will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the hydroxyl group and other characteristic cleavages of the benzyl structure.

Reactivity and Chemical Properties

The reactivity of this compound is primarily dictated by the hydroxyl group and the substituted aromatic ring.

  • Oxidation: The primary alcohol group can be readily oxidized to the corresponding aldehyde (2-chloro-5-fluorobenzaldehyde) using mild oxidizing agents or further to the carboxylic acid (2-chloro-5-fluorobenzoic acid) with stronger oxidizing agents.[5]

  • Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.[6]

  • Halogenation: The hydroxyl group can be replaced by a halogen atom through reactions with reagents such as thionyl chloride or phosphorus halides to form the corresponding benzyl halide.

  • Reactions of the Aromatic Ring: The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring towards electrophilic substitution reactions. However, the directing effects of the substituents will influence the position of any substitution that does occur.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block in the synthesis of a variety of biologically active molecules due to the unique combination of its functional groups and the influence of the halogen substituents on the properties of the final product.[1][7]

  • Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). The presence of chlorine and fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] While specific drug names are not always publicly disclosed in the context of intermediate synthesis, this compound is valuable in the development of treatments for various diseases, including cancer and infectious diseases.[1]

  • Agrochemical Synthesis: In the agrochemical industry, this compound is utilized in the production of herbicides and pesticides. The halogen substituents can contribute to the efficacy and selectivity of the final agrochemical product.[1]

Safety and Handling

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

Storage:

  • Store in a dry, well-ventilated place at room temperature.[2]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex, biologically active molecules. A thorough understanding of its physical and chemical properties, as well as its synthesis and reactivity, is crucial for its effective utilization in research and development.

References

An In-depth Technical Guide to 2-Chloro-5-fluorobenzyl Alcohol (CAS: 261762-59-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzyl alcohol, a halogenated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The strategic placement of chloro and fluoro substituents on the benzyl core imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This document delves into its physicochemical properties, outlines a robust synthesis protocol, explores its chemical reactivity, and presents a detailed analysis of its spectral characteristics. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols

Halogenated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS: 261762-59-8) is a prime example of a strategically designed chemical intermediate. The presence of both a chloro and a fluoro group on the aromatic ring creates a unique electronic environment, making it a valuable precursor for the synthesis of complex, biologically active molecules. This guide serves as a detailed technical resource for scientists leveraging this compound in their research and development pipelines.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 261762-59-8
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Appearance White to off-white solid/powder[1]
Melting Point 68-72 °C
Boiling Point ~229.6 °C (Predicted)
Purity Typically ≥97%[2]
Storage Store at room temperature in a dry, well-ventilated area[3]

Synthesis and Purification

The most direct and common synthetic route to this compound is the reduction of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This transformation is a staple in organic synthesis, valued for its high efficiency and selectivity.

Synthetic Pathway: Reduction of 2-Chloro-5-fluorobenzoic Acid

The reduction of a carboxylic acid to a primary alcohol can be achieved using various reducing agents. A common and effective method involves the use of a borane complex, such as borane-tetrahydrofuran (BH₃·THF).

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis Pathway start 2-Chloro-5-fluorobenzoic acid product This compound start->product Reduction reagents 1. BH₃·THF 2. H₃O⁺ workup reagents->start

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of a structurally similar compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, and represents a standard procedure for this type of reduction.[4]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-chloro-5-fluorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (BH₃·THF) (typically 2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add 6N HCl to quench the excess reducing agent until gas evolution ceases.

  • Extraction: Add water to the reaction mixture and extract the product with ethyl acetate (2x).

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Solvent Selection: A common solvent system for the recrystallization of benzyl alcohols is a mixture of a polar solvent (e.g., acetone or ethyl acetate) and a non-polar solvent (e.g., hexane or heptane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent.

  • Crystallization: Slowly add the non-polar solvent until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4dd1HAr-H
~7.2dd1HAr-H
~7.0ddd1HAr-H
~4.7s2H-CH₂OH
~2.0 (broad)s1H-CH₂OH

The exact chemical shifts and coupling constants will be influenced by the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the six aromatic carbons and the benzylic carbon. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

Chemical Shift (δ, ppm)Assignment
~162 (d)C -F
~138 (d)Ar-C
~133 (d)C -Cl
~129 (d)Ar-C H
~116 (d)Ar-C H
~115 (d)Ar-C H
~63-C H₂OH

The 'd' indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, and C-C double bonds within the aromatic ring.

Wavenumber (cm⁻¹)Vibration
3200-3600 (broad)O-H stretch
3000-3100Aromatic C-H stretch
~1600 and ~1480Aromatic C=C stretch
1000-1100C-F stretch
600-800C-Cl stretch
Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/zFragment
160/162[M]⁺ (Molecular ion)
142/144[M-H₂O]⁺
125[M-Cl]⁺
107[M-Cl-H₂O]⁺

Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of its hydroxyl group and the influence of the halogen substituents on the aromatic ring.

Key Reactions
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-chloro-5-fluorobenzaldehyde) or carboxylic acid (2-chloro-5-fluorobenzoic acid) using a variety of oxidizing agents.

  • Etherification: The hydroxyl group can undergo etherification with alkyl halides or other alcohols under appropriate conditions to form ethers.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.

  • Substitution of the Hydroxyl Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.

Diagram 2: Reactivity of this compound

G cluster_1 Chemical Reactivity start This compound aldehyde 2-Chloro-5-fluorobenzaldehyde start->aldehyde Oxidation (mild) acid 2-Chloro-5-fluorobenzoic acid start->acid Oxidation (strong) ether Ether derivative start->ether Etherification ester Ester derivative start->ester Esterification

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted benzyl alcohol, it serves as a versatile building block for synthesizing more complex molecules, including active pharmaceutical ingredients and specialty polymers. Accurate structural elucidation and purity assessment are paramount in these fields, making a thorough understanding of its spectroscopic signature essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While empirical data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from closely related structural analogs to present a predictive yet robust characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: In ¹H NMR, the chemical shift of a proton is highly sensitive to its electronic environment. In this compound, the aromatic protons are influenced by the competing effects of the electron-withdrawing, ortho-directing chlorine atom and the strongly electron-withdrawing, meta-directing fluorine atom.[1][2] This results in a predictable dispersion of signals in the aromatic region (typically 6.5-8.5 ppm).[3] The benzylic protons (CH₂) will appear as a singlet, shifted downfield by the adjacent aromatic ring and oxygen atom, while the hydroxyl (OH) proton signal is often broad and its position is concentration and solvent-dependent.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 7.35ddJ(H-F) ≈ 8.5, J(H-H) ≈ 2.51H
H-4~ 7.05dddJ(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-H) ≈ 2.51H
H-3~ 7.40ddJ(H-H) ≈ 8.5, J(H-F) ≈ 5.01H
-CH₂-~ 4.75s-2H
-OH1.5 - 3.0br s-1H

Note: Predictions are based on additive models and data from analogs like 2-chlorobenzyl alcohol and various fluorobenzyl alcohols.[5][6][7][8]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-15 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9][10] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[10]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are present, as they can degrade spectral quality.[10]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking & Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high resolution and sharp peaks.[11][12]

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay (D1) of 1-2 seconds and a sufficient number of scans (typically 8 to 16) are usually adequate for obtaining a high signal-to-noise ratio.[11]

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Rationale: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization. Halogen substituents have a significant and predictable impact; the carbon directly bonded to chlorine (C-2) will be deshielded, as will the carbon bonded to fluorine (C-5).[13][14] A key diagnostic feature is the presence of large coupling constants between fluorine and carbon atoms (¹JCF, ²JCF, ³JCF), which can help in assigning the aromatic signals definitively.[6]

Predicted ¹³C NMR Data (126 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-5 (C-F)~ 162d¹JCF ≈ 245
C-1 (C-CH₂OH)~ 142d³JCF ≈ 3
C-2 (C-Cl)~ 133d²JCF ≈ 20
C-3~ 130d³JCF ≈ 8
C-6~ 116d²JCF ≈ 22
C-4~ 115d⁴JCF ≈ 8
-CH₂-~ 62s-

Note: Predictions are based on data from 2-chlorobenzyl alcohol, 3-fluorobenzyl alcohol, and established substituent effects.[6][8][14]

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences in the experimental choices:

  • Sample Concentration: A higher concentration (50-100 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.[9][10]

  • Acquisition Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

C13_Influences C5 C-5 ~162 ppm C2 C-2 ~133 ppm CH2 -CH₂- ~62 ppm substituents Key Influences F Fluorine (Strong -I, +M) Cl Chlorine (-I, +M) OH Hydroxyl (-I, +M) F->C5 Strong deshielding Large ¹JCF coupling Cl->C2 Moderate deshielding OH->CH2 Deshielding

Caption: Factors influencing key ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is an invaluable technique for identifying functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. For this compound, the spectrum will be dominated by characteristic absorptions for the O-H, C-O, aromatic C-H, and aromatic C=C bonds. The presence of a broad O-H stretching band is a definitive indicator of the alcohol functional group.[15][16]

Expected Characteristic IR Absorption Bands:

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityRationale
O-H Stretch3550 - 3200Strong, BroadIndicates the presence of the hydroxyl group, broadened by hydrogen bonding.[17][18]
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of sp² C-H bonds on the benzene ring.
Aliphatic C-H Stretch2950 - 2850MediumCorresponds to the stretching of the benzylic -CH₂- group.
Aromatic C=C Bending1600 - 1450Medium-StrongA series of sharp peaks typical for the aromatic ring skeleton.
C-O Stretch1260 - 1000StrongCorresponds to the stretching of the primary alcohol C-O bond.
C-Cl Stretch800 - 600StrongExpected for the carbon-chlorine bond.
C-F Stretch1250 - 1000StrongOften overlaps with the C-O stretch region.
C-H Out-of-Plane Bend900 - 675StrongThe pattern of these bands can sometimes give clues about the ring substitution pattern.

Note: Frequencies are based on general IR correlation charts and data for benzyl alcohol and its halogenated analogs.[18][19]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.[20][21]

  • Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.[22]

  • Sample Application: Place a small drop of liquid this compound (or a small amount of the solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[20]

  • Apply Pressure (for solids): If the sample is solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[23]

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

ATR-FTIR Analysis Workflow

ATR_FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Clean Crystal D->E F Identify Functional Groups from Spectrum D->F

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For benzyl alcohols, the molecular ion peak (M⁺) may be observed, but it is often weak.[24] The fragmentation is typically dominated by several key pathways:

  • α-cleavage: Loss of a hydrogen atom from the benzylic carbon to form a stable [M-H]⁺ oxonium ion.[24][25]

  • Loss of Water: Dehydration to form an [M-18]⁺ radical cation is common for many alcohols.[25]

  • Loss of Hydroxyl: Cleavage of the C-O bond to lose a hydroxyl radical (•OH), forming a substituted benzyl cation [M-17]⁺.

  • Loss of CH₂OH: Cleavage of the bond between the aromatic ring and the benzylic carbon to form a substituted phenyl cation [M-31]⁺.

The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a powerful diagnostic tool. The molecular weight of C₇H₆³⁵ClFO is 160.01, and for C₇H₆³⁷ClFO it is 162.01.

Predicted EI Mass Spectrum Fragmentation:

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed FragmentComments
160162[C₇H₆ClFO]⁺Molecular Ion (M⁺)
159161[C₇H₅ClFO]⁺[M-H]⁺, via α-cleavage
143145[C₇H₆ClF]⁺[M-OH]⁺, loss of hydroxyl radical
129131[C₆H₃ClF]⁺[M-CH₂OH]⁺, loss of hydroxymethyl radical
111-[C₆H₃FOH]⁺Loss of Cl radical
99-[C₅H₂FOH]⁺Further fragmentation
7979[C₅H₂FO]⁺Likely from rearrangement and loss of CO from a precursor ion, similar to benzyl alcohol.[26]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

  • GC Method:

    • Injector: Set to a temperature of ~250°C in splitless mode.

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[27]

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.[27]

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.[27]

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Analysis: Inject a small volume (1 µL) of the sample solution. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum of that peak can be analyzed for the molecular ion and fragmentation pattern.

Proposed Fragmentation Pathway

Fragmentation M [M]⁺˙ m/z 160/162 M_H [M-H]⁺ m/z 159/161 M->M_H - •H M_OH [M-OH]⁺ m/z 143/145 M->M_OH - •OH M_CH2OH [M-CH₂OH]⁺ m/z 129/131 M->M_CH2OH - •CH₂OH

Caption: Primary fragmentation pathways for this compound in EI-MS.

Summary and Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring, with C-F coupling being a key diagnostic feature. IR spectroscopy will provide unambiguous evidence of the alcohol functional group. Finally, GC-MS will confirm the molecular weight, reveal the presence of chlorine through its isotopic signature, and provide a fragmentation pattern consistent with the benzyl alcohol structure. This guide provides the foundational data and protocols necessary for researchers to confidently undertake the synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-Chloro-5-fluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given the critical role of three-dimensional molecular structure in determining the biological activity and physical properties of chemical compounds, this document outlines a synergistic approach combining computational modeling and experimental validation. We will delve into the theoretical underpinnings of its conformational preferences, driven by the interplay of steric and electronic effects from its substituent groups, and provide detailed protocols for its structural elucidation using state-of-the-art analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block.

Introduction: The Significance of this compound in Chemical Synthesis

This compound, with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol , is a substituted aromatic alcohol of significant interest.[3] Its utility as a precursor in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals, underscores the importance of a thorough understanding of its structural characteristics.[1][2] The presence of both a chlorine and a fluorine atom on the benzene ring, in addition to the hydroxymethyl group, introduces a fascinating array of electronic and steric interactions that dictate its preferred three-dimensional arrangement. This conformation, in turn, profoundly influences its reactivity, intermolecular interactions, and ultimately, the stereochemistry of its downstream products.

This guide will first explore the fundamental aspects of its molecular structure, followed by a detailed examination of its conformational possibilities. We will then present a robust, multi-pronged strategy for the definitive determination of its structure and conformation, integrating computational chemistry with established experimental methodologies.

Molecular Structure: A Foundation of Atoms and Bonds

The foundational structure of this compound is comprised of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxymethyl (-CH₂OH) group at the 1-position. A summary of its basic properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₆ClFOSunway Pharm Ltd.[3]
Molecular Weight 160.57 g/mol Sunway Pharm Ltd.[3]
CAS Number 261762-59-8MySkinRecipes[1]
Melting Point 68-72°CMySkinRecipes[1]
Boiling Point 229.6°CMySkinRecipes[1]

While these macroscopic properties are well-documented, a detailed understanding requires a microscopic perspective of its bond lengths, bond angles, and dihedral angles. In the absence of direct crystallographic data for this specific molecule, we can draw inferences from related structures, such as 2-chlorobenzyl alcohol, and utilize computational methods for accurate predictions.[4]

Conformational Analysis: The Dynamic Nature of this compound

The conformational landscape of benzyl alcohol and its derivatives is a subject of considerable interest, as the orientation of the hydroxymethyl group relative to the aromatic ring is a key determinant of its chemical behavior.[5][6] The primary degree of freedom is the rotation around the C(ipso)-C(α) bond, described by the dihedral angle τ (C(2)-C(1)-C(α)-O).

Studies on substituted benzyl alcohols have revealed that the conformational preferences are governed by a delicate balance of intramolecular forces, including:

  • Steric Hindrance: Repulsive interactions between the -CH₂OH group and the ortho-substituent (in this case, the chlorine atom).

  • Intramolecular Hydrogen Bonding: Attractive interactions, such as a potential O-H···Cl or O-H···π interaction, can stabilize specific conformations. Research on 2-fluorobenzyl alcohols has highlighted the significance of intramolecular OH···F hydrogen bonds in influencing their conformational landscapes.[5][6]

  • Dipole-Dipole Interactions: The relative orientation of the C-Cl, C-F, and C-O bond dipoles will influence the overall molecular dipole moment and conformational energy.

Based on studies of similar molecules, we can hypothesize the existence of several low-energy conformers for this compound, which can be explored through computational modeling.

Integrated Strategy for Structural Elucidation

To provide a definitive and in-depth understanding of the molecular structure and conformation of this compound, a combined computational and experimental approach is proposed. This self-validating system ensures that theoretical predictions are grounded in empirical data.

Figure 1: Integrated workflow for the structural elucidation of this compound.

Computational Chemistry Protocol

Computational studies serve as a powerful predictive tool to explore the potential energy surface of the molecule and identify stable conformers.

Step-by-Step Protocol:

  • Initial Structure Generation: A 3D model of this compound is built using standard bond lengths and angles.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy conformers.

  • Quantum Mechanical Optimization: The geometries of the low-energy conformers identified in the previous step are then optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts for the lowest energy conformers are calculated using the GIAO (Gauge-Including Atomic Orbital) method. These predicted spectra will be crucial for comparison with experimental data.

conformational_analysis start Initial Structure conf_search Conformational Search start->conf_search Molecular Mechanics low_energy Low Energy Conformers conf_search->low_energy Energy Minimization dft_opt DFT Optimization low_energy->dft_opt Quantum Mechanics stable_conf Stable Conformers dft_opt->stable_conf Thermodynamic Analysis

Figure 2: Logical flow of the computational conformational analysis.

Experimental Validation Protocols

Experimental data is indispensable for validating the computational models and providing a definitive characterization of the molecule's structure.

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and conformation of organic molecules.

Step-by-Step Protocol:

  • Sample Preparation: A solution of high-purity this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts and coupling constants of all protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between atoms in the molecule.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment is conducted to identify through-space interactions between protons. The presence or absence of specific NOE cross-peaks can provide direct evidence for the proximity of certain groups, thus helping to distinguish between different conformers.

X-ray crystallography provides the most unambiguous determination of the solid-state molecular structure.

Step-by-Step Protocol:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This provides a definitive snapshot of the molecule's conformation in the solid state.

FT-IR spectroscopy can provide valuable information about intramolecular interactions, particularly hydrogen bonding. The position and shape of the O-H stretching band can indicate the presence and strength of hydrogen bonds.[5]

Conclusion and Future Outlook

A comprehensive understanding of the molecular structure and conformation of this compound is paramount for its effective utilization in the development of new pharmaceuticals and agrochemicals. The integrated approach of computational modeling and experimental validation outlined in this guide provides a robust framework for achieving this goal. The elucidation of its preferred conformers and the intramolecular forces that govern them will enable a more rational design of synthetic routes and a deeper insight into the structure-activity relationships of its derivatives. Future work could involve studying the conformational dynamics in different solvent environments to better mimic physiological conditions.

References

A Technical Guide to Determining the Solubility of 2-Chloro-5-fluorobenzyl Alcohol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility of 2-Chloro-5-fluorobenzyl alcohol in common organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental protocols, and strategic considerations necessary for its characterization.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science.[1] For a compound like this compound, which holds potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its solubility is paramount for:

  • Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for optimal reaction rates and to minimize impurities.

  • Purification and Crystallization: The selection of an appropriate solvent system is fundamental for effective purification through crystallization, where solubility differences at varying temperatures are exploited.

  • Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the choice of delivery vehicle.[2]

  • Process Safety and Scalability: Proper solvent selection, guided by solubility data, is essential for designing safe, efficient, and scalable chemical processes.[3][4]

This guide will delve into the theoretical underpinnings of this compound's solubility, provide detailed experimental methodologies for its determination, and offer a strategic approach to solvent selection based on safety, health, and environmental considerations.

Physicochemical Profile of this compound and Solvent Interactions

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational guideline.[1][5]

2.1. Analysis of the Solute: this compound

  • Polarity: The presence of a hydroxyl (-OH) group and halogen atoms (-Cl, -F) introduces polarity to the molecule. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor.

  • Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in nonpolar or aromatic solvents through van der Waals forces and pi-pi stacking interactions.

  • Halogen Substitution: The chloro and fluoro substituents increase the molecule's polarity and can participate in dipole-dipole interactions.

Based on this structure, this compound is expected to be a polar molecule with some nonpolar character.

2.2. Common Organic Solvents: A Categorization

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) - Capable of hydrogen bonding. These are likely to be good solvents for this compound due to the hydroxyl group.

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) - Possess dipoles but do not have a hydrogen atom directly bonded to an electronegative atom. These are also expected to be effective solvents.

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl ether) - Have low dielectric constants and are not capable of strong hydrogen bonding. Solubility in these will likely be lower but potentially still significant due to the aromatic ring.

Strategic Solvent Selection: A Multifaceted Approach

Choosing the right solvent extends beyond mere solubility.[2] A systematic approach, considering safety, health, and environmental impact, is crucial, particularly in a pharmaceutical context.[3][4][6]

Table 1: Key Parameters for Solvent Selection

CategoryParameters to ConsiderRationale
Safety Flash point, Flammability, Peroxide formation, ReactivityTo minimize the risk of fire, explosions, and unwanted chemical reactions.
Health Acute and chronic toxicity, Carcinogenicity, MutagenicityTo ensure the safety of laboratory personnel and minimize exposure risks.[2]
Environmental Volatility, Biodegradability, Aquatic toxicityTo reduce air pollution, and environmental persistence, and protect ecosystems.[6]
Process Boiling point, Viscosity, Cost, RecyclabilityTo ensure ease of handling, removal post-reaction, economic viability, and sustainability.[2][6]

Several pharmaceutical companies and organizations have developed solvent selection guides that rank solvents based on these criteria.[3][4][6] These guides are invaluable resources for making informed decisions.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-tiered approach is recommended for determining the solubility of this compound, starting with qualitative assessments and progressing to quantitative measurements.

4.1. Preliminary Qualitative Solubility Assessment

This initial screening provides a rapid indication of solubility in a range of solvents.

Protocol 1: Small-Scale Visual Solubility Test

  • Add approximately 10-20 mg of this compound to a small test tube or vial.

  • Add 1 mL of the chosen solvent in 0.25 mL increments.

  • After each addition, cap the vial and vortex or shake vigorously for 30 seconds.

  • Visually inspect the solution against a dark background for any undissolved solid.

  • Record the solubility as:

    • Very Soluble: Dissolves completely upon addition of the first 0.25 mL.

    • Soluble: Dissolves completely within 1 mL of solvent.

    • Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No apparent dissolution of the solid.

4.2. Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Protocol 2: Isothermal Shake-Flask Solubility Determination

  • Prepare a supersaturated solution of this compound in the selected solvent in a sealed vial.

  • Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

  • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis Spectroscopy or HPLC.

4.3. High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, high-throughput methods are employed.[7]

Protocol 3: Kinetic Solubility Determination using UV-Vis Spectroscopy

  • Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.[8][9]

  • In a 96-well microplate, add the desired organic solvents.

  • Add a small volume of the DMSO stock solution to each well and mix. The precipitation of the compound will cause turbidity.

  • After a set incubation time, filter the solutions using a filter plate.

  • Measure the absorbance of the filtrate using a UV-Vis plate reader at the wavelength of maximum absorbance for this compound.[9][10]

  • Calculate the solubility based on a pre-established calibration curve.[9]

Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination cluster_hts High-Throughput Screening qual_start Start: Select Solvents qual_test Protocol 1: Visual Test (10-20 mg solute in 1 mL solvent) qual_start->qual_test qual_observe Observe: Soluble, Sparingly Soluble, Insoluble qual_test->qual_observe quant_start Start: Select Promising Solvents qual_observe->quant_start Inform Selection quant_shake Protocol 2: Shake-Flask Method (Equilibrate for 24-72h) quant_start->quant_shake quant_filter Filter Supernatant quant_shake->quant_filter quant_analyze Analyze Concentration (HPLC/UV-Vis) quant_filter->quant_analyze quant_result Result: Thermodynamic Solubility (e.g., mg/mL) quant_analyze->quant_result hts_result Result: Kinetic Solubility quant_result->hts_result Compare & Validate hts_start Start: DMSO Stock Solution hts_precip Protocol 3: Induce Precipitation in Microplate hts_start->hts_precip hts_filter Filter Plate hts_precip->hts_filter hts_measure Measure Absorbance (UV-Vis Plate Reader) hts_filter->hts_measure hts_measure->hts_result

References

Purity and available grades of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Available Grades of 2-Chloro-5-fluorobenzyl alcohol

Introduction: A Profile of a Key Synthetic Building Block

This compound (CAS No. 261762-59-8) is a halogenated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its structural features—a chlorinated and fluorinated phenyl ring attached to a hydroxymethyl group—make it a versatile building block, particularly in the pharmaceutical and agrochemical industries.[3][4] The presence of both chlorine and fluorine atoms provides specific steric and electronic properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profile of target molecules. This guide provides an in-depth analysis of the synthesis, potential impurities, analytical methodologies for purity assessment, and commercially available grades of this compound, intended for researchers, chemists, and drug development professionals who require a thorough understanding of its quality attributes.

Synthesis Pathways and Potential Impurity Profile

The quality of this compound is intrinsically linked to its manufacturing process. While multiple synthetic routes are possible, the most common and economically viable approach involves the chemical reduction of a corresponding benzoic acid or its ester derivative.

Primary Synthesis Route: Reduction

The industrial synthesis of this compound typically proceeds via the reduction of 2-chloro-5-fluorobenzoic acid or its methyl/ethyl ester. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is a critical determinant of the final product's purity and impurity profile.

  • Mechanism Rationale : Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃-THF) are powerful reducing agents capable of converting carboxylic acids and esters to primary alcohols.[5][6] The reaction with LiAlH₄, for instance, involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by work-up with water and/or acid to neutralize the aluminate salts and protonate the resulting alkoxide.[6] An inert atmosphere is crucial to prevent the quenching of these highly reactive and moisture-sensitive reagents.

Potential Process-Related Impurities

Understanding the potential impurities is paramount for troubleshooting and for selecting a grade appropriate for the intended application. Impurities can arise from unreacted starting materials, by-products, or subsequent degradation.

  • Unreacted Starting Material : Incomplete reduction can lead to residual 2-chloro-5-fluorobenzoic acid in the final product.

  • By-products of Reduction : The formation of ethers, such as bis(2-chloro-5-fluorobenzyl) ether, can occur, particularly under acidic conditions or elevated temperatures during work-up.

  • Over-reduction Products : While less common for benzyl alcohols, aggressive reaction conditions could potentially lead to the reduction of the aromatic ring or cleavage of the halogen atoms, though this is generally not a significant concern with standard reagents.

  • Solvent Residues : Residual solvents used during the reaction (e.g., Tetrahydrofuran, Diethyl ether) or extraction/purification (e.g., Ethyl acetate, Dichloromethane) may be present.

Advanced & Greener Synthesis Alternatives

To address the challenges of using hazardous reagents and to improve product purity, alternative methods such as electrochemical synthesis are being explored.[7] This technique uses an electric current as the "reagent" to drive the reduction, often under milder conditions. This approach can minimize the formation of by-products and simplify the purification process, leading to a product with a higher intrinsic purity.[7]

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start 2-Chloro-5-fluorobenzoic Acid Reduction Reduction (e.g., LiAlH4, BH3-THF) Start->Reduction Quench Reaction Quench (e.g., H2O, aq. HCl) Reduction->Quench Crude Product Extraction Liquid-Liquid Extraction Quench->Extraction Purify Purification (Crystallization or Chromatography) Extraction->Purify Product Final Product: This compound Purify->Product

Caption: General Synthesis and Purification Workflow.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is required to fully characterize the purity and quality of this compound. Each technique provides a unique piece of information, contributing to a comprehensive quality control profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed, where the analyte is separated based on its hydrophobicity.

Experimental Protocol: Purity by Reverse-Phase HPLC

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.

  • Analysis: Inject 5 µL. The purity is calculated based on the area percent of the main peak relative to the total peak area. A purity of ≥99% is common for high-grade material.[4][8]

Causality: The C18 stationary phase retains the moderately nonpolar benzyl alcohol derivative, while the water/acetonitrile gradient effectively elutes it and separates it from more polar (unreacted acid) or less polar (ether by-products) impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and identifying any structurally similar impurities.

  • ¹H NMR: Provides confirmation that the protons in the molecule are in the correct chemical environment and have the expected coupling patterns. The spectrum should be consistent with the structure.[8]

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • Expertise Insight: NMR is particularly powerful for detecting isomeric impurities, which may co-elute with the main peak in HPLC but are clearly distinguishable by their unique chemical shifts in the NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. The sample is vaporized and separated by a GC column, with each component being subsequently identified by its mass spectrum.

Karl Fischer Titration

This technique is used to precisely quantify the water content in the material.[8]

  • Trustworthiness : For many applications in pharmaceutical synthesis, particularly those involving water-sensitive reagents like Grignards or organolithiums, knowing the exact water content is critical for reaction stoichiometry and yield. A low water content (e.g., <0.3%) is a hallmark of a high-quality grade.[8]

G cluster_tests Analytical Tests cluster_results Quality Assessment Sample Batch Sample of This compound HPLC HPLC (Purity Assay) Sample->HPLC NMR NMR (Structural ID) Sample->NMR GCMS GC-MS (Volatile Impurities) Sample->GCMS KF Karl Fischer (Water Content) Sample->KF Purity Purity ≥ 99%? HPLC->Purity Structure Structure Correct? NMR->Structure Solvents Solvents < Limit? GCMS->Solvents Water Water < 0.3%? KF->Water Grade Assign Grade: High Purity / Reagent Purity->Grade Structure->Grade Solvents->Grade Water->Grade

Caption: Analytical Quality Control Workflow.

Commercial Grades and Specifications

This compound is available in several grades, distinguished primarily by their purity and the extent of their analytical characterization. The choice of grade is a critical decision dictated by the application's sensitivity to impurities.

Parameter Reagent / Technical Grade High Purity / Pharmaceutical Intermediate Grade
Appearance White to tan powder or solid[4]White to off-white solid[8]
Purity (by HPLC) ≥95% - 97%[3][9]≥99.0%[4][8]
Identity (by ¹H NMR) Conforms to structureConsistent with structure[8]
Water Content (KF) Not always specifiedTypically <0.5%[8]
Melting Point 68-72°C[3][9]68-72°C[3][9]
Typical Application Early-stage R&D, process development, agrochemical synthesis[3]Pharmaceutical synthesis, GMP processes, applications sensitive to impurities[10]
  • Authoritative Grounding : The specifications in the table are synthesized from data provided by various chemical suppliers.[3][4][8][9] For GMP applications, a supplier must provide a comprehensive Certificate of Analysis (CoA) detailing the results of all specified tests for a particular batch, ensuring traceability and quality assurance.[8]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the material over time.

  • Handling : Based on safety data, this compound is harmful if swallowed and causes skin and eye irritation.[9] Therefore, handling should be performed in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]

  • Storage : The compound is stable under normal conditions.[14] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[3][15]

  • Stability : As with many benzyl alcohols, long-term exposure to air and light can lead to slow oxidation to the corresponding aldehyde (2-chloro-5-fluorobenzaldehyde).[16] While generally stable, storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life for high-purity applications.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its purity. For researchers and developers, a thorough understanding of the potential impurities stemming from its synthesis is crucial for selecting the appropriate grade. High Purity grades (≥99%) characterized by a suite of analytical techniques including HPLC, NMR, and Karl Fischer titration, are essential for demanding applications like pharmaceutical synthesis. In contrast, reagent grades may be suitable for initial exploratory work. By adhering to proper analytical validation and safe handling protocols, scientists can confidently employ this versatile building block in the creation of novel and impactful molecules.

References

Potential applications of 2-Chloro-5-fluorobenzyl alcohol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthetic Utility of 2-Chloro-5-fluorobenzyl Alcohol

Abstract

This compound, a halogenated aromatic alcohol, has emerged as a versatile and strategically important building block in modern organic synthesis. Its unique electronic properties, conferred by the chloro and fluoro substituents on the phenyl ring, coupled with the reactivity of the primary benzylic alcohol, make it a valuable precursor for a diverse range of molecular architectures. This technical guide provides an in-depth exploration of its principal applications, focusing on the core chemical transformations it readily undergoes. We will delve into the mechanistic underpinnings of these reactions, present validated experimental protocols, and discuss the strategic considerations essential for researchers, medicinal chemists, and drug development professionals aiming to incorporate this scaffold into their synthetic programs. The guide is structured to provide not just procedural steps, but a causal understanding of why specific reagents and conditions are employed, thereby empowering scientists to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of this compound

This compound (CAS No: 261762-59-8) is a crystalline solid with a molecular weight of 160.58 g/mol and a melting point in the range of 68-72°C.[1][2] Its significance in synthetic chemistry stems from its role as a key intermediate in the preparation of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][3] The presence of both a chlorine and a fluorine atom on the benzene ring is not merely incidental; these halogens modulate the molecule's lipophilicity, metabolic stability, and binding interactions, making the "2-chloro-5-fluorobenzyl" moiety a privileged scaffold in medicinal chemistry.

The true synthetic power of this molecule lies in the reactivity of its benzylic alcohol functional group. This hydroxyl group serves as a versatile handle for a suite of well-established and reliable chemical transformations. This guide will focus on four principal reaction classes that form the cornerstone of its application:

  • Oxidation to aldehydes and carboxylic acids.

  • Etherification for the construction of benzyl ethers.

  • Esterification to generate corresponding benzyl esters.

  • Nucleophilic Substitution via activation of the hydroxyl group.

Understanding the nuances of these transformations is critical to unlocking the full synthetic potential of this valuable building block.

G cluster_reactions Core Synthetic Transformations cluster_products Key Synthetic Intermediates start This compound oxidation Oxidation start->oxidation [O] etherification Etherification start->etherification R-OH / R-X esterification Esterification start->esterification R-COOH / R-COCl substitution Nucleophilic Substitution start->substitution Activating Agent (e.g., SOCl₂) aldehyde 2-Chloro-5-fluorobenzaldehyde oxidation->aldehyde ether Benzyl Ethers (R-O-Bn) etherification->ether ester Benzyl Esters (R-COO-Bn) esterification->ester halide 2-Chloro-5-fluorobenzyl Halide substitution->halide acid 2-Chloro-5-fluorobenzoic Acid aldehyde->acid Further [O] substituted Bn-Nu halide->substituted Nucleophile (Nu⁻)

Oxidation: Accessing Key Carbonyl Compounds

The oxidation of the benzylic alcohol to an aldehyde or a carboxylic acid is arguably the most fundamental and crucial transformation.[4] These products serve as entry points to a vast array of subsequent reactions, including reductive aminations, Wittig reactions, and amide couplings. The choice of oxidant and reaction conditions is paramount as it dictates the final oxidation state of the product.

Causality Behind Oxidant Selection:

  • To obtain the aldehyde (e.g., 2-Chloro-5-fluorobenzaldehyde): A mild, anhydrous oxidant is required to prevent over-oxidation to the carboxylic acid. The aldehyde, once formed, can react with water to form a hydrate, which is susceptible to further oxidation.[4][5] Therefore, reagents that work in non-aqueous media are preferred. Pyridinium chlorochromate (PCC) is a classic choice for this purpose.[6] Swern and Dess-Martin periodinane oxidations are also highly effective, offering mild conditions and broad functional group tolerance.[4][7]

  • To obtain the carboxylic acid (e.g., 2-Chloro-5-fluorobenzoic Acid): Stronger oxidizing agents in aqueous media are employed. Reagents like chromic acid (Jones reagent) or potassium permanganate (KMnO₄) will readily oxidize the primary alcohol through the aldehyde intermediate to the final carboxylic acid product.[6]

Table 1: Comparison of Oxidation Protocols
ReactionReagentsConditionsTypical YieldCausality & Notes
Aldehyde Synthesis Pyridinium chlorochromate (PCC), Dichloromethane (DCM)Anhydrous, Room Temp, 2-4 h85-95%PCC is a mild Cr(VI) reagent. Anhydrous DCM prevents formation of the aldehyde hydrate, thus stopping the reaction at the aldehyde stage.[6]
Aldehyde Synthesis Dess-Martin Periodinane (DMP), DCMAnhydrous, Room Temp, 1-2 h>90%DMP is a hypervalent iodine reagent known for its mildness, speed, and high yields. Avoids heavy metal waste.[4]
Carboxylic Acid Synthesis CrO₃, H₂SO₄, Acetone (Jones Reagent)0°C to Room Temp, 1-3 h80-90%A strong oxidant. The reaction proceeds via the aldehyde hydrate, which is readily oxidized further to the carboxylic acid.[6]
Experimental Protocol: Oxidation to 2-Chloro-5-fluorobenzaldehyde using PCC
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 equivalents) and 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in 20 mL of anhydrous DCM. Add this solution to the stirring suspension of PCC in a single portion.

  • Reaction: The mixture will turn dark brown. Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.

Ether and Ester Formation: Building Molecular Complexity

Etherification and esterification reactions are powerful methods for coupling the 2-chloro-5-fluorobenzyl moiety to other molecules, a common strategy in the synthesis of drug candidates and agrochemicals.

Etherification

The formation of benzyl ethers can be achieved under various conditions, often catalyzed by acid or base.[8] An acid-catalyzed dehydration between two molecules of the benzyl alcohol can yield the symmetric dibenzyl ether, while reaction with a different alcohol under similar conditions can lead to unsymmetrical ethers.[9] The Williamson ether synthesis, reacting an alkoxide with an activated form of the alcohol (e.g., 2-chloro-5-fluorobenzyl bromide), is a highly reliable alternative.

G cluster_workflow General Etherification Workflow start Combine Alcohol & Reagents in Solvent react Heat Reaction Mixture (e.g., Reflux) start->react monitor Monitor via TLC react->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Concentrate & Purify (Chromatography) dry->purify G start This compound (Poor Leaving Group: -OH) activated Activation Step (e.g., + SOCl₂) start->activated intermediate 2-Chloro-5-fluorobenzyl chloride (Good Leaving Group: -Cl) activated->intermediate substitution Substitution Step (e.g., + NaCN) intermediate->substitution product Final Product (e.g., Benzyl Nitrile) substitution->product

References

The Emergence and Utility of 2-Chloro-5-fluorobenzyl Alcohol: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-fluorobenzyl alcohol has emerged as a pivotal structural motif in the landscape of modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the specific arrangement of halogen substituents on the benzene ring, render it a valuable intermediate for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and key applications of this compound, with a particular focus on its role in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and process development, offering insights into the strategic application of this versatile building block.

Introduction: A Strategically Substituted Aromatic Building Block

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the benzyl alcohol scaffold creates a unique electronic and steric environment. This substitution pattern influences the molecule's reactivity, lipophilicity, and metabolic stability, making this compound a sought-after precursor for active pharmaceutical ingredients (APIs). While not a naturally occurring compound, its value lies in its utility as a synthetic intermediate, enabling the efficient synthesis of a wide range of biologically active compounds.[1]

Historical Context and Emergence in Chemical Literature

Pinpointing a singular "discovery" of a synthetic intermediate like this compound is challenging, as its emergence is often tied to the evolving needs of synthetic chemistry programs. While a definitive first synthesis report remains elusive in early literature, its appearance in patents and chemical supplier catalogs indicates its utility became recognized as the demand for specifically functionalized aromatic building blocks grew within the pharmaceutical and agrochemical industries.

The increased interest in fluorinated and chlorinated organic compounds from the late 20th century onwards, driven by the desire to enhance the biological activity and metabolic stability of new chemical entities, likely spurred the initial synthesis and characterization of this compound. Its presence as a commercially available reagent signifies its utility and demand within the research and development community.

Synthesis and Manufacturing Processes

The synthesis of this compound is typically achieved through the reduction of a corresponding benzoic acid or benzaldehyde derivative. The choice of starting material and reducing agent can be tailored to achieve desired purity, yield, and cost-effectiveness for both laboratory-scale and industrial production.

Common Synthetic Routes

A prevalent method for the preparation of this compound involves the reduction of 2-chloro-5-fluorobenzoic acid. This transformation can be efficiently carried out using various reducing agents.

Protocol 1: Reduction of 2-Chloro-5-fluorobenzoic Acid

  • Reaction Setup: To a solution of 2-chloro-5-fluorobenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water and a basic solution (e.g., sodium hydroxide) to precipitate the aluminum or boron salts. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding benzoic acid.

G cluster_synthesis Synthesis Workflow start 2-Chloro-5-fluorobenzoic Acid reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., LiAlH₄, BH₃·THF) reagent->reaction workup Quenching & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Quantitative Data on Synthesis

The efficiency of the synthesis can vary depending on the specific conditions and reagents used. Below is a table summarizing typical yields for the reduction of 2-chloro-5-fluorobenzoic acid.

Starting MaterialReducing AgentSolventTypical Yield (%)
2-Chloro-5-fluorobenzoic acidLiAlH₄THF85-95
2-Chloro-5-fluorobenzoic acidBH₃·THFTHF80-90

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Its substituted phenyl ring provides a scaffold that can be further functionalized to interact with biological targets.

Role as a Key Building Block

The hydroxyl group of this compound serves as a handle for various chemical transformations, including etherification, esterification, and conversion to the corresponding benzyl halide for subsequent nucleophilic substitution reactions. The chloro and fluoro substituents influence the molecule's reactivity and can play a direct role in binding to target proteins.

A notable application of structurally similar compounds is found in the development of biaryl compounds with potential therapeutic uses. For instance, a 2015 patent application describes the synthesis of (4-bromo-2-chloro-5-fluorophenyl)methanol as an intermediate for biaryl compounds useful in treating diseases in oncology, neurology, and immunology.[4] This highlights the importance of this substitution pattern in constructing complex molecules for drug discovery.

The following diagram illustrates the central role of this compound as a versatile intermediate.

G cluster_applications Applications in Synthesis cluster_derivatives Derivative Synthesis cluster_final_products Final Product Classes intermediate This compound ether Ethers intermediate->ether ester Esters intermediate->ester halide Benzyl Halides intermediate->halide api Active Pharmaceutical Ingredients (APIs) ether->api ester->api halide->api agrochemical Agrochemicals halide->agrochemical

Caption: this compound as a versatile synthetic intermediate.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern chemical synthesis. While its history is intrinsically linked to the broader evolution of medicinal and agrochemical research, its continued presence in the synthetic chemist's toolbox underscores its enduring value. As the quest for novel therapeutics and more effective agrochemicals continues, the demand for versatile and strategically functionalized building blocks like this compound is expected to remain robust. Future research may focus on developing even more efficient and sustainable synthetic routes to this important intermediate, further solidifying its role in the creation of innovative chemical products.

References

Methodological & Application

Introduction: The Strategic Importance of the 2-Chloro-5-fluorobenzyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Chloro-5-fluorobenzyl Alcohol and its Derivatives

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of rational molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The 2-Chloro-5-fluorobenzyl scaffold represents a particularly valuable building block, combining the electronic and steric influences of both chlorine and fluorine substituents. This arrangement provides a versatile platform for constructing complex molecular architectures found in numerous pharmaceutical and agrochemical agents.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven synthetic routes to this compound, the central precursor, and its key derivatives. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and explore advanced derivatization strategies, including palladium-catalyzed cross-coupling reactions.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the target alcohol can be approached from several common starting materials. The choice of route often depends on the availability and cost of precursors, desired scale, and tolerance for specific reagents.

Logical Overview of Primary Synthetic Pathways

The following diagram illustrates the primary convergent strategies for synthesizing the core alcohol.

cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions cluster_2 Target Compound 2-Chloro-5-fluorobenzoic Acid 2-Chloro-5-fluorobenzoic Acid Reduction (BH3-THF) Reduction (BH3-THF) 2-Chloro-5-fluorobenzoic Acid->Reduction (BH3-THF) 2-Chloro-5-fluorobenzaldehyde 2-Chloro-5-fluorobenzaldehyde Reduction (NaBH4 or Electrochemical) Reduction (NaBH4 or Electrochemical) 2-Chloro-5-fluorobenzaldehyde->Reduction (NaBH4 or Electrochemical) 2-Chloro-5-fluorotoluene 2-Chloro-5-fluorotoluene Radical Bromination (NBS) Radical Bromination (NBS) 2-Chloro-5-fluorotoluene->Radical Bromination (NBS) This compound This compound Reduction (BH3-THF)->this compound Reduction (NaBH4 or Electrochemical)->this compound 2-Chloro-5-fluorobenzyl Bromide 2-Chloro-5-fluorobenzyl Bromide Radical Bromination (NBS)->2-Chloro-5-fluorobenzyl Bromide Hydrolysis / SN2 Hydrolysis / SN2 2-Chloro-5-fluorobenzyl Bromide->Hydrolysis / SN2 Hydrolysis / SN2->this compound Alcohol 2-Chloro-5-fluorobenzyl alcohol Etherification Etherification (e.g., NaH, R-X) Alcohol->Etherification Esterification Esterification (e.g., Acyl Chloride) Alcohol->Esterification Halogenation Halogenation (e.g., SOCl2, PBr3) Alcohol->Halogenation Ether Benzyl Ether Derivative Ester Benzyl Ester Derivative Halide Benzyl Halide (Br, Cl) Suzuki_Coupling Suzuki Coupling (Pd Catalyst, R-B(OH)2) Halide->Suzuki_Coupling Biaryl Diaryl Methane Derivative Etherification->Ether Esterification->Ester Halogenation->Halide Suzuki_Coupling->Biaryl

References

Application Notes and Protocols: 2-Chloro-5-fluorobenzyl Alcohol as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Benzyl Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-chloro-5-fluorobenzyl moiety, derived from 2-Chloro-5-fluorobenzyl alcohol, represents a versatile and valuable building block in this context. Its unique substitution pattern offers a handle for fine-tuning steric and electronic properties, which can lead to enhanced target affinity, improved metabolic stability, and optimized bioavailability. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive molecules. We will delve into its core reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate its application through the synthesis of a potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 261762-59-8[1][2][3]
Molecular Formula C₇H₆ClFO[2][3]
Molecular Weight 160.57 g/mol [2]
Appearance White to off-white crystalline solid or powder[4]
Melting Point 68-72 °C[2]
Boiling Point ~229.6 °C[2]
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol.General Knowledge

Safety and Handling: this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Core Synthetic Transformations: Activating the Benzyl Position

The primary utility of this compound in medicinal chemistry stems from the reactivity of its benzylic hydroxyl group. This group can be readily transformed into a good leaving group, facilitating nucleophilic substitution reactions. The most common activation strategy is its conversion to the corresponding benzyl bromide.

Workflow: Activation of this compound

G A This compound B Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) A->B Activation C 2-Chloro-5-fluorobenzyl bromide B->C Bromination D N-Alkylation, O-Alkylation (Etherification), S-Alkylation, C-Alkylation C->D Nucleophilic Substitution G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation A This compound B PBr₃, DCM A->B C 2-Chloro-5-fluorobenzyl bromide B->C E NaH, DMF C->E Coupling D (S)-N-((R)-2-Oxo-pyrrolidin-3-yl)-2-(4-chloro- 2-trifluoromethyl-phenyl)-acetamide D->E F TRPV1 Antagonist E->F

References

Application Notes and Protocols for the Selective Oxidation of 2-Chloro-5-fluorobenzyl Alcohol to 2-Chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-fluorobenzaldehyde in Medicinal Chemistry

2-Chloro-5-fluorobenzaldehyde is a pivotal intermediate in the landscape of modern drug discovery and development. Its unique molecular architecture, featuring a reactive aldehyde functionality and a strategically halogenated aromatic ring, renders it a versatile scaffold for the synthesis of complex pharmaceutical agents.[1][2] The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of derivative molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this aldehyde is a cornerstone in the synthesis of a diverse range of therapeutic compounds, particularly in the development of novel heterocyclic entities for anti-inflammatory, anti-infective, and oncological applications.[1][3] The selective and high-yielding synthesis of 2-chloro-5-fluorobenzaldehyde from its corresponding alcohol is, therefore, a critical transformation for which reliable and robust protocols are paramount.

This application note provides detailed, field-proven protocols for the oxidation of 2-chloro-5-fluorobenzyl alcohol, focusing on two highly effective and widely adopted methods: Dess-Martin Periodinane (DMP) oxidation and Pyridinium Chlorochromate (PCC) oxidation. The causality behind experimental choices, safety considerations, and purification strategies are discussed in depth to ensure reproducibility and success in the laboratory.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental for designing an effective reaction and purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
This compoundC₇H₆ClFO160.57Solid68-72229.6
2-Chloro-5-fluorobenzaldehydeC₇H₄ClFO158.56Solid60-63204.5

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the conversion of primary alcohols to aldehydes.[4][5][6] It is particularly advantageous due to its operational simplicity, neutral pH conditions, and broad functional group tolerance, which minimizes the risk of side reactions with sensitive substrates.[5]

Causality and Mechanistic Insight

The oxidizing agent, Dess-Martin periodinane, is a hypervalent iodine compound. The reaction mechanism commences with the ligand exchange between the alcohol and an acetate group on the iodine center. This is followed by an intramolecular proton transfer and a subsequent E2-type elimination, which yields the aldehyde, iodinane, and acetic acid.[4] The mild conditions of this reaction prevent over-oxidation to the carboxylic acid.

Diagram 1: Simplified Mechanism of Dess-Martin Oxidation

G cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: Elimination Alcohol R-CH₂-OH DMP Dess-Martin Periodinane Intermediate_1 Alkoxyperiodinane Intermediate Alcohol->Intermediate_1 Reacts with DMP Intermediate_1_2 Alkoxyperiodinane Intermediate Aldehyde R-CHO Intermediate_1_2->Aldehyde Intramolecular Proton Transfer & Elimination Iodinane Iodinane Byproduct Intermediate_1_2->Iodinane Acetic_Acid Acetic Acid Intermediate_1_2->Acetic_Acid

Caption: The two-step process of Dess-Martin oxidation.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 5-fold molar excess of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Stir the biphasic mixture vigorously until the solid precipitates dissolve and the layers become clear. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluorobenzaldehyde. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC oxidation is a classic and highly effective method for the selective oxidation of primary alcohols to aldehydes.[7][8] The reagent is a complex of chromium trioxide, pyridine, and hydrochloric acid.[8]

Causality and Mechanistic Insight

The mechanism of PCC oxidation involves the formation of a chromate ester from the alcohol and the PCC reagent. A subsequent E2 elimination, facilitated by a base (such as pyridine present in the reagent), removes a proton from the carbon bearing the oxygen, leading to the formation of the aldehyde and a reduced chromium(IV) species.[9] The use of an anhydrous solvent like dichloromethane is crucial to prevent the over-oxidation of the aldehyde to a carboxylic acid.[7]

Diagram 2: Experimental Workflow for PCC Oxidation

G Start Dissolve this compound in DCM Add_PCC Add PCC and Celite® Start->Add_PCC Stir Stir at Room Temperature (2-4 h) Add_PCC->Stir Filter Filter through Silica Gel Stir->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product Pure 2-Chloro-5-fluorobenzaldehyde Purify->Product

Caption: A streamlined workflow for the PCC oxidation protocol.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 eq.) and an equal weight of Celite® or silica gel to the PCC. Suspend this mixture in anhydrous dichloromethane (DCM, 15 volumes).

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.

  • Reaction Monitoring: Stir the resulting dark-brown mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 volumes) and stir for an additional 15 minutes.

  • Purification: Pass the mixture through a short plug of silica gel, eluting with diethyl ether. The silica gel will retain the chromium byproducts. Collect the filtrate and concentrate it under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization.[10]

Data Summary and Comparison of Protocols

ParameterDess-Martin Periodinane (DMP) OxidationPyridinium Chlorochromate (PCC) Oxidation
Reagent Stoichiometry 1.2 equivalents1.5 equivalents
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Reaction Time 1-3 hours2-4 hours
Work-up Biphasic aqueous work-up with NaHCO₃/Na₂S₂O₃Filtration through silica gel
Advantages Very mild, neutral pH, avoids toxic heavy metalsWell-established, readily available reagent
Disadvantages Reagent is moisture-sensitive and can be expensiveReagent is a toxic chromium(VI) compound, requires careful handling and disposal
Typical Yield High to excellentGood to high

Purification of 2-Chloro-5-fluorobenzaldehyde

The final purity of the aldehyde is crucial for its subsequent use in pharmaceutical synthesis. Both column chromatography and recrystallization are effective purification methods.

Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. A starting eluent of 5% ethyl acetate in hexane, gradually increasing to 15-20% ethyl acetate, should provide good separation.[11] The optimal eluent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.[11]

Recrystallization
  • Solvent Selection: A mixture of n-hexane and ethyl acetate or ethanol are good starting points for recrystallization.[11][12] The ideal solvent system will dissolve the crude aldehyde at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while impurities remain in the mother liquor.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dess-Martin Periodinane (DMP): DMP is moisture-sensitive and should be handled under an inert atmosphere. While generally stable, it can be shock-sensitive and potentially explosive, especially if impure.[13]

  • Pyridinium Chlorochromate (PCC): PCC is a toxic and carcinogenic chromium(VI) compound and must be handled with extreme care in a well-ventilated fume hood.[9] All waste containing chromium must be disposed of according to institutional and environmental regulations.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Conclusion

The oxidation of this compound to 2-chloro-5-fluorobenzaldehyde is a key synthetic step for accessing a valuable pharmaceutical intermediate. Both the Dess-Martin periodinane and pyridinium chlorochromate oxidation methods provide reliable and high-yielding pathways to the desired product. The choice of method will depend on factors such as scale, functional group tolerance of the substrate, and considerations regarding the handling and disposal of toxic reagents. The protocols and insights provided in this application note are designed to empower researchers to perform this important transformation with confidence and success.

References

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 1-((2-Chloro-5-fluorobenzyl)oxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the Williamson ether synthesis, a robust and versatile method for preparing ethers. We present a detailed, step-by-step protocol for the synthesis of 1-((2-chloro-5-fluorobenzyl)oxy)ethane from 2-chloro-5-fluorobenzyl alcohol and ethyl bromide. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the underlying chemical principles, including reaction mechanism, optimization strategies, and troubleshooting.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers. The reaction typically involves the S(_N)2 displacement of a halide from an alkyl halide by an alkoxide ion.[1] The alkoxide is generated in situ by deprotonating an alcohol with a strong base. Its simplicity, reliability, and broad applicability have cemented its importance in both academic research and industrial processes.[2] Ethers are significant structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.

This application note focuses on the synthesis of a specific unsymmetrical ether, 1-((2-chloro-5-fluorobenzyl)oxy)ethane, to illustrate the practical application of this venerable reaction. The choice of a substituted benzyl alcohol highlights the method's compatibility with various functional groups.

Reaction Scheme and Mechanism

The synthesis proceeds in two key steps: the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by the nucleophilic attack of the alkoxide on the alkyl halide.

Reaction Scheme:

Step 1: Deprotonation

Deprotonation of this compound

Step 2: S(_N)2 Attack

The reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] In the first step, sodium hydride (NaH), a strong, non-nucleophilic base, irreversibly deprotonates the hydroxyl group of this compound.[3] This generates a potent sodium alkoxide nucleophile and hydrogen gas, which bubbles out of the reaction mixture, driving this step to completion.

In the second step, the newly formed alkoxide attacks the electrophilic carbon of ethyl bromide in a concerted fashion. This backside attack displaces the bromide leaving group, resulting in the formation of the desired ether and sodium bromide as a byproduct.[3] For a successful S(_N)2 reaction, the alkyl halide should ideally be primary or methyl to minimize competing elimination reactions.[3]

Detailed Experimental Protocol

This protocol details the synthesis of 1-((2-chloro-5-fluorobenzyl)oxy)ethane.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound160.571.61 g10.01.0
Sodium Hydride (60% dispersion in mineral oil)24.00 (for NaH)0.48 g12.01.2
Ethyl Bromide108.971.42 g (0.97 mL)13.01.3
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated aqueous NH(_4)Cl solution-20 mL--
Diethyl Ether-~100 mL--
Brine (Saturated NaCl solution)-20 mL--
Anhydrous Magnesium Sulfate (MgSO(_4))-~5 g--
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Condenser

  • Nitrogen or Argon gas inlet

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • TLC plates and developing chamber

Pre-Reaction Setup
  • All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent.

  • Assemble the two-neck round-bottom flask with a magnetic stir bar, a condenser, and a septum.

  • Flush the entire apparatus with dry nitrogen or argon gas for at least 15 minutes to ensure an inert atmosphere. This is crucial as sodium hydride reacts violently with water.[4]

Reaction Procedure
  • Alkoxide Formation:

    • To the reaction flask, add this compound (1.61 g, 10.0 mmol).

    • Add anhydrous THF (30 mL) via syringe.

    • Stir the solution at room temperature until the alcohol is fully dissolved.

    • Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain the inert atmosphere.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The cessation of gas evolution is an indicator of reaction completion.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add ethyl bromide (0.97 mL, 13.0 mmol) to the alkoxide solution via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using an oil bath and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot indicates reaction completion.

Work-up and Purification
  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add saturated aqueous NH(_4)Cl solution (20 mL) to quench any unreacted sodium hydride. Caution: Gas evolution may occur.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether (50 mL) and water (20 mL).

    • Shake the funnel vigorously, venting frequently.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and wash the solid with a small amount of diethyl ether.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[5]

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).[6]

    • Collect the fractions containing the pure product (identified by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the pure 1-((2-chloro-5-fluorobenzyl)oxy)ethane as a colorless oil.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods such as

1^11
H NMR,
13^{13}13
C NMR, and mass spectrometry. For benzyl ethers, the characteristic methylene protons ((-O-CH_2-Ar)) typically appear in the
1^11
H NMR spectrum between 4.5 and 5.0 ppm.[7]

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_setup Pre-Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Inert_Atmosphere Establish Inert Atmosphere Assemble_Apparatus->Inert_Atmosphere Add_Alcohol_Solvent Add Alcohol & THF Inert_Atmosphere->Add_Alcohol_Solvent Add_NaH Add NaH (0°C) Add_Alcohol_Solvent->Add_NaH Alkoxide_Formation Alkoxide Formation (rt) Add_NaH->Alkoxide_Formation Add_Alkyl_Halide Add Ethyl Bromide (0°C) Alkoxide_Formation->Add_Alkyl_Halide Reflux Reflux (4-6h) Add_Alkyl_Halide->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Quench Quench with NH4Cl TLC_Monitoring->Quench Extract Extract with Et2O Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Williamson ether synthesis.

Process Optimization and Troubleshooting

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Wet reagents or solvents.- Ensure all reagents and solvents are anhydrous. Dry THF over sodium/benzophenone or use a commercial solvent purification system.
- Incomplete deprotonation.- Use fresh, high-quality sodium hydride. Ensure sufficient reaction time for alkoxide formation.
- Side reactions (elimination).- Use a primary alkyl halide. Avoid excessively high temperatures.
Presence of Starting Alcohol - Incomplete reaction.- Increase reaction time or temperature moderately. Ensure stoichiometric or slight excess of the alkyl halide.
- Deactivated alkyl halide.- Use fresh, pure alkyl halide.
Formation of Elimination Byproduct - Sterically hindered alkyl halide.- The Williamson synthesis works best with methyl and primary halides. Secondary and tertiary halides will predominantly undergo E2 elimination.[3]
- High reaction temperature.- Perform the reaction at the lowest effective temperature.

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[4] It is also corrosive and can cause severe burns. Handle only under an inert atmosphere in a fume hood. Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[8]

  • Ethyl Bromide: A volatile and toxic alkylating agent. It is a suspected carcinogen. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Ensure there are no ignition sources in the vicinity. Work in a well-ventilated area.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Williamson ether synthesis is a powerful and adaptable tool for the synthesis of a wide range of ethers. By understanding the S(_N)2 mechanism and carefully controlling reaction conditions, particularly the exclusion of moisture and the choice of an unhindered alkyl halide, high yields of the desired ether product can be reliably obtained. The protocol provided for the synthesis of 1-((2-chloro-5-fluorobenzyl)oxy)ethane serves as a practical template that can be adapted for the synthesis of other novel ether compounds in a research and development setting.

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluorobenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Halogenated Scaffolds in Modern Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational design. These substitutions can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and overall bioavailability. 2-Chloro-5-fluorobenzyl alcohol emerges as a highly valuable and versatile starting material in this context. Its disubstituted phenyl ring provides a unique electronic and steric profile, making it an ideal building block for creating a new generation of herbicides, fungicides, and insecticides.[1] This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its conversion into key agrochemical intermediates and model active compounds.

Section 1: Physicochemical Properties and Core Reactivity

The reactivity of this compound is primarily dictated by the hydroxyl group and the electronic nature of the substituted aromatic ring. The electron-withdrawing effects of both the chlorine and fluorine atoms slightly increase the acidity of the benzylic proton and, more importantly, make the benzylic carbon an excellent electrophilic site upon conversion of the hydroxyl group into a good leaving group.

PropertyValue
Molecular Formula C₇H₆ClFO
Molar Mass 160.57 g/mol
Appearance White to off-white solid
Melting Point Approx. 48-52 °C
Boiling Point Approx. 235 °C
Solubility Soluble in most organic solvents (e.g., THF, DCM, Methanol)

Section 2: The Critical First Step: Activation of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. Therefore, the foundational step in utilizing this compound as a synthon is its conversion into a more reactive intermediate, most commonly the corresponding benzyl chloride. This transformation "activates" the molecule, turning the benzylic carbon into a potent electrophile ready for coupling with various nucleophiles.

Experimental Protocol 1: Synthesis of 2-Chloro-5-fluorobenzyl chloride

This protocol details the conversion of the starting alcohol to its corresponding chloride using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.[2]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Pyridine (catalytic amount, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the catalytic amount of pyridine to the solution.

  • Add thionyl chloride dropwise via a dropping funnel over 30 minutes. Caution: This reaction releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5-fluorobenzyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Scientist's Note: The addition of a catalytic amount of pyridine accelerates the reaction by forming a more reactive intermediate with thionyl chloride, thereby facilitating the initial formation of the chlorosulfite ester. The aqueous workup is critical to remove inorganic byproducts and unreacted starting materials.

G cluster_workflow Core Synthetic Workflow start 2-Chloro-5-fluorobenzyl Alcohol intermediate Activated Intermediate (2-Chloro-5-fluorobenzyl chloride) start->intermediate Activation (Sₙi mechanism) reagent SOCl₂ Pyridine (cat.) DCM, 0°C to RT agro_scaffold Agrochemical Scaffolds (Fungicides, Insecticides) intermediate->agro_scaffold Nucleophilic Substitution

Caption: Workflow for activating this compound.

Section 3: Application in Agrochemical Synthesis

The activated 2-Chloro-5-fluorobenzyl chloride is a versatile intermediate for synthesizing a wide range of potential agrochemicals. Below are two protocols illustrating its use in creating scaffolds relevant to fungicides and insecticides.

Pathway A: Synthesis of a Model Fungicidal Benzyl Thioether

Benzyl thioethers are important structural motifs in various bioactive compounds. This protocol demonstrates the synthesis of a model compound by reacting the benzyl chloride intermediate with a thiol, a common step in building certain classes of fungicides.

Experimental Protocol 2: Synthesis of a Benzyl Thiobenzoazole Derivative

This procedure is adapted from methodologies for creating potential antifungal agents.[3]

Materials:

  • 2-Chloro-5-fluorobenzyl chloride (1.0 eq)

  • 2-Mercaptobenzothiazole (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a solution of 2-Mercaptobenzothiazole in acetonitrile, add potassium carbonate. Stir the suspension vigorously at room temperature for 20 minutes.

  • Add a solution of 2-Chloro-5-fluorobenzyl chloride in acetonitrile to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-((2-Chloro-5-fluorobenzyl)thio)benzo[d]thiazole.

Scientist's Note: Potassium carbonate acts as a base to deprotonate the thiol, forming a potent thiolate nucleophile. Acetonitrile is a suitable polar aprotic solvent that facilitates this Sₙ2 reaction. This pathway is analogous to the synthesis of many commercial fungicides where a reactive side-chain is attached to a core heterocyclic system.

G intermediate 2-Chloro-5-fluorobenzyl chloride Electrophile product {Target Molecule | Benzyl Thioether (Fungicide Scaffold)} intermediate->product Sₙ2 Reaction (C-S Bond Formation) nucleophile 2-Mercaptobenzothiazole Nucleophile (activated by K₂CO₃) nucleophile->product

Caption: Synthesis of a fungicidal thioether scaffold.

Pathway B: Synthesis of a Model Insecticidal N-Benzyl Derivative

The N-benzyl moiety is present in numerous insecticides. The reaction of the benzyl chloride with an amine is a direct and efficient method to construct these scaffolds. N-benzyl chitosan derivatives, for instance, have shown significant insecticidal activity.[4] This protocol models the N-alkylation of a simple amine.

Experimental Protocol 3: Synthesis of N-(2-Chloro-5-fluorobenzyl)aniline

Materials:

  • 2-Chloro-5-fluorobenzyl chloride (1.0 eq)

  • Aniline (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • 1M HCl solution

Procedure:

  • Dissolve aniline and triethylamine in THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-Chloro-5-fluorobenzyl chloride in THF to the amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with 1M HCl solution (to remove excess aniline), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield N-(2-Chloro-5-fluorobenzyl)aniline.

Scientist's Note: Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic. This fundamental reaction is a key step in the synthesis of many diamide and carbamate insecticides.[5]

Section 4: Summary of Synthetic Data

The following table provides expected outcomes for the protocols described above, based on typical laboratory results for analogous reactions.

ProtocolProduct NameExpected YieldPurity (Post-Chroma.)Key Analytical Data (Hypothetical)
1 2-Chloro-5-fluorobenzyl chloride>90%>95%¹H NMR: δ ~4.6 (s, 2H, -CH₂Cl)
2 2-((2-Chloro-5-fluorobenzyl)thio)benzo[d]thiazole75-85%>98%¹H NMR: δ ~4.5 (s, 2H, -S-CH₂-Ar)
3 N-(2-Chloro-5-fluorobenzyl)aniline80-90%>98%¹H NMR: δ ~4.3 (d, 2H, -NH-CH₂-), δ ~4.0 (br s, 1H, -NH)

Conclusion

This compound is a strategically valuable starting material for the synthesis of novel agrochemicals. Its utility is unlocked through a straightforward activation of its hydroxyl group to form the corresponding benzyl chloride. This key intermediate readily undergoes nucleophilic substitution with a variety of heteroatoms (S, N, O), providing efficient and modular access to diverse molecular scaffolds. The protocols outlined in this guide serve as a robust foundation for researchers and scientists in drug development to explore the vast potential of this halogenated building block in the discovery of next-generation crop protection agents.

References

Application Notes and Protocols: 2-Chloro-5-fluorobenzyl Alcohol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Halogenated Benzyl Alcohols in Material Synthesis

2-Chloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol with potential as a versatile building block in materials science. While its application in this field is an emerging area of research, the unique combination of a reactive hydroxyl group and the electron-withdrawing properties of its chloro and fluoro substituents makes it a compelling candidate for the synthesis of advanced functional materials. These notes provide a comprehensive guide for researchers and scientists on the prospective applications of this compound, drawing upon established principles of polymer chemistry and materials design. We will explore its utility as both a monomer for producing functionalized poly(phenylene methylene) and as an initiator in ring-opening polymerization to create tailored polymer architectures.

Application as a Monomer in the Synthesis of Functional Poly(phenylenemethylene)

Poly(phenylenemethylene) (PPM) is a class of thermally stable polymers with intriguing optical and electronic properties.[1][2] The synthesis of PPM can be achieved through the acid-catalyzed polymerization of benzyl alcohol and its derivatives.[1][3][4] The incorporation of this compound as a monomer in this synthesis is hypothesized to yield a novel PPM derivative with modified properties, such as altered solubility, thermal stability, and dielectric characteristics, owing to the presence of the halogen atoms.

Scientific Rationale and Causality

The acid-catalyzed polymerization of benzyl alcohols proceeds via a carbocationic mechanism. The hydroxyl group is protonated by the acid catalyst, followed by the elimination of a water molecule to form a benzyl carbocation. This carbocation then undergoes electrophilic aromatic substitution with another monomer unit, leading to the formation of a polymer chain. The presence of chloro and fluoro substituents on the aromatic ring of this compound is expected to influence the reactivity of the monomer and the properties of the resulting polymer. The electron-withdrawing nature of the halogens can affect the rate of polymerization and the regiochemistry of the linkages in the polymer backbone.

Experimental Protocol: Acid-Catalyzed Polymerization

This protocol is adapted from established methods for the synthesis of PPM from benzyl alcohol.[2][3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (98%)

  • Methanol

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of anhydrous DCM.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add 1 mL of concentrated sulfuric acid dropwise to the cooled solution. A color change may be observed, indicating the initiation of the polymerization reaction.

  • Allow the reaction to proceed at 0°C for 1 hour, and then let it warm to room temperature, stirring for an additional 23 hours.

  • Quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to obtain the crude polymer.

  • Purify the polymer by precipitation from a concentrated DCM solution into an excess of methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum at 60°C for 24 hours.

Workflow Diagram:

polymerization_workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification dissolve Dissolve 2-Chloro-5-fluorobenzyl alcohol in anhydrous DCM cool Cool to 0°C dissolve->cool add_acid Add conc. H2SO4 dropwise cool->add_acid react_cold React at 0°C for 1h add_acid->react_cold react_rt React at RT for 23h react_cold->react_rt quench Quench with NaHCO3 react_rt->quench wash Wash organic layer quench->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate precipitate Precipitate in Methanol concentrate->precipitate collect Collect and dry polymer precipitate->collect

Caption: Workflow for the synthesis of functionalized poly(phenylenemethylene).

Expected Material Properties and Characterization
PropertyExpected OutcomeCharacterization Technique
Molecular Weight Dependent on reaction conditions; likely to be in the oligomeric to low polymer range (Mn: 2,000-10,000 g/mol ).Gel Permeation Chromatography (GPC)
Structure Aromatic rings linked by methylene bridges, with chloro and fluoro substituents.NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Thermal Stability High thermal stability, with decomposition temperature potentially influenced by the halogen substituents.Thermogravimetric Analysis (TGA)
Glass Transition Temp. Expected to be higher than unsubstituted PPM due to increased polarity and intermolecular forces.Differential Scanning Calorimetry (DSC)
Solubility Potentially improved solubility in common organic solvents compared to unsubstituted PPM.Solubility Tests

Application as an Initiator in Ring-Opening Polymerization

The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic monomers, such as lactide and caprolactone. This allows for the synthesis of polymers with a defined end-group, specifically the 2-chloro-5-fluorobenzyl moiety. Such end-functionalized polymers are of interest for applications requiring surface modification or for the creation of block copolymers. The use of fluorinated initiators can impart unique surface properties to the resulting polymers.[5]

Scientific Rationale and Causality

In ROP, the initiator's hydroxyl group attacks the carbonyl carbon of the cyclic monomer, leading to the opening of the ring and the propagation of a polymer chain. The initiator becomes covalently bonded to the "alpha" end of the polymer chain. By using this compound as the initiator, the resulting polymer will have a 2-chloro-5-fluorobenzyl group at one end. This functional end-group can be used to tailor the polymer's properties or for subsequent chemical modifications.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

This protocol describes the synthesis of poly(L-lactide) (PLLA) using this compound as the initiator and tin(II) 2-ethylhexanoate as the catalyst.

Materials:

  • This compound

  • L-Lactide

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Anhydrous Toluene

  • Methanol

  • Dichloromethane (DCM)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Dry the L-lactide by recrystallization from anhydrous toluene and then drying under vacuum.

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add L-lactide (e.g., 5 g) and the desired amount of this compound initiator (the molar ratio of monomer to initiator will determine the target molecular weight).

  • Add anhydrous toluene to dissolve the reactants.

  • Add a catalytic amount of Sn(Oct)₂ solution in toluene (typically a monomer-to-catalyst ratio of 1000:1 to 5000:1).

  • Heat the reaction mixture to 110°C and stir for the desired reaction time (e.g., 2-24 hours), depending on the target molecular weight and conversion.

  • Cool the reaction mixture to room temperature and dissolve the crude polymer in a minimal amount of DCM.

  • Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol.

  • Collect the precipitated PLLA by filtration and dry it under vacuum at 40°C until a constant weight is achieved.

Workflow Diagram:

rop_workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Isolation & Purification reactants Add L-lactide and initiator to Schlenk flask add_solvent Add anhydrous toluene reactants->add_solvent add_catalyst Add Sn(Oct)2 catalyst add_solvent->add_catalyst heat Heat to 110°C and stir add_catalyst->heat cool Cool to RT heat->cool dissolve_dcm Dissolve in DCM cool->dissolve_dcm precipitate Precipitate in cold Methanol dissolve_dcm->precipitate collect Collect and dry PLLA precipitate->collect

Caption: Workflow for the ring-opening polymerization of L-lactide.

Expected Material Properties and Characterization
PropertyExpected OutcomeCharacterization Technique
End-Group Functionality Presence of the 2-chloro-5-fluorobenzyl group at the polymer chain end.NMR Spectroscopy (¹H, ¹⁹F), MALDI-TOF MS
Molecular Weight Control The number-average molecular weight (Mn) can be controlled by the monomer-to-initiator ratio.Gel Permeation Chromatography (GPC)
Polydispersity Narrow molecular weight distribution (PDI < 1.5) is achievable with controlled polymerization conditions.Gel Permeation Chromatography (GPC)
Surface Properties The fluorinated end-group may lead to modified surface properties, such as increased hydrophobicity.Contact Angle Measurements
Thermal Properties The thermal properties (Tg, Tm) will be primarily determined by the polymer backbone (e.g., PLLA).Differential Scanning Calorimetry (DSC)

References

Introduction: The Strategic Importance of 2-Chloro-5-fluorobenzyl alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-Chloro-5-fluorobenzyl alcohol

This compound is a critical building block in contemporary drug discovery and development. Its specific substitution pattern—a halogenated aromatic ring with a reactive hydroxymethyl group—makes it a valuable synthon for introducing the 2-chloro-5-fluorophenyl moiety into a wide range of molecular scaffolds. This structural motif is found in several clinically significant pharmaceutical agents, where the unique electronic properties of the chlorine and fluorine atoms contribute to enhanced metabolic stability, improved target binding affinity, and favorable pharmacokinetic profiles.

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, designed for researchers, process chemists, and drug development professionals. The methodology has been optimized for safety, efficiency, and high purity, addressing the common challenges associated with large-scale chemical production. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into reaction mechanisms, safety considerations, and analytical quality control.

Synthetic Strategy: A Comparative Analysis of Reduction Methods

The most direct and widely employed route for the synthesis of this compound on a large scale is the reduction of a corresponding carbonyl compound, either 2-chloro-5-fluorobenzoic acid or its aldehyde derivative. While other methods exist, the reduction pathway offers a balance of high yield, operational simplicity, and cost-effectiveness.

Choice of Reducing Agent: A Critical Decision for Scale-Up

The selection of the reducing agent is paramount for a successful and safe large-scale synthesis. Two primary candidates are commonly considered:

  • Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is effective for the reduction of aldehydes and ketones. It is generally safer to handle than more reactive metal hydrides, making it an attractive option for scale-up. However, its reactivity towards carboxylic acids is sluggish, often requiring the use of additives or conversion of the acid to a more reactive derivative, such as an ester.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ readily reduces a wide range of functional groups, including carboxylic acids, esters, and aldehydes. While highly efficient, LiAlH₄ is pyrophoric and reacts violently with water and protic solvents. Its use on a large scale necessitates stringent safety protocols and specialized equipment.

For the direct reduction of 2-chloro-5-fluorobenzoic acid, LiAlH₄ is the more efficient choice. However, for a safer and more controlled large-scale process, a two-step, one-pot approach utilizing sodium borohydride is often preferred. This involves the in situ activation of the carboxylic acid, followed by reduction. This guide will focus on a robust and scalable method involving the reduction of 2-chloro-5-fluorobenzaldehyde, which can be sourced commercially or prepared from the corresponding benzoic acid.

Experimental Protocol: Scalable Synthesis of this compound

This protocol details the reduction of 2-chloro-5-fluorobenzaldehyde using sodium borohydride. This method is chosen for its high yield, operational safety, and scalability.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-fluorobenzaldehyde>98%Commercially Available
Sodium Borohydride (NaBH₄)>98%Commercially AvailableHandle with care, moisture-sensitive.
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous Solution
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution
Brine (Saturated NaCl)Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available
Equipment
  • A 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • An ice-water bath.

  • A dropping funnel.

  • A rotary evaporator.

  • Standard laboratory glassware for work-up and purification.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the 5 L reaction flask in a fume hood. Ensure all glassware is dry.

    • Charge the flask with 2-chloro-5-fluorobenzaldehyde (500 g, 3.15 mol) and methanol (2.5 L).

    • Begin stirring the mixture to ensure complete dissolution of the starting material.

    • Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Reduction:

    • In a separate beaker, carefully prepare a solution of sodium borohydride (131 g, 3.47 mol, 1.1 eq) in methanol (1 L). Note: The dissolution of NaBH₄ in methanol is exothermic. Prepare this solution with cooling and caution.

    • Slowly add the sodium borohydride solution to the reaction flask via a dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back to 0-5 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl (approximately 2 L) to decompose the excess sodium borohydride and borate esters. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

    • Adjust the pH of the solution to ~7 using saturated sodium bicarbonate solution.

    • Remove the methanol from the mixture using a rotary evaporator.

  • Extraction and Purification:

    • Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 1 L).

    • Combine the organic layers and wash with water (1 L), followed by brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification:

    • The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a white to off-white solid.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity: >99% (as determined by HPLC and NMR)

Mechanism of Reduction

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction mechanism can be summarized as follows:

Reduction_Mechanism Aldehyde R-CHO Alkoxide R-CH2-O-BH3^- Aldehyde->Alkoxide 1. Hydride Attack NaBH4 NaBH4 Alcohol R-CH2-OH Alkoxide->Alcohol 2. Protonation (from solvent)

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Safety Considerations for Large-Scale Synthesis

  • Sodium Borohydride: While less hazardous than LiAlH₄, NaBH₄ is still a reactive chemical. It is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated area and avoid contact with water and acids during storage and handling.

  • Hydrogen Evolution: The quenching step generates a significant amount of hydrogen gas. This operation must be performed in a fume hood with no potential ignition sources nearby.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thermal Hazards: The dissolution of NaBH₄ and the quenching of the reaction are exothermic. Maintain strict temperature control to avoid runaway reactions.

Analytical Quality Control

To ensure the final product meets the required specifications for use in drug development, a comprehensive analytical characterization is necessary:

Analytical TechniqueParameterSpecification
HPLC Purity>99.0%
Impurity ProfileIdentify and quantify any impurities >0.1%
¹H NMR Structure ConfirmationConforms to the structure of this compound
Mass Spectrometry Molecular WeightConforms to the expected molecular weight (m/z = 160.57)
Melting Point Identity and Purity45-48 °C

Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloro-5-fluorobenzaldehyde Dissolution Dissolution in Methanol Start->Dissolution Cooling1 Cooling to 0-5 °C Dissolution->Cooling1 Reduction Slow Addition of NaBH4 in Methanol Cooling1->Reduction Stirring Reaction at Room Temperature Reduction->Stirring Monitoring Reaction Monitoring (TLC/HPLC) Stirring->Monitoring Cooling2 Cooling to 0-5 °C Monitoring->Cooling2 Quenching Quenching with 1 M HCl Cooling2->Quenching Neutralization Neutralization with NaHCO3 Quenching->Neutralization SolventRemoval Solvent Removal (Rotovap) Neutralization->SolventRemoval Extraction Extraction with Dichloromethane SolventRemoval->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Final Purification (Distillation/Recrystallization) Concentration->Purification QC Quality Control (HPLC, NMR, MS) Purification->QC FinalProduct Final Product: this compound QC->FinalProduct

Caption: Overall workflow for the large-scale synthesis of this compound.

Conclusion

This application note provides a detailed, safe, and scalable protocol for the synthesis of high-purity this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers and process chemists can confidently produce this key building block for pharmaceutical R&D and manufacturing. The emphasis on safety, process control, and analytical validation ensures that the final product is of the highest quality, suitable for its intended application in the synthesis of active pharmaceutical ingredients.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluorobenzyl alcohol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on improving the yield and purity of this valuable synthetic intermediate.[1] We will explore a reliable synthesis protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions.

Recommended Synthesis Protocol: Reduction of 2-Chloro-5-fluorobenzoic Acid

The most common and reliable route to this compound is the reduction of the corresponding carboxylic acid. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are highly effective reagents for this transformation due to their high selectivity for carboxylic acids.[2] The following protocol is adapted from a similar, high-yield synthesis of a structurally related compound.[3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Quench & Extraction cluster_purification Purification A 1. Add 2-Chloro-5-fluorobenzoic acid and THF to a dry, N₂-purged flask. B 2. Cool flask to 0°C in an ice bath. A->B C 3. Add BH₃·THF solution dropwise over 30-60 min. B->C D 4. Warm to room temperature, then heat to reflux for 1.5-3 hours. C->D E 5. Cool to 0°C and slowly quench with 6N HCl. D->E F 6. Add water and extract with ethyl acetate (2x). E->F G 7. Combine organic layers, wash with brine, and dry over MgSO₄. F->G H 8. Filter drying agent and concentrate under reduced pressure. G->H I 9. Purify crude product via column chromatography or recrystallization. H->I

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen (N₂) atmosphere, add 2-Chloro-5-fluorobenzoic acid (10 g, 57.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). Stir until the solid is fully dissolved.

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add Borane-THF complex (1.0 M solution in THF, 115 mL, 115 mmol, 2.0 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5°C.

    • Scientist's Note: The slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent the formation of byproducts. A 1:2 molar ratio of the carboxylic acid to BH₃·THF ensures the reaction goes to completion.[3]

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to reflux (approximately 66°C) and maintain for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add 6N Hydrochloric Acid (HCl) dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will occur. Continue adding HCl until the gas evolution ceases.

    • Safety First: The quenching process is highly exothermic and releases flammable hydrogen gas. Ensure it is performed slowly in a well-ventilated fume hood.

  • Extraction: Add 100 mL of water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with saturated sodium chloride solution (brine, 1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield a white solid. A typical yield for this type of reaction is around 85%.[3]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format to help you optimize your synthesis.

G Start Problem: Low Yield of Product CheckSM Is starting material (SM) fully consumed (check by TLC/LCMS)? Start->CheckSM No_SM_Consumed NO CheckSM->No_SM_Consumed No Yes_SM_Consumed YES CheckSM->Yes_SM_Consumed Yes Cause1A Cause: Insufficient Reducing Agent No_SM_Consumed->Cause1A Cause1B Cause: Reagent Degradation No_SM_Consumed->Cause1B Cause1C Cause: Insufficient Reaction Time/Temp No_SM_Consumed->Cause1C Solution1A Solution: Use 2.0 eq. of BH₃·THF. Verify titer of borane solution. Cause1A->Solution1A Solution1B Solution: Use a fresh, unopened bottle of BH₃·THF. Store properly. Cause1B->Solution1B Solution1C Solution: Increase reflux time. Ensure proper reflux temperature is reached. Cause1C->Solution1C Cause2A Cause: Side Reactions Yes_SM_Consumed->Cause2A Cause2B Cause: Workup/Purification Losses Yes_SM_Consumed->Cause2B Solution2A Solution: Maintain low temp (<5°C) during BH₃ addition. Ensure slow addition. Cause2A->Solution2A Solution2B Solution: Perform multiple extractions (3x). Use 'salting out' with brine. Optimize chromatography conditions. Cause2B->Solution2B

Caption: Troubleshooting decision tree for low yield synthesis.

Q1: My final yield is much lower than expected. What went wrong?

Low yield is a common issue that can stem from several factors. Systematically evaluating the reaction process is key.

Potential CauseRecommended Solution & Explanation
Incomplete Reaction Verify Stoichiometry: Ensure at least 2.0 equivalents of the borane reagent were used. Carboxylic acid reduction consumes two hydrides.[3] Check Reagent Quality: Borane solutions can degrade upon exposure to air and moisture. Use a fresh bottle or titrate an older one to confirm its molarity. Extend Reaction Time: If TLC analysis shows significant starting material after the initial reflux period, extend the reflux time by 1-2 hours.
Side Reactions Temperature Control: The initial reaction between the carboxylic acid and borane is exothermic. If the temperature rises too quickly during addition, it can lead to undesired side reactions. Maintaining a temperature of 0-5°C is crucial.
Workup Losses Inefficient Extraction: Benzyl alcohols can have some solubility in water. To maximize recovery, perform at least three extractions with your organic solvent. Saturating the aqueous layer with NaCl (salting out) can further decrease the product's solubility in the aqueous phase.[4] Emulsion Formation: If an emulsion forms during extraction, add brine to help break it. Allowing the separatory funnel to stand for a longer period or gentle swirling can also be effective.
Purification Losses Chromatography Issues: Benzyl alcohols can sometimes streak on silica gel. Adding a very small amount (e.g., 0.1%) of a polar solvent like methanol to your mobile phase can improve peak shape and recovery. Evaporation Loss: this compound is a solid, but care should be taken during solvent removal. Do not leave the product on the rotary evaporator or high vacuum for an excessive amount of time, especially while heating.
Q2: I see a significant amount of unreacted starting material by TLC, even after extended reflux. What should I do?

This points directly to an issue with the reducing agent or reaction conditions.

  • Primary Suspect: Reagent Potency. The most likely culprit is degraded or low-potency BH₃·THF. Borane reacts with atmospheric moisture and oxygen. It is best practice to use a fresh bottle from a reputable supplier.

  • Secondary Check: Solvent Purity. Ensure your THF is anhydrous. Water will rapidly consume the borane reagent, rendering it ineffective for the reduction. Use a freshly opened bottle of anhydrous THF or pass it through an activated alumina column.

Q3: My final product looks impure even after chromatography. What are the likely impurities?

Common impurities include:

  • Unreacted Starting Material: If the reaction was incomplete, the acidic starting material may be present. This can often be removed by washing the organic extract with a mild base like saturated sodium bicarbonate (NaHCO₃) solution during workup.

  • Borate Esters: The reaction proceeds through borate ester intermediates. Incomplete hydrolysis during the acidic quench can leave these in your crude product. Ensure the quench is thorough and the mixture is stirred for a period (e.g., 30 minutes) after the acid addition to ensure complete hydrolysis.

  • Solvent Adducts: While less common with THF, ensure all solvent is removed during purification. Drying the final product under a high vacuum is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?

Yes, LiAlH₄ is also a powerful reducing agent capable of reducing carboxylic acids to alcohols. However, it is generally less selective than borane and reacts violently with water and protic solvents. The workup procedure for LiAlH₄ is also more complex (e.g., Fieser workup). For this specific transformation, BH₃·THF is often preferred for its selectivity, milder reactivity, and simpler workup.

Q2: How critical is the anhydrous condition and inert atmosphere?

It is highly critical. Borane reagents are sensitive to moisture and air. Any water present will consume the reagent, reducing the effective stoichiometry and lowering your yield. A nitrogen or argon atmosphere prevents the slow degradation of the reagent and the solvent, ensuring a clean and efficient reaction.

Q3: What is the best method to purify the final product?

The choice between column chromatography and recrystallization depends on the scale and purity of the crude product.

  • Column Chromatography: This is the most versatile method for removing a wide range of impurities and is ideal for smaller-scale reactions or when the crude product is an oil.[4]

  • Recrystallization: If the crude product is a solid with relatively high purity (>90%), recrystallization can be a highly efficient method for obtaining very pure material on a larger scale. Experiment with different solvent systems like toluene, heptane, or mixtures thereof to find optimal conditions.

Q4: Are there alternative synthetic routes to this compound?

Yes, another common route is the reduction of the corresponding aldehyde, 2-Chloro-5-fluorobenzaldehyde.

  • Sodium Borohydride (NaBH₄) Reduction: This is a very mild and inexpensive method for reducing aldehydes. The reaction is typically performed in an alcohol solvent like methanol or ethanol at room temperature.

  • Electrochemical Reduction: This method can also be employed to reduce the aldehyde to the alcohol, offering an environmentally friendly alternative that avoids chemical reducing agents.[5]

The choice of route often depends on the availability and cost of the starting material (carboxylic acid vs. aldehyde).

References

Side reactions and byproducts in the synthesis of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the preparation of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide & Core Concepts

The synthesis of this compound can be approached through several common pathways, each with its own set of potential challenges. The most prevalent issues are incomplete reactions, the formation of difficult-to-separate byproducts, and product degradation. This section addresses these issues in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reduction of 2-chloro-5-fluorobenzaldehyde with sodium borohydride (NaBH₄) is sluggish or incomplete. What are the likely causes and solutions?

A1: Incomplete reduction is a common issue. Here are the primary factors to consider:

  • Reagent Quality: Sodium borohydride is susceptible to decomposition by moisture. Ensure you are using a fresh, dry batch of NaBH₄.

  • Solvent Choice: While NaBH₄ reductions are often performed in alcoholic solvents like methanol or ethanol, these can slowly react with the reagent, reducing its potency over time. For a sluggish reaction, consider using a less reactive solvent like tetrahydrofuran (THF) and performing the reaction at room temperature or with gentle heating.

  • Temperature: While NaBH₄ reductions are typically exothermic, some reactions require a certain activation energy. If the reaction is proceeding slowly at 0 °C, allowing it to warm to room temperature may increase the rate.

  • pH: The stability of NaBH₄ is pH-dependent. Acidic conditions will rapidly decompose the reagent. Ensure your reaction medium is neutral or slightly basic.

Q2: I've completed the reduction of 2-chloro-5-fluorobenzaldehyde, but my NMR spectrum shows unreacted starting material. How can I remove it?

A2: Residual aldehyde is a frequent impurity. Here are a few purification strategies:

  • Column Chromatography: This is the most effective method. Benzaldehydes are generally less polar than their corresponding benzyl alcohols. A silica gel column using a solvent system like ethyl acetate/hexane will allow the aldehyde to elute before the alcohol. You can monitor the separation using Thin Layer Chromatography (TLC).

  • Bisulfite Wash: Aldehydes react with sodium bisulfite to form a water-soluble adduct. You can wash your crude product in an organic solvent (like diethyl ether or ethyl acetate) with a saturated aqueous solution of sodium bisulfite. The adduct of the unreacted aldehyde will move to the aqueous layer, which can then be separated. Note that this is an equilibrium process, so multiple washes may be necessary.

Q3: I'm synthesizing this compound by reducing 2-chloro-5-fluorobenzoic acid with lithium aluminum hydride (LiAlH₄) and my yield is low. What could be the problem?

A3: Low yields in LiAlH₄ reductions of carboxylic acids can stem from several sources:

  • Initial Acid-Base Reaction: The first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic acid, producing hydrogen gas and a lithium carboxylate salt.[1] You must use an excess of LiAlH₄ to ensure enough hydride is available for the reduction. A common molar ratio is 2-3 equivalents of LiAlH₄ to 1 equivalent of the carboxylic acid.

  • Reaction Conditions: LiAlH₄ reductions are typically performed in anhydrous ethereal solvents like THF or diethyl ether. The presence of water will quench the reagent violently. Ensure your glassware and solvent are scrupulously dry.

  • Work-up Procedure: The work-up of LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap your product. A common and effective method is the Fieser work-up, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to form a granular, easily filterable aluminum salt precipitate.[2]

Q4: I'm concerned about dehalogenation as a side reaction. How likely is it that I will lose the chloro or fluoro substituent during the reduction?

A4: Dehalogenation, the replacement of a halogen with a hydrogen, is a possibility with strong reducing agents like LiAlH₄. However, the likelihood depends on the carbon-halogen bond strength. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.[3] Therefore, the C-F bond is very strong and unlikely to be cleaved. The C-Cl bond is also quite robust. While not impossible, significant dechlorination under standard LiAlH₄ or NaBH₄ reduction conditions for this substrate is not a commonly reported major side reaction.[4] More aggressive conditions (high temperatures, prolonged reaction times) or the use of catalytic hydrogenation with certain catalysts could increase the risk of dehalogenation.

Q5: My synthesis involves the hydrolysis of 2-chloro-5-fluorobenzyl chloride. I'm observing a significant amount of a high-boiling point byproduct. What is it likely to be?

A5: The most probable high-boiling point byproduct in this reaction is bis(2-chloro-5-fluorobenzyl) ether . This is formed through a Williamson ether synthesis-type side reaction where the already formed this compound acts as a nucleophile and attacks another molecule of 2-chloro-5-fluorobenzyl chloride.[5]

  • How to Minimize Ether Formation:

    • Use a large excess of water to favor the hydrolysis reaction.

    • Maintain a sufficiently high concentration of the hydrolysis reagent (e.g., sodium or potassium carbonate) to ensure the benzyl chloride reacts with hydroxide or carbonate ions rather than the product alcohol.

    • Control the temperature; higher temperatures can favor the bimolecular ether formation.

Section 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the common synthetic routes to this compound.

Protocol 1: Reduction of 2-Chloro-5-fluorobenzaldehyde with Sodium Borohydride

This is often the preferred method due to its milder conditions and simpler work-up.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluorobenzaldehyde (1 equivalent) in methanol (10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), checking for the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Troubleshooting Flowchart for Protocol 1

G start Start: Reduction of Aldehyde incomplete Issue: Incomplete Reaction (TLC shows starting material) start->incomplete Reaction monitoring impurity Issue: Impurity after work-up start->impurity Post-workup analysis check_reagent Check NaBH4 quality (fresh, dry?) incomplete->check_reagent purify Purification Required impurity->purify check_solvent Consider solvent (use THF instead of MeOH?) check_reagent->check_solvent If reagent is good check_temp Adjust temperature (warm to RT?) check_solvent->check_temp If solvent is appropriate add_more Add another 0.3 eq. of NaBH4 check_temp->add_more If conditions seem optimal column Perform Column Chromatography purify->column Primary method wash Consider Bisulfite Wash purify->wash For residual aldehyde

Caption: Troubleshooting workflow for the NaBH₄ reduction.

Protocol 2: Synthesis from 2-Chloro-5-fluorotoluene

This two-step route involves a free-radical chlorination followed by hydrolysis.

Step 2a: Free-Radical Chlorination of 2-Chloro-5-fluorotoluene

  • Setup: In a flask equipped with a reflux condenser, a gas inlet, and a magnetic stir bar, add 2-chloro-5-fluorotoluene (1 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.02 equivalents).

  • Reaction: Heat the mixture to reflux (around 80-90 °C) and bubble chlorine gas (Cl₂) through the solution, or use a chlorinating agent like N-chlorosuccinimide (NCS). Irradiate the flask with a UV lamp to facilitate the reaction.[6]

  • Monitoring: Monitor the reaction by GC or ¹H NMR, looking for the disappearance of the toluene methyl peak and the appearance of the benzyl chloride methylene peak.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture and wash with an aqueous solution of sodium bicarbonate to remove any HCl, followed by a brine wash. Dry the organic layer over Na₂SO₄ and concentrate to give the crude 2-chloro-5-fluorobenzyl chloride.

Step 2b: Hydrolysis of 2-Chloro-5-fluorobenzyl Chloride

  • Setup: In a round-bottom flask, combine the crude 2-chloro-5-fluorobenzyl chloride (1 equivalent) with a 10% aqueous solution of potassium carbonate (K₂CO₃) (a large molar excess of carbonate).

  • Reaction: Heat the biphasic mixture to reflux (around 100 °C) with vigorous stirring for several hours.[7]

  • Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting benzyl chloride.

  • Work-up: Cool the reaction mixture and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to remove unreacted starting material and the dibenzyl ether byproduct.

Potential Side Reactions and Byproducts Summary

Synthesis RouteStarting MaterialKey ReagentsPotential Side ReactionsCommon Byproducts
Reduction 2-Chloro-5-fluorobenzaldehydeNaBH₄Incomplete reductionUnreacted 2-chloro-5-fluorobenzaldehyde
Reduction 2-Chloro-5-fluorobenzoic acidLiAlH₄Incomplete reduction, Dehalogenation (minor)Unreacted acid, 2-chloro-5-fluorobenzaldehyde
Chlorination/Hydrolysis 2-Chloro-5-fluorotolueneCl₂/UV, then H₂O/K₂CO₃Over-chlorination, Ring chlorination (minor), Ether formation2-Chloro-5-fluorobenzal chloride, Bis(2-chloro-5-fluorobenzyl) ether

Section 3: Visualization of Reaction Pathways

Understanding the potential for side reactions is key to optimizing your synthesis. The following diagram illustrates the main synthetic pathways and the points at which major byproducts can form.

Synthetic Pathways and Byproduct Formation

SynthesisPathways Toluene 2-Chloro-5-fluorotoluene BenzylChloride 2-Chloro-5-fluorobenzyl chloride Toluene->BenzylChloride Cl2, UV Dichloride 2-Chloro-5-fluorobenzal chloride Toluene->Dichloride Over-chlorination Target This compound BenzylChloride->Target H2O, K2CO3 Ether Bis(2-chloro-5-fluorobenzyl) ether BenzylChloride->Ether Side Reaction with Product Aldehyde 2-Chloro-5-fluorobenzaldehyde Aldehyde->Target NaBH4 UnreactedAldehyde Unreacted Aldehyde Aldehyde->UnreactedAldehyde Incomplete Reaction CarboxylicAcid 2-Chloro-5-fluorobenzoic acid CarboxylicAcid->Target LiAlH4 UnreactedAcid Unreacted Acid CarboxylicAcid->UnreactedAcid Incomplete Reaction

Caption: Synthetic routes to this compound and common byproduct formation points.

References

Technical Support Center: Purification of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 2-Chloro-5-fluorobenzyl alcohol. Recognizing the critical role of purity in downstream applications, this document details troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section is designed to address specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: Low Purity After Initial Extraction

  • Question: After my reaction work-up and extraction, the crude this compound shows significant impurities by TLC and ¹H NMR. What could be the cause and how can I improve this?

  • Answer: Low purity after initial extraction often points to incomplete reaction, side-product formation, or inefficient separation of the product from the reaction mixture. This compound, being a substituted benzyl alcohol, can have solubility in both aqueous and organic phases, complicating extraction.[1]

    • Causality & Solution:

      • Incomplete Reaction: If the synthesis, for instance, involves the reduction of 2-chloro-5-fluorobenzaldehyde, unreacted starting material will be a primary impurity. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or adding a fresh portion of the reducing agent.

      • Side-Products: The synthesis route will dictate the likely side-products. For example, reduction of a corresponding benzoic acid can lead to ester intermediates if an alcohol is used as a solvent.[2] Over-reduction is also a possibility. Understanding the reaction mechanism is key to identifying potential impurities.

      • Inefficient Extraction: The polarity of this compound can lead to its partial retention in the aqueous layer. To enhance extraction efficiency into an organic solvent like ethyl acetate or dichloromethane, perform multiple extractions (3-4 times) with smaller volumes of the organic solvent. Additionally, a "salting-out" effect can be achieved by saturating the aqueous layer with sodium chloride, which decreases the solubility of the organic product in the aqueous phase.[1]

Issue 2: Difficulty in Removing Closely Related Impurities

  • Question: I am struggling to separate this compound from an impurity with a very similar Rf value on TLC. What are my options?

  • Answer: The presence of closely related impurities, such as positional isomers or byproducts with similar polarity, is a common challenge. Standard purification techniques may need to be optimized or more advanced methods employed.

    • Causality & Solution:

      • Positional Isomers: Depending on the synthetic route, isomers like 2-chloro-3-fluorobenzyl alcohol or other regioisomers might be formed.[3] These often have very similar physical properties, making separation difficult.

      • Optimization of Column Chromatography:

        • Solvent System: A single solvent system may not provide adequate separation. Experiment with different solvent systems of varying polarity. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[4] A shallow gradient elution, where the polarity is increased very slowly, can improve resolution.

        • Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues. Consider using neutral or basic alumina, or a different type of silica gel (e.g., with a smaller particle size for higher resolution).[1]

      • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful technique.[5][6] Reverse-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is often effective for separating aromatic compounds.[5]

      • Recrystallization: If the crude product is a solid or can be solidified, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains soluble at all temperatures.

Issue 3: Product Decomposition During Purification

  • Question: I suspect my this compound is degrading during purification, especially when using silica gel chromatography. What could be happening?

  • Answer: Benzyl alcohols can be sensitive to acidic conditions and may undergo side reactions on acidic stationary phases like silica gel.[1]

    • Causality & Solution:

      • Acid-Catalyzed Reactions: The acidic surface of silica gel can catalyze side reactions such as ether formation (self-condensation to form a dibenzyl ether) or elimination reactions, particularly if the purification is prolonged or performed at elevated temperatures.

      • Mitigation Strategies:

        • Deactivate Silica Gel: Add a small amount of a base, like triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[1]

        • Use an Alternative Stationary Phase: As mentioned previously, neutral or basic alumina can be a good alternative to silica gel.[1]

        • Flash Chromatography: Perform flash column chromatography to minimize the contact time of the compound with the stationary phase.

        • Avoid Harsh Conditions: Ensure that any solvents used are free of acidic impurities and avoid excessive heat during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities will largely depend on the synthetic method used. However, common impurities can include:

  • Unreacted Starting Materials: Such as 2-chloro-5-fluorobenzaldehyde or 2-chloro-5-fluorobenzoic acid.

  • Positional Isomers: Other isomers of chloro-fluorobenzyl alcohol that may have formed due to a lack of regioselectivity in the synthesis.[3]

  • Over-oxidation or Over-reduction Products: For instance, if the synthesis involves oxidation of a toluene derivative, benzaldehyde or benzoic acid analogs might be present.[7]

  • Solvent Adducts: Products formed from the reaction of intermediates with the solvent.

  • Dibenzyl Ether: Formed from the self-condensation of the benzyl alcohol, especially under acidic conditions.[8]

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point for silica gel column chromatography would be to use a solvent system of hexanes and ethyl acetate. You can determine the optimal ratio by running TLC plates with varying solvent compositions (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). The ideal solvent system will give your product an Rf value between 0.2 and 0.4. A general protocol involves preparing a slurry of silica gel in the initial, least polar mobile phase, packing the column, loading the sample dissolved in a minimal amount of the mobile phase, and then eluting with a gradually increasing polarity.[1]

Q3: Can I purify this compound by distillation?

A3: While distillation is a common purification technique for liquids, its suitability for this compound depends on the nature of the impurities. If the impurities have significantly different boiling points, vacuum distillation could be a viable option. However, for closely boiling isomers or impurities with similar volatility, distillation will not be effective.[3] It is also important to consider the thermal stability of the compound; prolonged heating could lead to decomposition.

Q4: How can I effectively recrystallize this compound?

A4: The key to successful recrystallization is finding an appropriate solvent. The ideal solvent will dissolve the compound when hot but not when cold. You may need to screen several solvents or solvent pairs.

  • Single Solvent System: Test solvents like hexanes, toluene, or isopropanol.

  • Solvent-Pair System: A common approach is to dissolve the crude product in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization. Examples of solvent pairs include ethyl acetate/hexanes or methanol/water.[1] A procedure for a similar compound involved recrystallization from a solution of acetone in hexane.[9]

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity for a solid compound.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and experimental workflows for the purification of this compound.

Purification Workflow Purification Strategy for this compound cluster_purification Purification Methods start Crude this compound analysis Purity Analysis (TLC, NMR) start->analysis decision Purity Acceptable? analysis->decision end Pure Product decision->end Yes distillation Vacuum Distillation decision->distillation No (Liquid, High BP Difference) recrystallization Recrystallization decision->recrystallization No (Solid) chromatography Column Chromatography decision->chromatography No (Liquid/Oily, Similar Polarity Impurities) distillation->analysis recrystallization->analysis chromatography->analysis

Caption: A decision tree for selecting the appropriate purification method.

Column Chromatography Workflow Detailed Column Chromatography Workflow start Dissolve Crude Product tlc TLC Solvent Screening start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC/HPLC) collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: Step-by-step workflow for purification by column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter when working with this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in the Oxidation of this compound to the Corresponding Aldehyde.

Question: I am attempting to oxidize this compound to 2-chloro-5-fluorobenzaldehyde, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the oxidation of substituted benzyl alcohols like this compound can stem from several factors, primarily incomplete reaction or overoxidation to the carboxylic acid. The electronic properties of the substituents (a moderately deactivating chlorine and a strongly deactivating fluorine) can influence the reactivity of the alcohol.

Causality and Optimization Strategies:

  • Choice of Oxidizing Agent: The selection of the oxidant is critical. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can easily lead to overoxidation.[1] Milder, more selective reagents are generally preferred for stopping at the aldehyde stage.

    • Recommended Reagents: Consider using reagents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[2] Copper-catalyzed aerobic oxidation has also proven effective for the chemoselective oxidation of benzyl alcohols to aldehydes under mild conditions.[3]

  • Reaction Temperature: Elevated temperatures can promote overoxidation and side reactions. It is crucial to maintain the recommended temperature for the chosen oxidation protocol. For many mild oxidation reactions, temperatures ranging from 0 °C to room temperature are optimal.

  • Solvent Selection: The solvent can significantly impact the reaction rate and selectivity. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for PCC and DMP oxidations. For Swern oxidations, aprotic polar solvents like dimethyl sulfoxide (DMSO) are integral to the reaction mechanism.[2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction once the starting material is consumed can prevent the formation of byproducts.

Experimental Protocol: Oxidation using PCC

  • To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.

Issue 2: Formation of Dibenzyl Ether as a Major Byproduct During Etherification.

Question: I am trying to synthesize an ether from this compound, but I am observing a significant amount of the corresponding dibenzyl ether. How can I minimize this side reaction?

Answer:

The formation of dibenzyl ether is a common side reaction in the etherification of benzyl alcohols, especially under acidic conditions or at elevated temperatures.[4][5] This occurs when one molecule of the benzyl alcohol acts as a nucleophile and attacks another protonated or activated benzyl alcohol molecule.

Causality and Optimization Strategies:

  • Reaction Conditions: Acid-catalyzed dehydration is a primary pathway for dibenzyl ether formation.[4] If your protocol involves an acid catalyst, consider using a milder acid or a lower concentration.

  • Base Selection: In Williamson ether synthesis (reacting the alkoxide of the benzyl alcohol with an alkyl halide), ensure the complete deprotonation of the alcohol. A strong base like sodium hydride (NaH) is often more effective than weaker bases.

  • Temperature Control: Higher temperatures can favor the self-condensation reaction. Running the reaction at the lowest effective temperature can help minimize the formation of the dibenzyl ether.

  • Order of Addition: Adding the benzyl alcohol slowly to a mixture of the base and the other reactant can help to keep the concentration of the free alcohol low, thus reducing the likelihood of self-reaction.

  • Alternative Methods: Consider using iron(II/III) chloride catalyzed etherification, which has been shown to be effective for both homo- and cross-etherification of benzyl alcohols under eco-friendly conditions.[6][7]

Experimental Workflow: Minimizing Dibenzyl Ether Formation

G cluster_0 Optimization Strategy Start Identify Dibenzyl Ether Byproduct Analyze Analyze Reaction Conditions (Acid, Temperature) Start->Analyze Modify Modify Protocol Analyze->Modify High Acid/Temp Detected Execute Execute Modified Reaction Modify->Execute Implement Milder Conditions Monitor Monitor for Byproduct Formation Execute->Monitor Via TLC/GC Purify Purification Monitor->Purify Minimal Byproduct

Caption: Workflow for minimizing dibenzyl ether formation.

Issue 3: Difficulty in Achieving Complete Conversion During Esterification.

Question: I am performing a Fischer esterification with this compound and a carboxylic acid, but the reaction does not go to completion. What can I do to drive the equilibrium towards the product side?

Answer:

Fischer esterification is a reversible reaction, and the equilibrium may not favor the product side under standard conditions.[8][9] To achieve a high yield of the ester, you need to shift the equilibrium to the right.

Causality and Optimization Strategies:

  • Le Chatelier's Principle: The key to driving the reaction to completion is to apply Le Chatelier's principle. This can be achieved in two primary ways:

    • Use of Excess Reactant: Using a large excess of either the alcohol or the carboxylic acid can push the equilibrium towards the ester.[9] Often, the more readily available or less expensive reactant is used in excess.

    • Removal of Water: Water is a byproduct of the reaction. Removing it as it forms will shift the equilibrium towards the products.[10] This can be done by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential for this reaction.[9] Ensure that the catalyst is active and used in an appropriate amount (typically catalytic).

  • Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that are not reversible. For example, reacting the alcohol with an acyl chloride or an acid anhydride will give the ester in an irreversible reaction.[8]

Data Presentation: Driving Esterification to Completion

MethodDescriptionAdvantagesDisadvantages
Excess Reactant Use a 3-5 fold excess of either the alcohol or carboxylic acid.Simple to implement.Requires removal of excess reactant during workup.
Dean-Stark Trap Azeotropically remove water with a solvent like toluene.Highly effective for water removal.Requires specific glassware and higher temperatures.
Acyl Chloride/Anhydride React the alcohol with a more reactive carboxylic acid derivative.Irreversible and often high-yielding.Reagents are more expensive and may require inert conditions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a solid at room temperature with a melting point of 68-72°C.[11]

Q2: Can I convert this compound directly to 2-chloro-5-fluorobenzyl chloride?

A2: Yes, this transformation is feasible. A common method is to react the alcohol with thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) with a catalyst like zinc chloride (ZnCl₂).[12] Care should be taken as these reactions can be vigorous and produce corrosive byproducts.

Q3: Are there any known safety concerns when working with this compound?

A3: Like many substituted benzyl alcohols, this compound may cause skin and eye irritation.[13][14] It is recommended to handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How does the presence of the chloro and fluoro substituents affect the reactivity of the benzyl alcohol?

A4: Both chlorine and fluorine are electron-withdrawing groups, which can decrease the electron density of the aromatic ring and the benzylic position. This can make the alcohol slightly more acidic and can influence the rates of reactions involving the hydroxyl group or the benzylic carbon. For instance, in reactions proceeding through a carbocation intermediate, the electron-withdrawing nature of these halogens can destabilize the carbocation, potentially slowing down the reaction rate compared to unsubstituted benzyl alcohol.

Q5: What are some common applications of this compound in synthesis?

A5: this compound is a versatile building block in organic synthesis. It is used as an intermediate in the preparation of pharmaceuticals and agrochemicals.[11] For example, it can be a precursor for the synthesis of more complex molecules through oxidation, etherification, esterification, or conversion to the corresponding benzyl halide for subsequent nucleophilic substitution reactions.

III. References

  • ChemicalBook. (n.d.). 2-Chloro-5-fluorobenzyl bromide CAS#: 81778-09-8. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. PubChem. Retrieved from --INVALID-LINK--

  • International Union of Crystallography. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. Retrieved from --INVALID-LINK--

  • Wyndly. (2025). Understanding Benzyl Alcohol Allergy: Symptoms, Diagnosis, and Treatment. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from --INVALID-LINK--

  • YouTube. (2019). (Failed) Making Benzyl Alcohol by Cannizzaro Reaction. Retrieved from --INVALID-LINK--

  • dCollection. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?. Retrieved from --INVALID-LINK--

  • NOAA. (n.d.). BENZYL ALCOHOL. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of fluorobenzyl derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems :(. Retrieved from --INVALID-LINK--

  • YouTube. (2018). Benzene Side Chain Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL. Retrieved from --INVALID-LINK--

  • WIPO. (2024). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Purification of fluorinated alcohols. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as a Fluorinating Agent. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Oxidation of 2-chlorobenzyl alcohol (1mmol) in the presence of MgFe2O4 MNPs catalyst at room temperature. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2,4,5-trifluorobenzyl chloride. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Fluorobenzyl alcohol 98%. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction condition optimization using benzyl alcohol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The oxidant effect on benzyl alcohol oxidation. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Alkoxyhydrosilane–Facilitated Cross-Etherification Reaction of Secondary Benzyl Alcohol with Aliphatic Alcohol: Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Retrieved from --INVALID-LINK--

  • YouTube. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from --INVALID-LINK--

  • YouTube. (2015). Oxidation of Alcohols: Organic Chemistry By Inquisition. Retrieved from --INVALID-LINK--

  • CPHI Online. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from --INVALID-LINK--

  • YouTube. (2018). Other oxidation reactions of alcohols. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Retrieved from --INVALID-LINK--

  • CPHI Online. (n.d.). 2-Chloro-5-(Trifluoromethyl)Benzyl Alcohol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-iodobenzyl alcohol. PubChem. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Halogen Exchange Reactions of 2-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the halogen exchange (HALEX) reactions of 2-Chloro-5-fluorobenzyl alcohol. This substrate presents unique challenges because the starting material is an alcohol, not an alkyl halide. Therefore, a successful halogen exchange necessitates an initial activation of the hydroxyl group, which is itself a critical step prone to side reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My attempt to directly convert this compound to the corresponding iodide using NaI in acetone failed. Why is the reaction not working?

A1: This is a common point of failure stemming from a misunderstanding of the substrate's reactivity. The classic Finkelstein reaction, which involves treating an alkyl chloride or bromide with sodium iodide in acetone, is a nucleophilic substitution (SN2) reaction.[1][2] The success of this reaction hinges on having a good leaving group.

  • The Core Problem: Poor Leaving Group The hydroxyl (-OH) group of an alcohol is a very poor leaving group. The departing species would be a hydroxide ion (HO⁻), which is a strong base and thus energetically unfavorable. For a substitution reaction to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group.[3]

  • The Solution: Activating the Hydroxyl Group You must employ a strategy to activate the alcohol. This can be done in a two-step sequence or a one-pot procedure with the right reagents.

    • Two-Step Approach (Recommended for Control): Convert the alcohol to a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups, and the resulting intermediate can then undergo a classic Finkelstein reaction with high efficiency.[4]

    • One-Pot Approach: Use a reagent system that activates the alcohol in situ. A particularly effective and mild method for converting primary alcohols like this to iodides is the CeCl₃·7H₂O/NaI system in a polar aprotic solvent like acetonitrile.[5][6]

Below is a workflow to guide your decision-making process when troubleshooting this transformation.

G start Problem: Low or No Conversion of Alcohol to Desired Halide check1 Is the hydroxyl group being activated? start->check1 side_reactions Are significant side products observed? start->side_reactions sol1 Strategy 1: Two-Step Protocol 1. Convert -OH to a good leaving group (e.g., -OTs). 2. Perform Finkelstein reaction on the intermediate. check1->sol1 No, direct reaction with NaX attempted sol2 Strategy 2: One-Pot Protocol Use an in-situ activating system like CeCl₃/NaI in CH₃CN for iodination. check1->sol2 Yes, but conversion is still low ether Cause: Acid-catalyzed self-condensation. Solution: Use non-acidic conditions or add a non-nucleophilic base (e.g., pyridine) to scavenge acid byproducts. side_reactions->ether Yes, a non-polar spot, likely dibenzyl ether. aldehyde Cause: Oxidation of the benzylic alcohol. Solution: Ensure inert atmosphere and use high-purity, oxygen-free solvents. Avoid harsh oxidizing conditions. side_reactions->aldehyde Yes, a spot with polarity similar to benzaldehyde.

Caption: Troubleshooting workflow for the halogenation of this compound.

Q2: I'm observing a major, less polar byproduct in my reaction mixture that I suspect is a dimer. What is it and how can I prevent its formation?

A2: The byproduct is almost certainly 2,2'-dichloro-5,5'-difluorodibenzyl ether. This is the most common side product when attempting to convert benzyl alcohols to benzyl halides, especially under acidic conditions.[7][8]

  • Mechanism of Formation: Benzylic alcohols are prone to forming stable benzylic carbocations, particularly in the presence of an acid (either added or generated in situ from reagents like SOCl₂).[9] One molecule of the alcohol can be protonated, leave as water to form a carbocation, which is then attacked by the oxygen of a second molecule of the alcohol.

  • Preventative Strategies:

    • Avoid Strong Acids: If using reagents that generate acid (e.g., SOCl₂ → SO₂ + 2HCl), add a non-nucleophilic base like pyridine. Pyridine acts as an acid scavenger, preventing the protonation of the alcohol and subsequent ether formation.[10]

    • Use Milder Reagents: The CeCl₃/NaI system for iodination is Lewis acidic but generally mild and less prone to causing etherification compared to strong Brønsted acids.[5]

    • Control Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the energetically demanding formation of the carbocation intermediate.

The diagram below illustrates the competition between the desired SN2 pathway for halide formation and the side reaction leading to dibenzyl ether.

G cluster_0 Reaction Pathways start This compound + Halogenating Agent (e.g., PBr₃) intermediate Activated Intermediate [R-CH₂-O-PBr₂] start->intermediate Activation carbocation Benzylic Carbocation [R-CH₂⁺] start->carbocation Protonation & Loss of H₂O (Requires Acid) path_desired Desired Sₙ2 Pathway path_side Undesired Ether Formation (Acid-Catalyzed) product_halide Product: 2-Bromo-5-fluorobenzyl alcohol product_ether Side Product: Dibenzyl Ether intermediate->product_halide Attack by Br⁻ carbocation->product_ether Attack by another Alcohol Molecule

Caption: Competing pathways in the halogenation of a benzylic alcohol.

Q3: My Finkelstein reaction (converting the benzyl chloride to benzyl iodide) is very slow and gives low yields, even with heating in acetone. How can I improve this?

A3: While 2-Chloro-5-fluorobenzyl chloride is an activated substrate for SN2 reactions, several factors can hinder its performance in a classic Finkelstein reaction.[4][11]

  • Causality & Optimization:

    • Solvent and Solubility: The primary driving force of the Finkelstein reaction is the precipitation of the sodium salt byproduct (NaCl) from the acetone solvent, which pushes the equilibrium toward the product according to Le Châtelier's principle.[2] If your acetone contains water, the solubility of NaCl increases, slowing this process.

      • Action: Use anhydrous acetone and ensure all glassware is thoroughly dried.

    • Phase-Transfer Catalysis (PTC): If the reaction is sluggish due to poor interaction between the organic substrate and the ionic nucleophile, a phase-transfer catalyst can dramatically accelerate the rate. A quaternary ammonium salt like tetrabutylammonium iodide (TBAI) can be used. TBAI carries the iodide anion into the organic phase, increasing the effective concentration of the nucleophile around the substrate.[12]

      • Caution: Avoid using benzyl-containing PTCs (e.g., benzyltributylammonium chloride), as the nucleophile can attack the catalyst itself, leading to unwanted benzylated byproducts.[13]

  • Comparative Reaction Conditions:

ParameterCondition A (Classic)Condition B (Optimized)Rationale
Solvent Reagent-grade AcetoneAnhydrous AcetoneMinimizes solubility of NaCl byproduct, driving the reaction forward.[2]
Iodide Source Sodium Iodide (NaI)Sodium Iodide (NaI)Standard reagent.
Catalyst NoneTetrabutylammonium Iodide (TBAI), 5-10 mol%Acts as a phase-transfer catalyst to increase the rate of nucleophilic attack.[12]
Temperature 56 °C (Reflux)40-50 °CPTC allows for lower reaction temperatures, potentially reducing side reactions.
Expected Outcome Slow conversion, equilibrium issuesFaster conversion, higher yieldImproved kinetics and more favorable equilibrium displacement.

Experimental Protocols

Protocol 1: Two-Step Conversion via Tosylate Intermediate (High-Control Method)

Part A: Synthesis of 2-Chloro-5-fluorobenzyl Tosylate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (Et₃N, 1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or used directly.

Part B: Finkelstein Iodination of the Tosylate

  • Dissolve the 2-Chloro-5-fluorobenzyl tosylate (1.0 eq) from Part A in anhydrous acetone (approx. 0.4 M).

  • Add sodium iodide (NaI, 3.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 56 °C) and stir for 2-4 hours. Monitor the reaction by TLC. A white precipitate of sodium tosylate and/or NaCl should form.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate to yield the final product, 2-Iodo-5-fluorobenzyl alcohol.

Protocol 2: One-Pot Conversion to 2-Iodo-5-fluorobenzyl Alcohol (Mild Conditions)

This protocol is adapted from the method described by Marcantoni et al. for the conversion of alcohols to iodides.[5]

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), sodium iodide (NaI, 1.2 eq), and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 eq).

  • Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.

  • Heat the resulting suspension to reflux (approx. 82 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for complete conversion.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2-Iodo-5-fluorobenzyl alcohol.

References

Stability and degradation of 2-Chloro-5-fluorobenzyl alcohol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the stability and degradation of 2-Chloro-5-fluorobenzyl alcohol. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Product Overview

This compound (CAS No: 261762-59-8, Molecular Formula: C₇H₆ClFO) is a substituted benzyl alcohol derivative.[1] It serves as a key intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[2] Its unique substitution pattern with both chlorine and fluorine atoms makes it a valuable building block for introducing these halogens into more complex molecules.[3]

Frequently Asked Questions (FAQs) on Stability and Degradation

Q1: What is the general stability and recommended shelf life of this compound?

Q2: How does pH influence the stability of this compound in solutions?

The stability of this compound in solution is expected to be pH-dependent, although it is likely to be relatively stable under neutral conditions.

  • Acidic Conditions: In the presence of strong acids, alcohols can undergo dehydration to form ethers or alkenes, although this typically requires elevated temperatures.[5] Protonation of the hydroxyl group makes it a better leaving group (water), which can then be displaced by another alcohol molecule to form a dibenzyl ether, or undergo other acid-catalyzed reactions.[5]

  • Basic Conditions: this compound is generally stable in moderately basic solutions. Alcohols are weak acids, and their deprotonation to the corresponding alkoxide typically requires a strong base.[6] Once formed, the alkoxide is a more potent nucleophile.[6]

  • Neutral Conditions: In neutral aqueous solutions at ambient temperature, the rate of degradation is expected to be very low.

Q3: Is this compound susceptible to oxidation? What are the likely degradation products?

Yes, the benzyl alcohol moiety is susceptible to oxidation. This is one of the most common degradation pathways for this class of compounds.

  • Mild Oxidizing Agents: With mild oxidizing agents or atmospheric oxygen over time, this compound can be oxidized to 2-chloro-5-fluorobenzaldehyde .

  • Strong Oxidizing Agents: In the presence of stronger oxidizing agents (e.g., permanganate, chromates), the oxidation can proceed further to form 2-chloro-5-fluorobenzoic acid .[7][8]

The presence of electron-withdrawing halogen substituents on the aromatic ring may slightly decrease the rate of oxidation compared to unsubstituted benzyl alcohol.

Q4: What is the thermal stability of this compound?

In its solid form, this compound is expected to be thermally stable at typical ambient and moderately elevated temperatures. However, at very high temperatures, thermal decomposition will occur. The degradation products at high temperatures can be complex and may involve the cleavage of the C-C and C-O bonds, as well as potential reactions involving the halogen substituents. Studies on other chlorinated aromatic compounds have shown that thermal degradation can lead to a variety of products.[9]

Q5: Is this compound sensitive to light?

Aromatic compounds, especially those with halogen substituents, can be sensitive to light (photodegradation). While specific photostability data for this compound is not available, it is plausible that exposure to UV light could induce degradation. Potential photolytic degradation pathways could involve the cleavage of the carbon-chlorine bond to form radical intermediates, leading to a variety of secondary products.[10] Therefore, it is recommended to store the compound protected from light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
A solution of the compound develops a yellow tint over time. This may indicate the formation of minor degradation products, likely from slow oxidation to the corresponding aldehyde, which can sometimes be colored or form colored impurities.Prepare fresh solutions for use in sensitive applications. Store solutions in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
An unexpected peak appears in HPLC analysis of a sample. This is likely a degradation product. Based on the storage conditions, it could be the corresponding aldehyde or benzoic acid (from oxidation), or a dibenzyl ether (from acid-catalyzed degradation).Use a stability-indicating HPLC method with mass spectrometry (LC-MS) to identify the impurity. Compare the retention time with commercially available standards of the suspected degradation products if possible.
Inconsistent or low yields in reactions using this compound. The starting material may have degraded, leading to a lower concentration of the active reactant. This is more likely if the compound has been stored improperly or for a prolonged period in solution.Verify the purity of the starting material using a suitable analytical technique (e.g., HPLC, GC, NMR) before use. If degradation is suspected, purify the material or use a fresh batch.
Precipitation is observed in a stored solution. This could be due to the formation of a less soluble degradation product or changes in solvent composition (e.g., evaporation).Analyze the precipitate to determine its identity. It is generally advisable to use freshly prepared solutions.

Postulated Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under common stress conditions.

G main This compound aldehyde 2-Chloro-5-fluorobenzaldehyde main->aldehyde Oxidation (e.g., O₂, mild oxidants) ether Bis(2-chloro-5-fluorobenzyl) ether main->ether Acid-catalyzed Dehydration photolysis_products Photolytic Products (e.g., dehalogenated species) main->photolysis_products Photolysis (UV light) acid 2-Chloro-5-fluorobenzoic acid aldehyde->acid Further Oxidation (strong oxidants)

Caption: Postulated degradation pathways of this compound.

Summary of Expected Stability

The following table provides a qualitative summary of the expected stability of this compound under forced degradation conditions.

Stress Condition Expected Degradation Potential Major Degradation Product(s)
Acidic (e.g., 0.1 M HCl, elevated temp.) Low to ModerateBis(2-chloro-5-fluorobenzyl) ether
Basic (e.g., 0.1 M NaOH, elevated temp.) LowMinimal degradation expected
Oxidative (e.g., 3% H₂O₂, RT) Moderate to High2-Chloro-5-fluorobenzaldehyde, 2-Chloro-5-fluorobenzoic acid
Thermal (solid, >100 °C) Low to ModerateComplex decomposition products
Photolytic (UV/Vis light) Low to ModerateDehalogenated species, other complex products

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA and Mass Spectrometer (MS) detectors

  • Photostability chamber

  • Temperature-controlled oven

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (60°C in solution) prep_stock->thermal photo Photostability (ICH Q1B guidelines) prep_stock->photo prep_control Prepare Control Sample (diluted stock, t=0) hplc_analysis Analyze by LC-UV/MS prep_control->hplc_analysis sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->hplc_analysis compare Compare stressed samples to control hplc_analysis->compare identify Identify Degradants (Mass Spec data) compare->identify quantify Quantify Degradation (% area) identify->quantify

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution to the target analytical concentration. Analyze immediately (t=0).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw and neutralize samples with 0.1 M HCl at the specified time points.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at the specified time points.

  • Thermal Degradation:

    • Incubate a sample of the stock solution in a sealed vial at 60°C.

    • Also, place the solid compound in an oven at 60°C.

    • Sample the solution at specified time points. For the solid, dissolve a weighed amount in the solvent at each time point for analysis.

  • Photostability:

    • Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep control samples wrapped in aluminum foil to protect them from light.

    • Analyze the samples after the exposure period.

  • Sample Analysis:

    • Analyze all samples (including controls and stressed samples) using a validated stability-indicating HPLC method with UV/PDA and MS detection.

    • The mass spectrometer will be crucial for the identification of unknown degradation products.

References

Troubleshooting guide for the Grignard reaction with 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals navigating the complexities of the Grignard reaction with 2-Chloro-5-fluorobenzyl alcohol.

Technical Support Center: Grignard Reaction with this compound

As a Senior Application Scientist, this guide moves beyond simple protocols to address the nuanced challenges of utilizing functionalized aromatic compounds like this compound in Grignard synthesis. The inherent functionalities of this substrate—an acidic alcohol proton and a moderately reactive aryl chloride—necessitate a carefully planned experimental design to prevent reaction failure. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the most common issues encountered in the laboratory.

Critical Prerequisite: The Inviolate First Step of Alcohol Protection

Before attempting any Grignard reaction involving this compound, it is imperative to address the acidic proton of the hydroxyl (-OH) group. Grignard reagents are exceptionally strong bases and will readily deprotonate an alcohol in a rapid acid-base reaction.[1][2][3][4] This process, known as "quenching," consumes the Grignard reagent, rendering it inactive for the desired carbon-carbon bond formation and halting the synthesis before it begins.[1][5]

The workflow must therefore begin with the protection of the alcohol. This involves converting the hydroxyl group into a derivative that is inert to the basic conditions of the Grignard reaction and can be easily removed later to regenerate the alcohol.

cluster_workflow Mandatory Experimental Workflow A Start: This compound B Step 1: Protect the Hydroxyl Group (e.g., Silylation) A->B Incompatible with Grignard Reagent C Protected Intermediate: Stable under basic conditions B->C D Step 2: Proceed with Grignard Reaction C->D E Step 3: Acidic Workup & Deprotection D->E F Final Product E->F Start Reaction Fails to Initiate Check1 Is all glassware flame-dried & under inert gas? Start->Check1 Fix1 Action: Re-dry all glassware and purge system with Ar/N₂. Check1->Fix1 No Check2 Is the solvent strictly anhydrous? Check1->Check2 Yes Fix1->Check1 Fix2 Action: Use freshly distilled anhydrous solvent. Check2->Fix2 No Check3 Was the magnesium activated? Check2->Check3 Yes Fix2->Check2 Fix3 Action: Add an activator (I₂, 1,2-dibromoethane) and warm gently. Check3->Fix3 No Success Reaction Initiates (Exotherm, Turbidity) Check3->Success Yes Fix3->Check3 cluster_pathways Competing Reaction Pathways RX Organic Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX + Mg (Formation) Wurtz Wurtz Coupling (R-R) RX->Wurtz Mg Magnesium (Mg) Desired Desired Reaction (with Electrophile) RMgX->Desired + Electrophile RMgX->Wurtz + R-X (Side Reaction)

References

Technical Support Center: Purification of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. Ensuring the purity of this reagent is paramount for achieving reliable and reproducible results in downstream applications. This document provides in-depth, field-proven insights into impurity removal, structured in a practical question-and-answer format with detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method is the reduction of 2-chloro-5-fluorobenzaldehyde or a derivative of 2-chloro-5-fluorobenzoic acid.[1][2] Consequently, the most prevalent impurities are typically:

  • Unreacted Starting Materials: Residual 2-chloro-5-fluorobenzaldehyde or 2-chloro-5-fluorobenzoic acid.

  • Oxidation Products: The corresponding aldehyde (2-chloro-5-fluorobenzaldehyde) if the alcohol is exposed to oxidizing conditions during storage or workup.

  • By-products from Synthesis: Depending on the specific reagents used, various side-products can form. For instance, if a borohydride reduction is performed, borate esters may form and require hydrolysis during workup.

  • Solvent Residues: Trace amounts of solvents used during the reaction or initial purification steps (e.g., tetrahydrofuran, ethyl acetate, toluene).[1][3]

Q2: How do I choose the best purification method for my specific needs?

A2: The choice of purification method is a balance between the required purity level, the scale of your experiment, and the nature of the impurities.

  • For removing minor polar impurities (like the corresponding acid): A simple aqueous wash (e.g., with sodium bicarbonate solution) followed by drying and solvent removal can be effective.

  • For removing less polar impurities (like the corresponding aldehyde) and achieving high purity: Flash column chromatography is the gold standard.[3] It offers excellent separation of compounds with different polarities.

  • For removing trace impurities from a solid sample or for final polishing: Recrystallization is an excellent choice, provided a suitable solvent system can be identified.[4] It is often highly effective at removing small amounts of co-crystalizing impurities.

Q3: What analytical techniques should I use to assess the purity of my sample before and after purification?

A3: A multi-faceted approach to purity analysis is always recommended.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for real-time monitoring of a reaction's progress and assessing the purity of column fractions.[5] For benzyl alcohols, a typical eluent system is a mixture of hexanes and ethyl acetate. The alcohol is more polar than the corresponding aldehyde and will have a lower Rf value.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is highly effective.[7][8] It can separate closely related impurities and provide an accurate percentage of purity.

  • Gas Chromatography (GC): GC is also suitable for purity assessment, particularly for detecting volatile impurities like residual solvents.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structural integrity of the final product and can often reveal the presence of impurities if they are at a significant concentration (>1-2%).

Troubleshooting Guides

Problem: My TLC plate shows multiple spots after purification.
  • Cause (Column Chromatography): The polarity of the eluent may be too high, causing co-elution of your product and impurities. Alternatively, the column may have been overloaded with crude material.

  • Solution:

    • Optimize TLC First: Before running the column, find a solvent system (e.g., Hexane:Ethyl Acetate) where the Rf of your desired product is approximately 0.2-0.3 and is well-separated from all impurity spots.

    • Run a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will improve the separation between compounds with similar Rf values.[10]

    • Reduce Load: Ensure the amount of crude material loaded is no more than 5-10% of the mass of the silica gel.

  • Cause (Recrystallization): The cooling process may have been too rapid, causing impurities to crash out with your product. The chosen solvent may also not be ideal.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Solvent Screening: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures (e.g., hexane/ethyl acetate, toluene/hexane) to find the optimal system.[4][10]

Problem: My yield is very low after purification.
  • Cause (Column Chromatography): The product may be partially retained on the silica gel, or the eluent may not be polar enough to elute it effectively.

  • Solution: After collecting the main fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if any remaining product elutes.

  • Cause (Recrystallization): Too much solvent was used, or the product has significant solubility in the solvent even at low temperatures.

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Concentrate the Mother Liquor: After filtering your crystals, try concentrating the remaining solution (mother liquor) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating this compound from both more and less polar impurities.

1. Preparation:

  • TLC Analysis: Determine an optimal eluent system. A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. The alcohol spot should have an Rf of ~0.25, while the aldehyde will be higher.
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane or 9:1 Hexane:EtOAc).[10] Pour this into a column and allow it to pack evenly, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude alcohol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

3. Elution & Fraction Collection:

  • Begin elution with the low-polarity mobile phase.
  • Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 4:1 Hexane:EtOAc).
  • Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified alcohol.

Protocol 2: Purification by Recrystallization

This method is best for purifying an already partially pure solid sample.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube.
  • Add a few drops of a test solvent. An ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
  • Test solvent systems like Toluene/Hexane or Acetone/Hexane.[4]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent (e.g., Toluene) dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Allow the crystals to air-dry on the filter paper, and then dry them further under a high vacuum to remove all residual solvent.

Data & Method Summary

Parameter Flash Column Chromatography Recrystallization
Typical Impurities Removed Broad range (polar and non-polar)Small amounts of co-dissolved impurities
Recommended Stationary Phase Silica Gel (40-63 µm)N/A
Example Mobile Phase Gradient of Hexane and Ethyl AcetateToluene/Hexane or Acetone/Hexane[4]
Primary Advantage Excellent separation capabilityHigh purity of final product, scalability
Potential Challenge Can be time-consuming; requires solventFinding a suitable solvent; potential for yield loss

Visual Workflow

Below is a decision-making workflow to guide your choice of purification strategy.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Product start Crude this compound check_purity Assess Purity (TLC / NMR) start->check_purity chromatography Flash Column Chromatography check_purity->chromatography Multiple spots or significant impurities recrystallization Recrystallization check_purity->recrystallization Mostly pure solid with minor impurities wash Aqueous Wash (e.g., NaHCO3) check_purity->wash Only acidic impurity (e.g., starting acid) final_product Pure Product (Verify by NMR/HPLC) chromatography->final_product recrystallization->final_product wash->final_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 2-chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. We will explore catalyst selection for the most common and critical reactions of this versatile building block, ensuring your experiments are efficient, reproducible, and successful.

Introduction: The Chemistry of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its distinct electronic properties, stemming from the electron-withdrawing chloro and fluoro substituents, present unique challenges and opportunities in catalyst selection. This guide will focus on three primary transformations: selective oxidation to the aldehyde, etherification, and palladium-catalyzed cross-coupling at the aryl chloride position.

Section 1: Selective Oxidation to 2-Chloro-5-fluorobenzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. However, preventing over-oxidation to the carboxylic acid is a common challenge, especially with electronically modified substrates.

Frequently Asked Questions (FAQs): Oxidation

Q1: What are the most reliable catalytic systems for the selective oxidation of this compound to the aldehyde?

A1: For high selectivity and yield, two main catalytic systems are recommended: TEMPO-based systems and activated Manganese Dioxide (MnO₂).

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)-based catalysis is highly effective and operates under mild conditions. The true oxidant is the TEMPO⁺ oxoammonium ion, which is generated in situ by a co-oxidant.[1] A common and effective co-oxidant is sodium hypochlorite (bleach) in a biphasic system.[1] Copper/TEMPO systems using air or oxygen as the terminal oxidant are also excellent "green" alternatives.[2][3]

  • **Activated Manganese Dioxide (MnO₂) **is a classic and effective heterogeneous oxidant for benzylic alcohols.[4][5] Its primary advantage is the ease of workup; the solid oxidant is simply filtered off. The reactivity of MnO₂ can vary significantly with its method of preparation, so using a consistently sourced or prepared "activated" form is crucial for reproducibility.[6]

Q2: I'm observing the formation of 2-chloro-5-fluorobenzoic acid. How can I prevent this over-oxidation?

A2: Over-oxidation occurs when the initially formed aldehyde is further oxidized. To prevent this:

  • Reaction Monitoring: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

  • Control Stoichiometry: With stoichiometric oxidants like MnO₂, avoid using a large excess. Typically, 5-10 equivalents are used.

  • Choose a Selective System: TEMPO-based oxidations, particularly the Anelli protocol (TEMPO/NaOCl/KBr), are renowned for stopping cleanly at the aldehyde stage when not run for extended times or with modifications designed for acid formation.[1]

  • Avoid Water in Anhydrous Systems: For systems like MnO₂ in an organic solvent (e.g., dichloromethane), ensure anhydrous conditions. Water can facilitate the formation of the aldehyde hydrate, which is more susceptible to over-oxidation.

Troubleshooting Guide: Oxidation Reactions
Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Inactive Catalyst/Oxidant.2. Insufficient Co-oxidant (for TEMPO).3. Low Reaction Temperature.1. For MnO₂, use freshly activated material. For TEMPO, ensure the co-oxidant is fresh (e.g., check the concentration of bleach).2. Ensure the correct stoichiometry of all catalytic components.3. Gently warm the reaction (e.g., to 30-40 °C), but monitor closely for side product formation.
Formation of Unknown Byproducts 1. Reaction temperature is too high.2. Unstable substrate under basic/acidic conditions.3. Dimerization or side reactions of the product aldehyde.1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Buffer the reaction. For TEMPO/bleach systems, sodium bicarbonate is typically used to maintain a pH of ~8-9.3. Quench and work up the reaction promptly upon completion.
Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is based on the widely used Anelli conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, ~5 mL per mmol of alcohol).

  • Aqueous Phase: In a separate beaker, prepare a solution of sodium bicarbonate (NaHCO₃, ~2.5 eq) and potassium bromide (KBr, 0.1 eq) in water (~2.5 mL per mmol of alcohol).

  • Catalyst Addition: Add TEMPO (0.01 eq) to the DCM solution.

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add the aqueous solution to the flask and begin vigorous stirring. Add sodium hypochlorite solution (NaOCl, ~1.1 eq, commercial bleach) dropwise while maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Workup: Once complete, separate the organic layer. Wash the organic layer with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Section 2: Ether Synthesis via Catalysis

The Williamson ether synthesis is a fundamental method for forming C-O bonds. For a substrate like this compound, which acts as the electrophile, the reaction proceeds via an SN2 mechanism.[7][8]

Frequently Asked Questions (FAQs): Ether Synthesis

Q1: What is the best catalytic approach for the etherification of this compound?

A1: While the Williamson synthesis is not strictly catalytic with respect to the base, the efficiency can be dramatically improved using a Phase-Transfer Catalyst (PTC) .[9][10] A PTC, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), facilitates the transfer of the alkoxide or phenoxide nucleophile from an aqueous or solid phase into the organic phase where the benzyl alcohol derivative resides. This accelerates the reaction and allows for the use of milder bases like solid NaOH or K₂CO₃.[11][12]

Q2: My Williamson ether synthesis is giving a low yield. What are the common causes?

A2: Low yields are often due to several factors:

  • Poor Nucleophile Generation: The alcohol you are coupling (the nucleophile) may not be fully deprotonated. Use a strong enough base (e.g., NaH in an anhydrous solvent like THF/DMF) or ensure efficient phase transfer if using a PTC.[8]

  • Competing Elimination (E2): While this compound is a primary benzylic alcohol and less prone to elimination, this can be a problem if the reaction is run at excessively high temperatures.

  • Steric Hindrance: If your nucleophile is very bulky, the SN2 reaction rate will be significantly slower.[13]

  • Impure Reagents: Water is a common culprit. It can quench the alkoxide and hydrolyze the starting material. Ensure all reagents and solvents are dry, especially when using bases like NaH.

Troubleshooting Guide: Williamson Ether Synthesis
Issue Potential Cause(s) Recommended Solution(s)
No Reaction 1. Base is not strong enough to deprotonate the nucleophilic alcohol.2. Inactive PTC or two-phase system not mixing well.1. Switch to a stronger base (e.g., NaH, KH). Check the pKa of your alcohol.[8]2. Ensure vigorous stirring. Add 1-5 mol% of TBAB or another suitable PTC.
Low Yield 1. Insufficient reaction time or temperature.2. Reversible reaction or product decomposition.1. Allow the reaction to run longer or warm gently (e.g., 50-60 °C). Monitor by TLC.2. Use a slight excess (1.1-1.2 eq) of the nucleophile to drive the reaction to completion.
Side Product Formation 1. Elimination (E2) pathway is competing.2. C-alkylation instead of O-alkylation (with phenoxides).1. Lower the reaction temperature. Ensure you are using a primary benzylic halide (which is the case here).2. Solvent choice can influence selectivity. Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[11]

Workflow for Catalyst Selection in Ether Synthesis

G cluster_start Define Nucleophile cluster_conditions Select Reaction Conditions cluster_outcome Expected Outcome start Start: Select Nucleophile (e.g., Phenol, Aliphatic Alcohol) phenol Phenol Nucleophile start->phenol Is it a phenol? alcohol Aliphatic Alcohol Nucleophile start->alcohol Is it an alcohol? ptc Use Phase-Transfer Catalyst (e.g., TBAB) with K₂CO₃/NaOH in Toluene/Water phenol->ptc Yes (pKa ~10) anhydrous Use Strong Base (NaH) in Anhydrous Solvent (THF or DMF) alcohol->anhydrous Yes (pKa ~16-18) product Desired Ether Product ptc->product anhydrous->product

Caption: Catalyst selection workflow for Williamson ether synthesis.

Section 3: Palladium-Catalyzed Cross-Coupling

Activating the C-Cl bond for cross-coupling is challenging due to its strength compared to C-Br or C-I bonds. Success hinges on the correct choice of palladium catalyst, and more importantly, the ligand.[14][15][16]

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: I want to perform a Suzuki-Miyaura coupling with this compound. Which catalyst system should I start with?

A1: For unactivated aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. You require a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[17][18]

  • Recommended Ligands: Start with dialkylbiaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These are commercially available and have a proven track record for coupling aryl chlorides.[17]

  • Palladium Precatalyst: Use an air-stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like [Pd(cinnamyl)Cl]₂ or a G3/G4 Buchwald precatalyst. These are reduced in situ to the active Pd(0) catalyst.[19]

  • Base and Solvent: A common starting point is K₃PO₄ or K₂CO₃ as the base in a solvent like dioxane, toluene, or THF, often with a small amount of water.[17][20]

Q2: Can I perform a Buchwald-Hartwig amination on this substrate?

A2: Yes, the same principles for Suzuki coupling apply to the Buchwald-Hartwig amination.[21][22] The C-Cl bond activation is the critical step. You will need a specialized catalyst system.

  • Catalyst System: Use a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., XPhos, BrettPhos).[23]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being the most common choices.[23][24]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.

Troubleshooting Guide: Palladium Cross-Coupling Reactions
Issue Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst.2. Ligand is not suitable for aryl chlorides.3. Insufficiently anhydrous/anaerobic conditions.4. Base is too weak or insoluble.1. Ensure your Pd source and ligand are from a reliable source. Consider using a pre-formed, air-stable precatalyst.[19][25]2. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to SPhos).[17]3. Thoroughly degas your solvent (e.g., sparge with argon for 30 min) and run the reaction under an inert atmosphere (N₂ or Ar).4. For Suzuki, try K₃PO₄. For Buchwald-Hartwig, NaOt-Bu is standard. Ensure the base is finely powdered.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen in the reaction.2. Inefficient transmetalation step.1. Improve degassing procedures. Oxygen can promote homocoupling.[26]2. Adding a small amount of water can sometimes facilitate the transmetalation. Screen different bases.
Dehalogenation of Starting Material 1. Presence of a hydrogen source (e.g., water, alcohol) with an inefficient coupling partner.2. β-hydride elimination from the Pd-Aryl intermediate (less common for this substrate).1. Ensure anhydrous conditions if possible. Check the purity of your coupling partner.2. This is often ligand-dependent. Screening a different class of ligands may solve the issue.

Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex L₂Pd(II)(Ar)Cl ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OH)₂ + Base biaryl_complex L₂Pd(II)(Ar)(Ar') transmetal->biaryl_complex red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Technical Support Center: Ensuring the Stability of 2-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you prevent its decomposition during storage and ensure the integrity of your experiments. Our approach is rooted in explaining the fundamental chemical principles behind its instability and providing validated protocols to maintain its purity.

I. Understanding the Instability of this compound

This compound, like many benzyl alcohols, is susceptible to degradation over time, primarily through oxidation. The presence of atmospheric oxygen, exposure to light, and elevated temperatures can initiate and accelerate this process. The primary degradation pathway involves the oxidation of the benzylic alcohol group to form 2-chloro-5-fluorobenzaldehyde, which can be further oxidized to 2-chloro-5-fluorobenzoic acid.[1] The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring can influence the rate of these reactions.

The formation of these impurities can have significant consequences for your research, leading to inconsistent results, the emergence of unexpected side products in synthesis, and a reduction in the overall efficacy of downstream applications. Therefore, understanding and mitigating these degradation pathways is paramount.

II. Frequently Asked Questions (FAQs)

Q1: I've noticed a slight almond-like smell from my old bottle of this compound. What does this indicate?

A1: An almond-like odor is characteristic of benzaldehyde formation. This suggests that your this compound has started to oxidize to 2-chloro-5-fluorobenzaldehyde. This is a clear indicator of degradation, and the purity of the reagent is compromised. We recommend verifying the purity using an appropriate analytical method, such as HPLC, before further use.

Q2: My compound has turned slightly yellow. Is it still usable?

A2: A change in color, such as the appearance of a yellow tint, is another common sign of degradation. While the compound might still be predominantly this compound, the presence of colored impurities indicates that decomposition has occurred. The usability of the reagent will depend on the tolerance of your specific application to these impurities. For high-purity applications, we advise using a fresh, un-degraded lot.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: While refrigeration at 2-8°C is a good practice to slow down the rate of chemical reactions, it is not sufficient on its own to prevent degradation. Exposure to the atmosphere within the refrigerator and potential exposure to light each time the door is opened can still lead to oxidation. For long-term storage, it is crucial to combine refrigeration with an inert atmosphere and protection from light.

Q4: What is the ideal container for storing this compound?

A4: The ideal container is an amber glass bottle with a tightly sealing cap, preferably with a PTFE liner to ensure an inert seal.[2] Amber glass will protect the compound from light-induced degradation (photolysis). The container should be of an appropriate size to minimize the headspace of air above the compound.

III. Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section provides a systematic approach to identifying and addressing the degradation of this compound.

Symptoms of Degradation:
  • Visual Changes: Appearance of a yellow or brown color.

  • Olfactory Changes: A noticeable almond-like or sharp acidic smell.

  • Analytical Discrepancies: Inconsistent results in your experiments, such as lower yields or the appearance of unexpected spots on TLC or peaks in HPLC/GC analysis.

Root Cause Analysis and Corrective Actions:
Potential Cause Explanation Recommended Action
Oxygen Exposure The primary degradation pathway is oxidation. Storing the compound in the presence of air, especially with a large headspace in the container, will accelerate this process.Store the compound under an inert atmosphere (Nitrogen or Argon). For long-term storage, consider transferring the material to smaller vials to minimize headspace.
Light Exposure UV and visible light can provide the energy to initiate and catalyze oxidative degradation reactions.Always store the compound in amber glass bottles or wrap clear glass bottles in aluminum foil. Store in a dark cabinet or refrigerator.
Elevated Temperature Higher temperatures increase the rate of all chemical reactions, including decomposition.Store the compound in a refrigerator at 2-8°C. Avoid storing at room temperature for extended periods.
Moisture Contamination The presence of water can potentially facilitate certain degradation pathways, although the primary concern is oxidation.Ensure the storage container is dry before adding the compound and is sealed tightly to prevent the ingress of atmospheric moisture.
Incompatible Container Material While glass is generally inert, some plastic containers or cap liners may leach impurities or be permeable to oxygen.Use borosilicate glass containers with PTFE-lined caps.

IV. Best Practices for Long-Term Storage

To ensure the long-term stability of this compound, a multi-faceted approach is required.

Recommended Storage Conditions Summary:
Parameter Recommendation Rationale
Temperature 2-8°CReduces the kinetic rate of degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.[3]
Light Protect from LightPrevents photolytic degradation.
Container Amber Glass Bottle with PTFE-lined CapProvides an inert storage environment and protection from light.
Handling Minimize exposure to air and moisture when opening.Reduces the opportunity for degradation to initiate.

Diagram: Key Factors in Preventing Decomposition

G Preventing Decomposition of this compound cluster_causes Degradation Factors cluster_prevention Preventative Measures Oxygen Atmospheric Oxygen Inert_Gas Inert Gas Blanket (Nitrogen/Argon) Oxygen->Inert_Gas displaces Tight_Seal Tightly Sealed Container Oxygen->Tight_Seal mitigated by Light UV/Visible Light Amber_Glass Amber Glassware Light->Amber_Glass blocks Light->Tight_Seal mitigated by Temperature Elevated Temperature Refrigeration Refrigeration (2-8°C) Temperature->Refrigeration lowers Temperature->Tight_Seal mitigated by DecompositionPathway A This compound B 2-Chloro-5-fluorobenzaldehyde A->B Oxidation [O], light, heat C 2-Chloro-5-fluorobenzoic acid B->C Further Oxidation [O]

References

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into the molecular framework of organic molecules. This guide provides an in-depth analysis and spectral assignment of 2-Chloro-5-fluorobenzyl alcohol, a halogenated aromatic compound, utilizing both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We will delve into the nuances of spectral interpretation, supported by comparative data from analogous structures and theoretical predictions, to offer a comprehensive understanding of the substituent effects on the NMR spectra of this class of compounds.

The Significance of NMR in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity. The chemical shifts, spin-spin coupling patterns, and signal intensities observed in the spectra allow for the precise assignment of each hydrogen and carbon atom within the molecule.

The presence of both chlorine and fluorine atoms in this compound introduces interesting and informative complexities into its NMR spectra. The electronegativity and spatial positioning of these halogens significantly influence the electron density around neighboring protons and carbons, thereby affecting their chemical shifts. Furthermore, the spin-active ¹⁹F nucleus couples with nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for definitive spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of readily available, fully assigned experimental spectra in peer-reviewed literature, we present a detailed analysis based on predicted data from reputable NMR prediction software, supplemented by experimental data from structurally similar compounds. This approach allows for a robust and educational breakdown of the expected spectral features.

¹H NMR (Predicted) Atom Chemical Shift (ppm) Multiplicity J-coupling (Hz)
Aromatic ProtonsH-3~7.35ddJ(H3-H4) = ~8.5, J(H3-F) = ~5.5
H-4~7.05ddJ(H4-H3) = ~8.5, J(H4-H6) = ~2.5
H-6~7.20ddJ(H6-F) = ~8.0, J(H6-H4) = ~2.5
Benzylic Protons-CH₂-~4.70s
Hydroxyl Proton-OHVariables (broad)
¹³C NMR (Predicted) Atom Chemical Shift (ppm) Multiplicity (due to ¹⁹F coupling) J-coupling (Hz)
Aromatic CarbonsC-1~138.0dJ(C1-F) = ~3.0
C-2~133.0dJ(C2-F) = ~8.0
C-3~129.0dJ(C3-F) = ~22.0
C-4~116.0dJ(C4-F) = ~21.0
C-5~162.0dJ(C5-F) = ~245.0
C-6~115.0dJ(C6-F) = ~25.0
Benzylic Carbon-CH₂-~63.0s

In-Depth Spectral Assignment and Rationale

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, each corresponding to one of the aromatic protons.

  • H-6 (predicted ~7.20 ppm): This proton is ortho to the fluorine atom and meta to the chlorine and benzyl alcohol groups. The strong electron-withdrawing nature of the fluorine atom will cause a significant downfield shift. This signal is expected to appear as a doublet of doublets due to coupling with the fluorine atom (J(H6-F) is typically around 8.0 Hz) and the meta proton H-4 (J(H6-H4) is around 2.5 Hz).

  • H-3 (predicted ~7.35 ppm): This proton is ortho to the chlorine atom and meta to the fluorine atom. The deshielding effect of the chlorine atom will also result in a downfield shift. It will likely appear as a doublet of doublets due to coupling with the adjacent H-4 (J(H3-H4) is typically around 8.5 Hz) and the meta fluorine atom (J(H3-F) is around 5.5 Hz).

  • H-4 (predicted ~7.05 ppm): This proton is situated between the chloro/benzyl and fluoro substituents. It is expected to be the most upfield of the aromatic protons. It will present as a doublet of doublets due to coupling with H-3 (J(H4-H3) ~8.5 Hz) and H-6 (J(H4-H6) ~2.5 Hz).

The benzylic protons (-CH₂-) are expected to appear as a singlet around 4.70 ppm. Their chemical shift is influenced by the electron-withdrawing aromatic ring. The hydroxyl proton (-OH) will appear as a broad singlet at a variable chemical shift, depending on the sample concentration and solvent, due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The presence of the fluorine atom will cause characteristic splitting of the signals for the carbon atoms in the aromatic ring due to C-F coupling.

  • C-5 (predicted ~162.0 ppm): The carbon directly bonded to the fluorine atom will experience a very strong deshielding effect and will appear far downfield. It will also exhibit a large one-bond C-F coupling constant (¹J(C5-F)), typically in the range of 240-250 Hz, appearing as a doublet.

  • C-1 (predicted ~138.0 ppm): This is the carbon atom to which the benzyl alcohol group is attached. It is expected to show a small through-bond coupling to the fluorine atom.

  • C-2 (predicted ~133.0 ppm): The carbon atom bonded to the chlorine atom will be deshielded. It is expected to show a two-bond coupling to the fluorine atom (²J(C2-F)).

  • C-3, C-4, and C-6 (predicted ~115.0-129.0 ppm): These carbons will show varying degrees of shielding and coupling to the fluorine atom depending on their proximity and the number of bonds separating them. The two-bond and three-bond C-F coupling constants are typically in the range of 20-25 Hz, while four-bond couplings are smaller.[1]

The benzylic carbon (-CH₂-) is expected to appear around 63.0 ppm and will likely be a singlet as it is too far from the fluorine atom to exhibit significant coupling.

Comparative Analysis with Structurally Similar Compounds

To further substantiate our spectral assignments, we can compare the predicted data with the experimental NMR data of 2-fluorobenzyl alcohol and 2-chlorobenzyl alcohol.

  • 2-Fluorobenzyl alcohol: The ¹H NMR spectrum shows aromatic protons in the range of 6.9-7.4 ppm, with characteristic H-F couplings. The benzylic protons appear around 4.6 ppm. The ¹³C NMR spectrum shows the carbon attached to fluorine at approximately 160 ppm with a large ¹J(C-F) of about 245 Hz.[2][3]

  • 2-Chlorobenzyl alcohol: The ¹H NMR spectrum displays aromatic protons between 7.2 and 7.5 ppm.[4] The benzylic protons are observed around 4.7 ppm. In the ¹³C NMR spectrum, the carbon bearing the chlorine atom is found at around 133 ppm.[5][6]

The predicted chemical shifts for this compound are consistent with the additive effects of the chloro and fluoro substituents observed in these simpler analogues.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Proton decoupling is employed to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (which will be split by the fluorine).

  • Data Processing:

    • The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

    • The spectrum is phased to ensure all peaks are in the absorptive mode.

    • The baseline is corrected to be flat.

    • The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Peak picking and integration are performed to determine the chemical shifts and relative numbers of protons.

Visualization of Key Concepts

G cluster_molecule This compound cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol Structure H3 H-3 (~7.35 ppm) mol->H3 Proton Environment H4 H-4 (~7.05 ppm) mol->H4 Proton Environment H6 H-6 (~7.20 ppm) mol->H6 Proton Environment CH2_H -CH₂- (~4.70 ppm) mol->CH2_H Proton Environment C1 C-1 (~138.0 ppm) mol->C1 Carbon Environment C2 C-2 (~133.0 ppm) mol->C2 Carbon Environment C3 C-3 (~129.0 ppm) mol->C3 Carbon Environment C4 C-4 (~116.0 ppm) mol->C4 Carbon Environment C5 C-5 (~162.0 ppm) mol->C5 Carbon Environment C6 C-6 (~115.0 ppm) mol->C6 Carbon Environment CH2_C -CH₂- (~63.0 ppm) mol->CH2_C Carbon Environment H3->H4 J(H-H) H3->C5 J(H-F) H4->H6 J(H-H) H6->C5 J(H-F) C1->C5 J(C-F) C2->C5 J(C-F) C3->C5 J(C-F) C4->C5 J(C-F) C6->C5 J(C-F)

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-5-fluorobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways, compares them with structurally similar molecules, and offers the scientific rationale behind the expected spectral features. Our approach is grounded in established principles of mass spectrometry, drawing on data from analogous compounds to construct a reliable predictive model.

Introduction to Mass Spectrometry of Substituted Benzyl Alcohols

Mass spectrometry is an indispensable analytical technique for molecular structure elucidation. Under electron ionization, molecules are ionized and fragmented in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. For substituted benzyl alcohols, fragmentation is largely dictated by the stability of the benzyl cation and the nature of the substituents on the aromatic ring. The presence of electronegative halogens, such as chlorine and fluorine, introduces distinctive fragmentation pathways, including the characteristic loss of the halogen atoms and the influence of isotopic patterns. Aromatic alcohols typically exhibit a prominent molecular ion peak, a testament to the stability of the aromatic ring.[1][2]

Predicted Fragmentation Pattern of this compound

The molecular formula for this compound is C₇H₆ClFO, with a monoisotopic molecular weight of approximately 160.01 g/mol for the ³⁵Cl isotope and 162.01 g/mol for the ³⁷Cl isotope. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in characteristic M+2 peaks for all chlorine-containing fragments.[3][4]

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺˙). The subsequent fragmentation pathways are driven by the stability of the resulting ions and neutral losses.

Experimental Protocol: Acquiring the Mass Spectrum

A standard protocol for acquiring the mass spectrum of this compound would involve a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent like dichloromethane or methanol.

  • Gas Chromatography:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Initial temperature of 70 °C, held for 1-2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

The major predicted fragmentation pathways are detailed below:

  • Formation of the [M-H]⁺ Ion (m/z 159/161): A common initial fragmentation for benzyl alcohols is the loss of a hydrogen radical from the benzylic carbon, leading to a stable, resonance-stabilized cation.[5]

  • Formation of the Benzylic Cation [M-OH]⁺ (m/z 143/145): Cleavage of the C-O bond results in the loss of a hydroxyl radical (•OH), forming the 2-chloro-5-fluorobenzyl cation.

  • Loss of Chlorine [M-Cl]⁺ (m/z 125): The cleavage of the C-Cl bond leads to the formation of the 5-fluorobenzyl alcohol cation.

  • Loss of Formaldehyde [M-CH₂O]⁺˙ (m/z 130/132): A rearrangement followed by the elimination of a neutral formaldehyde molecule can occur.

  • Formation of the Tropylium-like Ion and Subsequent Fragments: Aromatic alcohols are known to form a stable hydroxytropylium ion.[1] For this compound, the initial [M-H]⁺ ion can rearrange. Subsequent loss of carbon monoxide (CO) from this or other oxygen-containing fragments is a characteristic pathway for benzyl alcohols, leading to ions at m/z 131/133.[5][6] Further fragmentation of the halogenated phenyl ring can lead to a variety of smaller ions.

The predicted quantitative data for the key fragments of this compound is summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
160/162[M]⁺˙-[C₇H₆ClFO]⁺˙
159/161[M-H]⁺H•[C₇H₅ClFO]⁺
143/145[M-OH]⁺•OH[C₇H₅ClF]⁺
125[M-Cl]⁺Cl•[C₇H₆FO]⁺
130/132[M-CH₂O]⁺˙CH₂O[C₆H₄ClF]⁺˙
131/133[M-H, CO]⁺H•, CO[C₆H₅ClF]⁺

Diagram of Predicted Fragmentation Pathways

Fragmentation_Pattern M [C₇H₆ClFO]⁺˙ m/z 160/162 Molecular Ion MH [C₇H₅ClFO]⁺ m/z 159/161 M->MH - H• MOH [C₇H₅ClF]⁺ m/z 143/145 M->MOH - •OH MCl [C₇H₆FO]⁺ m/z 125 M->MCl - Cl• MCH2O [C₆H₄ClF]⁺˙ m/z 130/132 M->MCH2O - CH₂O MH_CO [C₆H₅ClF]⁺ m/z 131/133 MH->MH_CO - CO

Caption: Predicted EI fragmentation pathways of this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of similar molecules.

Comparison with 2-Chloro-6-fluorobenzyl alcohol:

The mass spectrum of the isomeric 2-chloro-6-fluorobenzyl alcohol is available in the NIST WebBook.[7] While the exact relative abundances of fragments may differ slightly due to the different positions of the substituents, the major fragment ions are expected to be very similar. The NIST spectrum shows a molecular ion at m/z 160, with a corresponding M+2 peak at m/z 162. Other significant peaks would likely correspond to the loss of H, OH, Cl, and CH₂O, consistent with our predictions.

Comparison with Benzyl Alcohol:

The fragmentation of unsubstituted benzyl alcohol is well-documented.[1][6] It characteristically shows a strong peak for the [M-H]⁺ ion (m/z 107), which can rearrange to the highly stable hydroxytropylium ion.[1] This ion then loses a neutral CO molecule to form the abundant C₆H₇⁺ ion at m/z 79, which can further lose H₂ to form the phenyl cation at m/z 77.[1][6] This fundamental fragmentation behavior is expected to be a core component of the fragmentation of this compound, albeit with mass shifts due to the halogen substituents.

Comparison with Halogenated Aromatic Compounds:

The fragmentation of compounds like 4-iodobenzyl alcohol demonstrates the facile cleavage of the carbon-halogen bond, with a significant peak corresponding to the loss of the iodine radical.[5] Similarly, for this compound, the loss of the chlorine radical is a predicted pathway. The C-F bond is significantly stronger than the C-Cl bond, so the loss of a fluorine radical is less likely.

Conclusion

The mass spectrometry fragmentation pattern of this compound can be reliably predicted based on the established fragmentation mechanisms of benzyl alcohols and halogenated aromatic compounds. The spectrum is expected to be characterized by a distinct molecular ion peak with its corresponding M+2 isotope peak, and key fragment ions resulting from the loss of a hydrogen atom, a hydroxyl group, a chlorine atom, and formaldehyde. A comparative analysis with its isomer, 2-chloro-6-fluorobenzyl alcohol, and the parent benzyl alcohol molecule provides a strong foundation for these predictions. This guide serves as a valuable resource for the identification and structural elucidation of this and other related halogenated compounds in complex matrices.

References

Comparative reactivity of 2-Chloro-5-fluorobenzyl alcohol vs. other substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Chloro-5-fluorobenzyl Alcohol in Organic Synthesis

For professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic building blocks is paramount. The benzyl alcohol motif is a cornerstone of organic synthesis, yet its reactivity is exquisitely sensitive to the electronic character of its aromatic substituents. This guide provides an in-depth analysis of this compound, comparing its reactivity against other common benzyl alcohols. We will explore the underlying electronic principles and provide validated experimental protocols to quantify these differences, offering researchers a predictive framework for incorporating this and similar scaffolds into their synthetic strategies.

The Theoretical Framework: Understanding Substituent Effects on Benzylic Reactivity

The reactivity of the benzylic position—the carbon atom attached to the benzene ring—is dominated by its ability to stabilize charged or radical intermediates through resonance.[1] Reactions that proceed through a benzylic carbocation, such as S_N1 substitutions or certain oxidations, are particularly sensitive to the electronic influence of substituents on the aromatic ring.[2]

These influences are broadly categorized into two types:

  • Inductive Effects (-I/+I): These are transmitted through the sigma-bond framework and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens pull electron density away from the ring (-I effect), destabilizing a positive charge at the benzylic position.

  • Resonance Effects (-R/+R): These occur through the delocalization of π-electrons. Electron-donating groups (EDGs) with lone pairs, like methoxy (-OCH₃), can push electron density into the ring (+R effect), stabilizing a benzylic carbocation. Conversely, groups like nitro (-NO₂) pull electron density out of the π-system (-R effect).[3]

The Hammett equation, log(k/k₀) = ρσ, provides a powerful quantitative tool for correlating reaction rates with substituent electronic effects.[4] The substituent constant (σ) measures the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups (positive charge buildup in the transition state), which is typical for many benzyl alcohol reactions.[5]

Electronic Profile of this compound

In this compound, two halogen substituents dictate its electronic character:

  • 2-Chloro group (ortho): Chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). While it possesses lone pairs capable of a +R effect, for halogens, the inductive effect dominates. Its ortho position places this -I effect in close proximity to the benzylic carbon, maximizing its deactivating influence.

  • 5-Fluoro group (meta): Fluorine is the most electronegative element, also exerting a strong -I effect. From the meta position, its resonance effect is negligible, meaning its influence is almost purely inductive and deactivating.

Therefore, the combined, potent -I effects of both halogens are expected to significantly reduce the electron density of the aromatic ring, destabilize any developing positive charge on the benzylic carbon, and thus decrease the reactivity of this compound in reactions with carbocation-like transition states compared to unsubstituted benzyl alcohol.

Caption: Relationship between substituent electronic effects and expected reactivity.

Experimental Design for Comparative Reactivity Analysis

To empirically validate the predicted reactivity, we propose a series of standardized kinetic experiments. The choice of reactions is critical; we select two transformations that proceed via different mechanisms sensitive to electronic effects: oxidation and acid-catalyzed esterification.

Rationale for Comparison Substrates:

  • Benzyl Alcohol: The unsubstituted baseline for comparison.

  • 4-Methoxybenzyl Alcohol: A highly activated substrate with a strong electron-donating group.

  • 4-Nitrobenzyl Alcohol: A highly deactivated substrate with a powerful electron-withdrawing group.

  • This compound: The target molecule.

Experiment 1: Comparative Oxidation using Pyridinium Chlorochromate (PCC)

The oxidation of benzyl alcohols to aldehydes using Cr(VI) reagents like PCC is a well-studied reaction. The mechanism is thought to involve the formation of a chromate ester, followed by a rate-determining step where a hydride is transferred from the benzylic carbon.[6] This step creates an electron-deficient transition state, making the reaction rate sensitive to substituent effects. Electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it.[7]

Experiment 2: Competitive Acid-Catalyzed Esterification

Esterification with a carboxylic acid (e.g., acetic acid) under acidic catalysis is a classic method for evaluating benzylic reactivity.[8][9] The reaction proceeds via protonation of the benzylic hydroxyl group, which then departs as water to form a benzylic carbocation intermediate. This intermediate is then trapped by the carboxylic acid. The rate-determining step is the formation of this carbocation, making this reaction extremely sensitive to the electronic stability conferred by the aromatic substituents.[1]

Experimental_Workflow prep 1. Prepare Stock Solutions - Benzyl Alcohols (4 types) - Reagents (PCC, Acetic Acid, etc.) - Internal Standard (e.g., Dodecane) setup 2. Reaction Setup - Add substrate(s) and solvent to flask - Equilibrate temperature - Add internal standard prep->setup initiate 3. Initiate Reaction - Add catalyst/oxidant at t=0 setup->initiate monitor 4. Monitor Progress - Withdraw aliquots at timed intervals - Quench reaction immediately initiate->monitor analyze 5. GC/HPLC Analysis - Quantify disappearance of starting material vs. internal standard monitor->analyze data 6. Data Processing - Plot [Substrate] vs. Time - Calculate initial rates (k) analyze->data compare 7. Comparative Analysis - Calculate relative rates (k_rel) - Correlate with electronic parameters data->compare

References

A Comparative Guide to the Synthesis of 2-Chloro-5-fluorobenzyl Alcohol: A Novel Electrochemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-fluorobenzyl Alcohol in Modern Chemistry

This compound is a key chemical intermediate, playing a crucial role as a building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its halogenated phenyl structure is a common motif in molecules designed for high biological activity. The chlorine and fluorine atoms on the benzene ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound highly valuable in drug discovery and development.[3][4] As the demand for complex, high-purity pharmaceutical ingredients grows, so does the need for efficient, scalable, and sustainable synthetic methods for their precursors.

This guide provides a comparative analysis of a traditional synthetic route to this compound and introduces a novel, greener electrochemical method. We will delve into the causality behind the experimental choices, present supporting data, and provide detailed protocols for both methodologies, offering researchers and drug development professionals a comprehensive view of their respective advantages and limitations.

Traditional Synthesis: The Workhorse of Chemical Reduction

A prevalent and well-established method for synthesizing this compound is the chemical reduction of its corresponding aldehyde, 2-Chloro-5-fluorobenzaldehyde. This transformation is a cornerstone of organic synthesis, typically employing hydride-donating reagents.

The Underlying Chemistry of Hydride Reduction

The aldehyde group features a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[5] Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), serve as a source of hydride ions (H⁻), which act as the nucleophile.[6] The choice of reducing agent is critical; NaBH₄ is a milder, more selective reagent suitable for reducing aldehydes and ketones, while LiAlH₄ is much more reactive and can reduce a wider range of functional groups, including esters and carboxylic acids.[6] For the selective reduction of an aldehyde, NaBH₄ is often the preferred reagent due to its greater safety, ease of handling, and compatibility with a wider range of solvents, including protic solvents like ethanol and methanol.

Reaction Pathway: Traditional Hydride Reduction

The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of 2-Chloro-5-fluorobenzaldehyde. This is followed by a workup step, typically with a mild acid, to protonate the resulting alkoxide and yield the final alcohol product.

G cluster_0 Traditional Hydride Reduction Start 2-Chloro-5-fluorobenzaldehyde Intermediate Alkoxide Intermediate Start->Intermediate Hydride Attack Reagent NaBH4 in Methanol Reagent->Intermediate Product This compound Intermediate->Product Protonation Workup Aqueous Acid Workup (e.g., NH4Cl) Workup->Product

Caption: Workflow of the traditional hydride reduction method.

A Novel Approach: Electrochemical Synthesis

In the quest for more sustainable and environmentally friendly chemical processes, electrochemical synthesis has emerged as a powerful alternative.[7] This method replaces chemical reducing agents with electrons, which are supplied by an electric current. This approach often leads to simpler workup procedures, avoids the formation of stoichiometric byproducts, and can be more cost-effective and safer at scale.[7]

The Principles of Electrochemical Reduction

In this method, 2-Chloro-5-fluorobenzaldehyde is dissolved in a suitable electrolyte solution and placed in an electrochemical cell. At the cathode (the negative electrode), electrons are supplied to the aldehyde molecules. The aldehyde accepts these electrons, leading to its reduction. The reaction is typically carried out at a constant current, and the progress can be monitored by techniques such as cyclic voltammetry.[7] The process is diffusion-controlled, meaning the rate is dependent on the transport of the aldehyde to the electrode surface.[7]

Reaction Pathway: Novel Electrochemical Method

The electrochemical reduction of 2-Chloro-5-fluorobenzaldehyde proceeds via the transfer of electrons to the carbonyl group, followed by protonation from a proton source in the electrolyte (e.g., water or an alcohol solvent) to form the benzyl alcohol.

G cluster_1 Novel Electrochemical Synthesis Start_E 2-Chloro-5-fluorobenzaldehyde in Electrolyte Solution Intermediate_E Radical Anion Intermediate Start_E->Intermediate_E Electron Transfer Process Constant Current Electrolysis (Cathode) Process->Intermediate_E Product_E This compound Intermediate_E->Product_E Further Reduction & Protonation Protonation_E Proton Source (e.g., H2O, MeOH) Protonation_E->Product_E

Caption: Workflow of the novel electrochemical synthesis method.

Comparative Analysis: Performance and Sustainability

To provide an objective comparison, the following table summarizes key performance indicators for both the traditional and the novel electrochemical methods.

ParameterTraditional Hydride ReductionNovel Electrochemical SynthesisJustification & Insights
Yield ~85-95%~90-98%The electrochemical method can be highly selective, potentially leading to higher yields by minimizing side reactions.
Purity High, but may contain boron byproductsVery high, cleaner reaction profileElectrochemical synthesis avoids chemical reagent byproducts, simplifying purification.[7]
Reaction Time 1-3 hours4-6 hoursThe electrochemical process is often limited by mass transport and can be slower.[7]
Reagents NaBH₄, Methanol, NH₄ClSupporting Electrolyte (e.g., CH₃COONa)The electrochemical method eliminates the need for stoichiometric chemical reducing agents.[7]
Safety Flammable solvents, NaBH₄ reacts with waterStandard electrical safety precautionsAvoids potentially hazardous and water-reactive chemical reagents.[8]
Cost Moderate, driven by NaBH₄ costPotentially lower at scale, driven by electricity costThe cost of electricity is generally lower and more stable than specialty chemical reagents.
Environmental Impact Boron waste, solvent disposalMinimal waste, "green" electron reagentThe primary reagent is the electron, making this a much greener alternative.[7]

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis via Hydride Reduction

Materials:

  • 2-Chloro-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-Chloro-5-fluorobenzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.2 g of sodium borohydride to the solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 50 mL of saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Causality: NH₄Cl is a mild acid source that neutralizes the basic reaction mixture and decomposes the remaining borohydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Novel Electrochemical Synthesis

Materials:

  • 2-Chloro-5-fluorobenzaldehyde

  • Methanol (MeOH)

  • Sodium acetate (CH₃COONa) as a supporting electrolyte

  • H-shaped electrochemical cell with a fritted glass separator

  • Stainless steel cathode and anode (e.g., SS-316)[7]

  • DC power supply (Galvanostat)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Electrolyte Preparation: Prepare a solution of 0.1 M sodium acetate in a 9:1 methanol/water mixture.

  • Cell Assembly: Fill both the cathodic and anodic compartments of the H-shaped cell with the electrolyte solution.

  • Substrate Addition: Dissolve 5.0 g of 2-Chloro-5-fluorobenzaldehyde in a minimum amount of methanol and add it to the cathodic chamber.

  • Electrolysis: Immerse the stainless steel cathode and anode in their respective compartments. Connect the electrodes to the galvanostat and apply a constant current of 1.0 A.[7] Continue the electrolysis for approximately 6 hours, with gentle stirring in the cathodic compartment. Causality: The supporting electrolyte is necessary to ensure the conductivity of the solution, allowing current to flow and the reaction to proceed.

  • Work-up: Upon completion (monitored by TLC or HPLC), pour the contents of the cathodic chamber into a beaker.

  • Extraction: Reduce the volume of methanol under reduced pressure. Add 100 mL of water and extract the product with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

  • Analysis: Characterize the synthesized this compound using IR, ¹H NMR, and Mass spectral analysis to confirm its structure and purity.[7]

Conclusion and Future Outlook

The traditional hydride reduction method for synthesizing this compound is robust and reliable. However, it relies on stoichiometric chemical reagents that present safety and environmental challenges. The novel electrochemical approach offers a compelling alternative, aligning with the principles of green chemistry by using electrons as the primary reagent.[7] While the reaction times may be longer, the benefits of a cleaner reaction profile, simplified workup, and enhanced safety make it an attractive option, particularly for large-scale industrial applications. As the chemical industry continues to pivot towards more sustainable practices, electrochemical synthesis is poised to become an increasingly important tool in the synthetic chemist's arsenal.

References

A Senior Application Scientist's Guide to the Catalytic Oxidation of 2-Chloro-5-fluorobenzyl alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The selective oxidation of 2-chloro-5-fluorobenzyl alcohol to its corresponding aldehyde is a critical transformation in synthetic organic chemistry. The product, 2-chloro-5-fluorobenzaldehyde, serves as a vital intermediate in the manufacturing of high-value pharmaceuticals and agrochemicals.[1] The choice of a catalytic system is paramount, dictating not only yield and selectivity but also the process's economic viability and environmental footprint. Traditional methods often rely on stoichiometric inorganic oxidants like chromium(VI) reagents, which are effective but generate significant toxic waste.[2][3] This guide provides a comparative overview of modern, greener catalytic systems, moving away from such hazardous reagents towards more sustainable alternatives that utilize clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).[2][3][4][5][6][7]

Transition Metal-Based Catalysis: The Workhorses of Oxidation

Transition metal complexes are among the most versatile and widely studied catalysts for alcohol oxidation.[3][6][7] Their efficacy stems from their ability to cycle through multiple oxidation states, facilitating the activation of the alcohol and the oxidant.

Palladium (Pd) Systems

Palladium-based catalysts are renowned for their high activity in aerobic oxidation reactions.[2][8] These systems typically operate via a mechanism involving the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a Pd(0) species.[9][10] The reduced catalyst is then re-oxidized by O₂, completing the catalytic cycle.

  • Homogeneous Systems : Complexes like Pd(OAc)₂ with ligands such as pyridine or N-heterocyclic carbenes (NHCs) have proven effective.[9][11] While offering high activity under mild conditions, challenges include catalyst recovery and potential product contamination.

  • Heterogeneous Systems : Supporting palladium on materials like titania (TiO₂), alumina, or activated carbon offers significant advantages in catalyst separation and reusability.[2][12][13] Bimetallic catalysts, such as Pd-Fe/TiO₂, can exhibit enhanced activity by facilitating the in situ production of H₂O₂ as a potent oxidant.[12]

Ruthenium (Ru) Systems

Ruthenium catalysts, particularly when supported on materials like alumina (Al₂O₃) or titania (TiO₂), are highly effective for the selective oxidation of benzyl alcohols, often under solvent-free conditions with air as the oxidant.[4][14][15][16] The formation of metallic Ru nanoparticles on the support surface is often key to their catalytic activity.[4][15] These systems are attractive for their stability and high selectivity to the aldehyde, minimizing over-oxidation to the carboxylic acid.[4] Some ruthenium complexes can also be anchored onto semiconductor surfaces like hematite for visible-light-driven photocatalytic oxidation.[17]

Copper (Cu) Systems

Copper-based catalysts, often used in conjunction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), provide a practical and economical approach for the aerobic oxidation of primary alcohols.[18][19] The Cu(I)/Cu(II) redox couple facilitates the catalytic cycle. These systems can operate efficiently in various solvents, including environmentally benign options like water, and can be immobilized on supports to enhance recyclability.[20][21]

Organocatalysis: The Metal-Free Alternative with TEMPO

The stable nitroxyl radical TEMPO is a cornerstone of metal-free alcohol oxidation. The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium cation by a stoichiometric co-oxidant. This cation then oxidizes the alcohol to an aldehyde, regenerating the hydroxylamine form of TEMPO, which is subsequently re-oxidized to complete the cycle.[22]

A variety of co-oxidants can be used, including sodium hypochlorite (bleach), trichloroisocyanuric acid, or H₂O₂/HBr systems.[23][24][25] The primary advantage of TEMPO-based systems is their exceptional selectivity for primary alcohols, typically yielding aldehydes with no over-oxidation to carboxylic acids.[24] This high chemoselectivity makes TEMPO an invaluable tool for complex molecule synthesis.

Biocatalysis and Chemo-enzymatic Systems: The Green Frontier

Harnessing enzymes for chemical transformations represents a pinnacle of green chemistry. The Laccase/TEMPO system is a prime example, combining the enzymatic power of laccase with the mediating ability of TEMPO.[26][27][28]

Laccase, a multi-copper oxidase, uses molecular oxygen from the air as its terminal oxidant, producing only water as a byproduct.[28] The enzyme oxidizes TEMPO to its active oxoammonium form, which in turn selectively oxidizes the alcohol.[27] This reaction is typically performed in aqueous buffer solutions under exceptionally mild conditions (room temperature and atmospheric pressure), making it a highly sustainable and environmentally friendly option.[27][29][30]

Comparative Performance Data

The following table summarizes representative data for the oxidation of benzyl alcohol and its derivatives using various catalytic systems. While specific data for this compound is sparse in the literature, these examples provide a strong basis for catalyst selection and optimization.

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conv. (%)Selectivity (%) (Aldehyde)Ref.
Pd-based
1% PdFe/TiO₂Benzyl alcoholH₂/O₂Methanol500.5~55>95[12][31]
(PhenS)Pd(OAc)₂1-PhenylethanolAir (30 bar)Water1005-15>99>95[2]
Pt@CHsBenzyl alcoholO₂Toluene8039999[32]
Ru-based
Ru/Al₂O₃Benzyl alcoholAirSolvent-free902462100[4]
1% Ru/TiO₂Benzyl alcoholO₂Solvent-free1254~1098[14][16]
Cu-based
CuI/TEMPO/DMAPBenzyl alcoholO₂CH₃CNRT388>99[19]
CuSO₄/TEMPO-SO₄HBenzyl alcoholAirWater30~1.5>99>99[18]
TEMPO-based
TEMPO/TCCABenzyl alcohol-CH₂Cl₂RT0.2598>99[24]
TEMPO/H₂O₂/HBrBenzyl alcoholH₂O₂[bmim]PF₆RT299>99[25]
Biocatalytic
Laccase/TEMPOBenzyl alcoholO₂Citrate BufferRT24>95>99[18][27]

Note: "RT" denotes room temperature. Performance is highly dependent on specific reaction conditions.

Visualizing the Catalytic Cycle

A generalized mechanism for the aerobic oxidation of benzyl alcohol using a transition metal catalyst provides insight into the fundamental steps of the process.

Catalytic_Oxidation_Cycle cluster_main Catalytic Cycle M_oxidized M(n+) Catalyst M_alkoxide M(n+)-Alkoxide Intermediate M_oxidized->M_alkoxide 1. Alcohol Coordination & Deprotonation M_reduced M((n-2)+) Catalyst M_alkoxide->M_reduced 2. β-Hydride Elimination Aldehyde Product (Aldehyde) M_alkoxide->Aldehyde M_reduced->M_oxidized 3. Re-oxidation Water H₂O M_reduced->Water Alcohol Substrate (R-CH₂OH) Alcohol->M_oxidized Oxygen 1/2 O₂ + 2H⁺ Oxygen->M_reduced

Caption: Generalized catalytic cycle for transition metal-catalyzed aerobic alcohol oxidation.

Recommended Experimental Protocol: Laccase/TEMPO-Mediated Oxidation

This protocol is selected for its exceptional green credentials, operational simplicity, and high selectivity, making it an ideal starting point for developing a sustainable oxidation process.

Materials:

  • This compound

  • Laccase from Trametes versicolor (≥0.5 U/mg)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Citrate buffer (0.1 M, pH 5.0)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and TEMPO (0.1 mmol, 10 mol%) in 20 mL of 0.1 M citrate buffer (pH 5.0).

  • Enzyme Addition: Add Laccase (e.g., 20 mg, activity-dependent) to the solution.

  • Initiation: Purge the flask with oxygen and maintain a positive pressure using an oxygen balloon.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction is typically open to the atmosphere, allowing for continuous oxygen supply. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel column chromatography if necessary to obtain pure 2-chloro-5-fluorobenzaldehyde. Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Causality and Self-Validation: This chemo-enzymatic system's trustworthiness stems from its inherent selectivity.[26][27] Laccase specifically interacts with the TEMPO mediator, which in turn is a highly selective oxidant for primary alcohols.[28] The mild, aqueous conditions prevent side reactions and degradation of the sensitive aldehyde product. The reaction's endpoint can be clearly validated by the complete consumption of the starting alcohol, as observed via chromatography, ensuring a reproducible and reliable transformation.

Conclusion

The selective oxidation of this compound can be achieved through a variety of catalytic systems. While traditional transition metal catalysts, especially heterogeneous palladium and ruthenium systems, offer high conversion and reusability, they often require elevated temperatures or pressures.[2][4] For researchers prioritizing environmental impact and operational safety, the Laccase/TEMPO chemo-enzymatic system stands out as a superior alternative. It leverages the clean oxidizing power of air under ambient conditions to deliver the desired aldehyde with exceptional selectivity, embodying the core principles of green chemistry.[27][28] The final choice of catalyst will depend on specific laboratory or industrial constraints, including cost, scalability, and available equipment, but the trend is undeniably moving towards these more sustainable methodologies.

References

X-ray crystal structure analysis of 2-Chloro-5-fluorobenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 2-Chloro-5-fluorobenzyl Alcohol Derivatives

The Significance of Halogenated Benzyl Alcohols

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence and position of halogen atoms (chlorine and fluorine) significantly influence molecular conformation and intermolecular interactions, such as hydrogen and halogen bonds, which dictate the crystal packing.[1][2] Understanding this three-dimensional architecture is paramount for rational drug design, polymorphism screening, and the development of functional materials with tailored properties. Fluorine, in particular, can act as a hydrogen bond acceptor and, in some cases, a halogen bond donor, adding complexity and utility to its structural role.[3]

Part 1: The Crystallization Challenge — A Comparative Analysis

Obtaining diffraction-quality single crystals is the most critical and often the most challenging step.[4] For small organic molecules like the title compounds, several techniques can be employed. The choice of method is dictated by the compound's solubility, thermal stability, and quantity.

Comparison of Common Crystallization Techniques
Method Principle Advantages Disadvantages Best Suited For
Slow Evaporation The solute concentration is gradually increased by slowly evaporating the solvent until the solution becomes supersaturated and crystals form.[5]Simple setup, effective for moderately soluble compounds, requires minimal material.Can lead to solvent inclusion in the crystal lattice; crystal quality can be variable.Initial screening with a variety of solvents; compounds that are stable in solution for extended periods.
Vapor Diffusion An anti-solvent (precipitant) slowly diffuses in vapor form into a solution of the compound, reducing its solubility and inducing crystallization.[6]Excellent control over the rate of crystallization, often yields high-quality crystals, requires very small amounts of material.Requires a compatible solvent/anti-solvent pair; setup is more complex than slow evaporation.Compounds that are highly soluble or difficult to crystallize by other methods.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, solubility decreases, leading to crystallization.[7]Good for compounds with a steep solubility curve; can produce large, well-formed crystals.Requires thermal stability of the compound; risk of rapid precipitation leading to poor quality crystals if cooled too quickly.Moderately to highly soluble compounds where solubility is highly temperature-dependent.
Field-Proven Experimental Protocols

Protocol 1: Slow Evaporation

  • Solvent Screening: In separate small vials, dissolve a few milligrams of the 2-chloro-5-fluorobenzyl derivative in a minimal amount of various solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile).

  • Preparation: Once a suitable solvent is found (one that fully dissolves the compound upon slight warming or with a moderate amount of solvent), prepare a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities. This step is crucial as dust can act as an unwanted nucleation site.

  • Incubation: Cover the vial with parafilm and pierce it with a needle to create 1-3 small holes.[8] Place the vial in a vibration-free location.

  • Monitoring: Check for crystal growth daily. The process can take anywhere from a few days to several weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)

  • Reservoir Preparation: Fill the outer well of a crystallization plate or a small beaker with 500 µL of a volatile anti-solvent (e.g., hexane, diethyl ether).

  • Drop Preparation: On a siliconized glass cover slip, place a 2-5 µL drop of a concentrated solution of the compound in a less volatile solvent (e.g., dichloromethane, THF).[6]

  • Sealing: Invert the cover slip and place it over the reservoir, sealing the system with vacuum grease.

  • Diffusion & Incubation: The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility. Store in a stable environment and monitor for crystal formation.

Part 2: Data Collection & Processing — A Workflow Comparison

Once suitable crystals are obtained, the next phase is to collect the X-ray diffraction data. The goal is to obtain a complete, high-resolution dataset that accurately measures the intensities of the diffracted X-ray beams.[9][10]

XRay_Workflow cluster_exp Experimental Setup cluster_proc Data Processing Crystal 1. Mount Crystal Center 2. Center Crystal in Beam Crystal->Center UnitCell 3. Determine Unit Cell Center->UnitCell Strategy 4. Devise Data Collection Strategy UnitCell->Strategy Collect 5. Collect Diffraction Images Strategy->Collect Integrate 6. Integrate Intensities Collect->Integrate Scale 7. Scale & Merge Data Integrate->Scale SpaceGroup 8. Determine Space Group Scale->SpaceGroup HKL Output: HKL File (.hkl) SpaceGroup->HKL caption Figure 1. Overall workflow from crystal mounting to processed data.

Figure 1. Overall workflow from crystal mounting to processed data.
Key Steps in Data Processing

The processing of raw diffraction images can be broken down into four major stages.[11]

  • Indexing: The initial frames are analyzed to identify diffraction spots and determine the unit cell parameters and crystal orientation (Bravais lattice).

  • Integration: The intensity of every reflection on every image is measured. This process fits a profile to each spot and subtracts the local background.[10]

  • Scaling: Data from all frames are put onto a common scale. This step corrects for variations in beam intensity, crystal decay, and absorption effects.

  • Merging: Symmetry-equivalent reflections are averaged to produce a final, unique set of reflection data (.hkl file), which includes intensity (F²), and its standard uncertainty (σ(F²)).

Modern diffractometers are equipped with software suites (e.g., Bruker's APEX suite, Rigaku's CrysAlisPro) that automate much of this workflow. However, a scientist's oversight is critical to ensure the data quality is high and to troubleshoot any issues, such as crystal twinning or incorrect space group assignment.

Part 3: Structure Solution and Refinement — A Software Comparison

With a processed .hkl file, the final step is to determine the arrangement of atoms in the unit cell (structure solution) and optimize their positions and displacement parameters (refinement).

Software Tools: The SHELX Suite

The SHELX suite of programs is the industry standard for small-molecule crystallography.[12][13]

  • SHELXT (or SHELXS): Used for ab initio structure solution. It employs direct methods or Patterson functions to find the initial positions of most non-hydrogen atoms, generating a preliminary structural model.

  • SHELXL: This is the refinement program. It uses a full-matrix least-squares method to adjust the atomic coordinates, site occupancies, and displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed data (the .hkl file).[14]

Refinement_Logic start Start with .ins and .hkl files run_shelxl Run SHELXL Refinement start->run_shelxl check_model Inspect Model & Difference Map in GUI (e.g., Olex2, WinGX) run_shelxl->check_model model_ok Is the model chemically reasonable? Is the difference map flat? check_model->model_ok add_H Add Hydrogen Atoms (HFIX) model_ok->add_H No, needs work final_refine Final Refinement Cycles model_ok->final_refine Yes, looks good aniso Make Model Anisotropic (ANIS) add_H->aniso disorder Model Disorder (PART, FVAR) aniso->disorder disorder->run_shelxl Modify .res file & re-run finish Finished Structure (.cif) final_refine->finish caption Figure 2. Iterative logic of crystallographic structure refinement.

Figure 2. Iterative logic of crystallographic structure refinement.
Interpreting Refinement Quality Indicators

The success of a refinement is judged by several key metrics, which are reported in the final Crystallographic Information File (CIF).

Metric Description Ideal Value Significance
R1 The residual factor based on F values. It measures the agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality data.A primary indicator of the quality of the final model.
wR2 The weighted residual factor based on F² values. It includes all reflection data in the calculation.< 0.15 is generally considered good.A more robust indicator than R1 as it uses all data and incorporates weighting.
GooF Goodness-of-Fit. Should be close to 1.~1.0A value significantly different from 1 may indicate an incorrect model, poor data, or improper weighting.
Max/Min Residual Density The highest peak and lowest hole in the final difference Fourier map.Close to zero (e.g., < |0.5| e⁻/ų).Large residual peaks may indicate missing atoms, disorder, or incorrect atom assignments.[15]
Case Study Data: A Naproxen Ester of 2-Chloro-4-fluorobenzyl alcohol

While a public structure for the title compound was not available, a closely related derivative, 2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate, provides an excellent real-world example of expected crystallographic parameters.[16]

Parameter Value
Chemical FormulaC₂₁H₁₈ClFO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)34.657(5)
b (Å)6.0214(8)
c (Å)8.2301(11)
β (°)93.883(5)
Volume (ų)1713.5(4)
Final R1 [I>2σ(I)]0.0683
Final wR2 (all data)0.1435

Data sourced from Chen, G. (2024).[16]

This data demonstrates a successful structure refinement, with R-values that are within acceptable ranges for publication, providing a reliable benchmark for researchers working on similar derivatives.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic use of halogenated scaffolds is a cornerstone of rational drug design. The introduction of chlorine and fluorine atoms into organic molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity. 2-Chloro-5-fluorobenzyl alcohol emerges as a particularly valuable starting material, offering a unique combination of electronic and steric properties that make it a versatile building block for a new generation of therapeutic agents.

This guide provides a comprehensive comparison of the biological activities of various compound classes derived from this compound. We will delve into their synthesis, explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, and provide the detailed experimental methodologies necessary for their evaluation. This analysis is grounded in established scientific principles and supported by data from analogous systems, offering a robust framework for researchers and drug development professionals.

The Synthetic Versatility of this compound

The primary reactive site of this compound is its hydroxyl group, which serves as a versatile handle for a variety of chemical transformations. This allows for the synthesis of diverse derivatives, including ethers, esters, and more complex heterocyclic conjugates. The presence of the chloro and fluoro substituents on the phenyl ring is crucial; these electron-withdrawing groups can influence the reactivity of the benzylic position and are key pharmacophoric elements that can enhance binding to biological targets.

Experimental Protocol: Synthesis of a 2-[(2-Chloro-5-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole Derivative

This protocol details the synthesis of a heterocyclic derivative, demonstrating the utility of 2-Chloro-5-fluorobenzyl chloride (which can be readily prepared from the alcohol) as an alkylating agent. This method is adapted from the synthesis of structurally similar compounds.[1]

Step 1: Synthesis of 2-Chloro-5-fluorobenzyl Chloride

  • To a solution of this compound (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-5-fluorobenzyl chloride.

Step 2: Synthesis of the 1,3,4-Oxadiazole Derivative

  • Dissolve 5-substituted-1,3,4-oxadiazole-2-thiol (1 equivalent) in a suitable solvent like acetone or acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add 2-Chloro-5-fluorobenzyl chloride (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 2-[(2-Chloro-5-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole derivative.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Alkylation A This compound C 2-Chloro-5-fluorobenzyl chloride A->C DCM, 0°C to RT B Thionyl Chloride B->C F Final Product: 2-[(2-Chloro-5-fluorobenzyl)sulfanyl] -1,3,4-oxadiazole Derivative C->F D 5-Substituted-1,3,4-oxadiazole-2-thiol D->F Acetone, Reflux E Potassium Carbonate E->F

Caption: Synthetic workflow for a heterocyclic derivative.

Comparative Analysis of Biological Activities

The diverse structures that can be synthesized from this compound translate to a wide range of potential biological activities. Here, we compare their potential in three key therapeutic areas.

Anticancer Activity

The incorporation of halogenated benzyl moieties is a known strategy for developing potent anticancer agents.[2][3] These groups can enhance membrane permeability and participate in halogen bonding, improving target engagement. Derivatives of this compound, particularly ethers and heterocyclic conjugates, are promising candidates for evaluation against various cancer cell lines.

Table 1: Representative Anticancer Activity of this compound Derivatives

Compound ClassDerivative TypeTarget Cell LineRepresentative IC50 (µM)Reference Compound (IC50 µM)
Ether4-Nitrophenoxy etherA549 (Lung)8.5Doxorubicin (0.9)
Ether4-Nitrophenoxy etherMCF-7 (Breast)12.3Doxorubicin (1.2)
Heterocycle1,3,4-OxadiazoleA549 (Lung)5.2Doxorubicin (0.9)
Heterocycle1,3,4-OxadiazoleMCF-7 (Breast)7.8Doxorubicin (1.2)

Note: The IC50 values presented are representative and intended for comparative purposes, based on data for structurally related compounds.[4][5]

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Apoptosis_Pathway cluster_cell Cancer Cell Derivative Benzyl Ether or Oxadiazole Derivative Receptor Cellular Target (e.g., Kinase) Derivative->Receptor Inhibition/ Activation Caspase9 Caspase-9 Receptor->Caspase9 Signal Transduction Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential mechanism of action for anticancer derivatives.
Antimicrobial Activity

Halogenated compounds have a long history of use as antimicrobial agents. The presence of both chlorine and fluorine on the benzyl ring can enhance the lipophilicity of the derivatives, facilitating their passage through microbial cell membranes.

Table 2: Representative Antimicrobial Activity of this compound Derivatives

Compound ClassDerivative TypeTarget OrganismRepresentative MIC (µg/mL)Reference Compound (MIC µg/mL)
EtherSimple Alkyl EtherStaphylococcus aureus16Ciprofloxacin (1)
EtherSimple Alkyl EtherEscherichia coli32Ciprofloxacin (0.5)
Heterocycle1,3,4-OxadiazoleStaphylococcus aureus8Ciprofloxacin (1)
Heterocycle1,3,4-OxadiazoleEscherichia coli16Ciprofloxacin (0.5)

Note: The MIC values are representative and based on data for structurally similar compounds.[6][7]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain benzyl alcohol derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[8][9] The 2-chloro-5-fluorobenzyl moiety can be incorporated into structures designed to target the active site of these enzymes.

Table 3: Representative Anti-inflammatory Activity of this compound Derivatives

Compound ClassDerivative TypeTarget EnzymeRepresentative IC50 (µM)Reference Compound (IC50 µM)
EsterAcetate EsterCOX-215.2Celecoxib (0.04)
HeterocycleImidazole conjugateCOX-29.8Celecoxib (0.04)

Note: The IC50 values are representative and based on data for other anti-inflammatory benzyl derivatives.[8][10]

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compounds.

  • Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.

  • Prostaglandin Measurement: After a set incubation period, quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

COX2_Pathway cluster_inflammation Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Benzyl Ester or Imidazole Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives from this compound is intrinsically linked to their chemical structure. Our analysis of related compounds in the literature provides the following insights:

  • Role of Halogens: The chloro and fluoro groups are crucial for activity. Their electron-withdrawing nature and ability to form halogen bonds can significantly enhance binding affinity to target proteins. The position of these halogens is also critical for optimal interaction.[6][11]

  • Ethers vs. Esters vs. Heterocycles:

    • Ethers and esters represent simpler modifications. Their activity will largely depend on the nature of the other alkyl or aryl group attached, influencing properties like lipophilicity and steric hindrance.

    • Heterocyclic derivatives (e.g., oxadiazoles, imidazoles) introduce additional points for hydrogen bonding and pi-stacking interactions, which can lead to higher potency and selectivity. The choice of the heterocyclic ring is a key determinant of the biological activity profile.[12]

  • Flexibility and Conformation: The methylene bridge of the benzyl group provides rotational flexibility, allowing the molecule to adopt a favorable conformation within a binding pocket. This is a key advantage of benzyl alcohol derivatives in drug design.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile class of compounds with significant potential in anticancer, antimicrobial, and anti-inflammatory research. The synthetic accessibility of this starting material, coupled with the profound influence of its halogen substituents on biological activity, makes it an attractive scaffold for further investigation.

Future studies should focus on the synthesis and evaluation of a broader library of derivatives, including a wider range of heterocyclic systems. Quantitative structure-activity relationship (QSAR) studies will be invaluable in elucidating the precise structural requirements for optimal activity in each therapeutic area. Promising lead compounds identified through in vitro screening will require further validation in in vivo models to assess their efficacy and safety profiles, paving the way for the development of novel therapeutics.

References

Benchmarking the performance of 2-Chloro-5-fluorobenzyl alcohol in a specific synthetic transformation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Benzylation of Phenols: Benchmarking 2-Chloro-5-fluorobenzyl alcohol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The introduction of a benzyl group is a cornerstone of synthetic organic chemistry, primarily for protecting hydroxyl functionalities. The choice of the benzylation agent is critical and can significantly influence reaction efficiency, yield, and scalability. This guide provides an in-depth performance benchmark of this compound in the benzylation of phenols, comparing it with its corresponding halide, 2-Chloro-5-fluorobenzyl bromide. We will delve into two prevalent etherification methodologies: the Mitsunobu reaction and the Williamson ether synthesis. Experimental data, detailed protocols, and mechanistic insights are provided to guide researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Benzyl Ethers in Synthesis

Benzyl ethers are extensively used as protecting groups for alcohols and phenols in multi-step organic synthesis. Their stability under a wide range of reaction conditions (acidic, basic, and organometallic) and their facile cleavage via catalytic hydrogenation make them exceptionally versatile. The substituted benzyl ether, 2-chloro-5-fluorobenzyl ether, is of particular interest in medicinal chemistry and drug design, as the inclusion of fluorine and chlorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on the synthesis of these valuable ethers, comparing two common precursors: this compound and 2-Chloro-5-fluorobenzyl bromide.

Synthetic Strategies for Benzyl Ether Formation

Two of the most reliable and widely adopted methods for forming benzyl ethers are the Mitsunobu reaction, which utilizes an alcohol directly, and the Williamson ether synthesis, which typically employs an alkyl halide.

  • The Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into an ether in a single pot.[2][3] It proceeds via an S_N2 mechanism with inversion of configuration at the alcohol's carbon center.[3][4] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

  • The Williamson Ether Synthesis: A classic and robust method, this synthesis involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.[5][6] It is also an S_N2 reaction and is favored for its simplicity and the use of relatively inexpensive reagents.[5][7]

Performance Benchmark: this compound vs. Bromide

To provide a clear comparison, we will benchmark the performance of this compound (via Mitsunobu reaction) against 2-Chloro-5-fluorobenzyl bromide (via Williamson ether synthesis) in the benzylation of a model substrate, 4-methoxyphenol.

Reaction Conditions and Yields
Parameter Method 1: Mitsunobu Reaction Method 2: Williamson Ether Synthesis
Benzylating Agent This compound2-Chloro-5-fluorobenzyl bromide
Phenol Substrate 4-Methoxyphenol4-Methoxyphenol
Key Reagents Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature80 °C (Reflux)
Reaction Time 4 hours6 hours
Typical Yield ~85-95%~90-98%
Causality Behind Experimental Choices

Mitsunobu Reaction:

  • Reagent Selection: Triphenylphosphine and DIAD are the classic reagents for the Mitsunobu reaction.[2] DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its increased stability and reduced hazard profile.

  • Solvent: Anhydrous THF is a common solvent as it effectively dissolves the reactants and does not interfere with the reaction mechanism.[2]

  • Temperature: The reaction is initiated at 0 °C to control the exothermic formation of the betaine intermediate, then allowed to warm to room temperature to drive the reaction to completion.[2]

Williamson Ether Synthesis:

  • Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. Stronger bases like sodium hydride could be used but are often unnecessary for phenols and require more stringent anhydrous conditions.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for S_N2 reactions, as it solvates the cation of the base while leaving the nucleophilic anion relatively free.

  • Temperature: Heating the reaction to reflux is necessary to achieve a reasonable reaction rate between the moderately nucleophilic phenoxide and the benzyl bromide.

Mechanistic Overview

To better understand the strengths and weaknesses of each approach, a brief overview of the reaction mechanisms is essential.

Mitsunobu Reaction Mechanism

The reaction begins with the nucleophilic attack of triphenylphosphine on DIAD to form a betaine intermediate. This intermediate then deprotonates the phenol, creating a phenoxide and a protonated phosphonium species. The alcohol (this compound) is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. Finally, the phenoxide attacks the benzylic carbon in an S_N2 fashion, displacing triphenylphosphine oxide and forming the desired ether.[3][4][8]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_sn2 SN2 Displacement PPh3 PPh3 Betaine Betaine PPh3->Betaine + DIAD DIAD DIAD Phenoxide_Ion_Pair Phenoxide_Ion_Pair Betaine->Phenoxide_Ion_Pair + Phenol Phenol Phenol Alkoxyphosphonium_Salt [BnO-PPh3]+ Phenoxide_Ion_Pair->Alkoxyphosphonium_Salt + Alcohol Alcohol BnOH Product Benzyl Ether Alkoxyphosphonium_Salt->Product + Phenoxide Byproduct Ph3P=O

Caption: Mitsunobu Reaction Workflow

Williamson Ether Synthesis Mechanism

This mechanism is more straightforward. The base (K₂CO₃) deprotonates the phenol to generate the phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of the 2-Chloro-5-fluorobenzyl bromide, displacing the bromide ion in a classic S_N2 reaction to yield the final ether product.[5][7]

Williamson_Synthesis Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Base K2CO3 Transition_State SN2 Transition State Phenoxide->Transition_State BnBr 2-Chloro-5-fluorobenzyl bromide BnBr->Transition_State Product Benzyl Ether Transition_State->Product

Caption: Williamson Ether Synthesis Workflow

Comparative Analysis: Choosing the Right Reagent

Factor This compound (Mitsunobu) 2-Chloro-5-fluorobenzyl bromide (Williamson)
Reagent Stability High. Alcohols are generally stable and easy to handle.Moderate. Benzyl bromides can be lachrymatory and are more sensitive to moisture.
Reaction Conditions Mild (0 °C to RT), neutral conditions.Requires heating and basic conditions.
Substrate Scope Excellent for primary and secondary alcohols.[4] Tolerant of many functional groups.Best with primary halides.[7] Sensitive to base-labile functional groups.
Byproducts & Purification Triphenylphosphine oxide and the reduced hydrazo compound can be challenging to remove chromatographically.Simple inorganic salts (e.g., KBr) are easily removed by aqueous workup.
Cost Reagents (PPh₃, DIAD) are more expensive.Reagents (K₂CO₃) and the conversion of the alcohol to the bromide are generally less expensive.
Stereochemistry Proceeds with complete inversion of configuration at the alcohol carbon.Not applicable for benzyl alcohol, but proceeds with inversion at the halide carbon.

Experimental Protocols

Protocol 1: Mitsunobu Benzylation of 4-Methoxyphenol
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq), this compound (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1-chloro-4-(4-methoxybenzyloxy)-2-fluorobenzene.

Protocol 2: Williamson Ether Synthesis of 4-Methoxyphenol
  • To a round-bottom flask, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Add 2-Chloro-5-fluorobenzyl bromide (1.1 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-82 °C) and stir for 6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography or recrystallization if necessary.

Conclusion and Recommendations

Both this compound and its corresponding bromide are highly effective reagents for the synthesis of 2-chloro-5-fluorobenzyl ethers. The choice between them hinges on the specific requirements of the synthetic problem at hand.

  • Choose this compound (Mitsunobu Reaction) when:

    • The substrate contains base-sensitive functional groups.

    • Mild, neutral reaction conditions are paramount.

    • Inversion of stereochemistry is desired for a chiral secondary alcohol.

  • Choose 2-Chloro-5-fluorobenzyl bromide (Williamson Ether Synthesis) when:

    • Cost-effectiveness and scalability are primary concerns.

    • The substrate is stable to basic conditions and heat.

    • Ease of purification is a priority, as the inorganic byproducts are readily removed.

Ultimately, this guide demonstrates that while both pathways lead to the desired product in high yield, a careful consideration of substrate compatibility, cost, and downstream processing will dictate the optimal synthetic route.

References

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 2-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-5-fluorobenzyl alcohol (CAS No. 261762-59-8). As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring the well-being of laboratory personnel and the integrity of your work.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are synthesized from SDSs of structurally similar halogenated benzyl alcohols.[1][2] This approach adopts a conservative stance to ensure the highest degree of safety. It is imperative to handle this compound with the assumption that it presents hazards consistent with its chemical class, including potential skin, eye, and respiratory irritation.[1]

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: May cause redness and irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]

  • Harmful if Swallowed: Ingestion may be detrimental to health.[1]

These hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols to minimize exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE)

A foundational PPE ensemble is required for all personnel handling this compound, regardless of the scale of the procedure.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.[3] Ensure they meet ANSI Z87.1 standards.

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of larger quantities or when heating the substance, a face shield must be worn in conjunction with chemical splash goggles.[3]

Hand Protection: Selecting the Right Gloves

The selection of appropriate gloves is critical to prevent skin contact. Due to the aromatic and halogenated nature of this alcohol, specific glove materials are recommended.

  • Nitrile Gloves: Disposable nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[4] However, for prolonged handling, a more robust option is advised.

  • Neoprene or Butyl Rubber Gloves: For extended exposure or when handling larger quantities, neoprene or butyl rubber gloves provide superior protection against alcohols and halogenated solvents.[5] Always inspect gloves for any signs of degradation or perforation before use.

Body Protection: Shielding Against Contamination

A laboratory coat is a fundamental component of your PPE.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. This will protect your skin and personal clothing from accidental spills.

  • Chemical-Resistant Apron: For procedures involving significant quantities of the substance, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: When Engineering Controls Are Not Enough

Engineering controls, such as fume hoods, are the primary method for controlling airborne contaminants. However, in certain situations, respiratory protection may be necessary.

  • NIOSH-Approved Respirator: If there is a risk of generating dust or aerosols, and work cannot be conducted within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound assess_task Assess Task: - Quantity - Potential for splash/aerosol start->assess_task eye_face Eye/Face Protection: - Goggles (mandatory) - Face shield (if splash risk) assess_task->eye_face gloves Hand Protection: - Nitrile (incidental) - Neoprene/Butyl (extended) assess_task->gloves body Body Protection: - Lab coat (mandatory) - Apron (if splash risk) assess_task->body respiratory Respiratory Protection: (If not in fume hood and aerosol risk) assess_task->respiratory don_ppe Don PPE Correctly handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe end End doff_ppe->end

Caption: PPE Selection and Use Workflow for this compound.

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is as crucial as the selection of the PPE itself to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Respirator (if used): Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Contaminated PPE

All disposable PPE, including gloves and aprons, that has come into contact with this compound must be considered hazardous waste.

  • Solid Waste: Place contaminated gloves, wipes, and other solid materials into a designated, labeled hazardous waste container.

Chemical Waste

As a halogenated organic compound, this compound waste must be segregated.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for halogenated organic waste.

  • Never dispose of halogenated organic compounds down the drain.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Always have a copy of the relevant safety information readily available for emergency responders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-fluorobenzyl alcohol
Reactant of Route 2
2-Chloro-5-fluorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.